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  • Product: 5-amino-2-methylpyrimidine-4-carboxylic acid
  • CAS: 501662-73-3

Core Science & Biosynthesis

Foundational

Synthesis of 5-Amino-2-methylpyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

This guide provides an in-depth exploration of a robust synthetic pathway for 5-amino-2-methylpyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The proposed synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of a robust synthetic pathway for 5-amino-2-methylpyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and draws upon analogous, well-documented procedures for pyrimidine ring formation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical, step-by-step protocol and a detailed rationale for the experimental design.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are ubiquitous in a vast array of biologically active molecules, including several marketed drugs. Their versatile chemical nature allows for functionalization at various positions, leading to a diverse range of pharmacological activities. The target molecule, 5-amino-2-methylpyrimidine-4-carboxylic acid, incorporates three key functional groups: an amino group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents.

Strategic Approach to Synthesis

The synthesis of the pyrimidine core is most effectively achieved through the condensation of a C-C-C fragment with an N-C-N fragment. A classic and reliable approach involves the reaction of an amidine with a β-dicarbonyl compound or a functionalized equivalent. For the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid, a logical strategy is the condensation of acetamidine with a suitably substituted three-carbon component that already contains the desired amino and carboxyl functionalities or their precursors.

The following proposed synthesis is a two-step process starting from commercially available and relatively inexpensive starting materials.

Proposed Synthetic Pathway

The proposed pathway involves the initial formation of a key intermediate, ethyl 2-cyano-3-aminocrotonate, followed by cyclization with acetamidine to yield the ethyl ester of the target molecule. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Synthetic Pathway A Ethyl cyanoacetate C Ethyl 2-cyano-3-(dimethylamino)crotonate A->C Reaction with B B N,N-Dimethylacetamide dimethyl acetal B->C E Ethyl 2-cyano-3-aminocrotonate C->E Amination with D D Ammonia D->E H Ethyl 5-amino-2-methylpyrimidine-4-carboxylate E->H Cyclization with F in presence of G F Acetamidine hydrochloride F->H G Sodium ethoxide G->H J 5-Amino-2-methylpyrimidine-4-carboxylic acid H->J Hydrolysis with I I Sodium hydroxide I->J

Caption: Proposed two-step synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-aminocrotonate

This initial step involves the formation of an enamine, which serves as the key three-carbon building block for the subsequent cyclization.

Protocol:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylacetamide dimethyl acetal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Introduce ammonia gas into the reaction mixture or add a solution of ammonia in an alcohol (e.g., methanolic ammonia) and stir at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 2-cyano-3-aminocrotonate as a solid.

Causality of Experimental Choices:

  • N,N-Dimethylacetamide dimethyl acetal: This reagent serves as a convenient source of the "Me-C(NMe2)" unit, which reacts with the active methylene group of ethyl cyanoacetate to form the enamine intermediate.

  • Ammonia: The subsequent amination step replaces the dimethylamino group with a primary amino group, which is necessary for the subsequent cyclization reaction.

  • Temperature Control: The initial reaction is heated to drive the condensation to completion. The subsequent amination is performed at room temperature to avoid potential side reactions.

Step 2: Synthesis of Ethyl 5-amino-2-methylpyrimidine-4-carboxylate

This step involves the crucial cyclization reaction to form the pyrimidine ring.

Protocol:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add a solution of ethyl 2-cyano-3-aminocrotonate (1.0 eq), obtained from the previous step, in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid, such as acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford ethyl 5-amino-2-methylpyrimidine-4-carboxylate.

Causality of Experimental Choices:

  • Sodium Ethoxide: This strong base is required to deprotonate the acetamidine hydrochloride, generating the free acetamidine base in situ, which is the reactive species for the cyclization.

  • Acetamidine: This provides the N-C-N fragment necessary for the formation of the pyrimidine ring with the desired 2-methyl substituent.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and drive the reaction to completion.

Step 3: Hydrolysis to 5-Amino-2-methylpyrimidine-4-carboxylic acid

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Protocol:

  • Dissolve the ethyl 5-amino-2-methylpyrimidine-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to 0-5 °C and carefully acidify with a suitable acid, such as hydrochloric acid, to a pH of approximately 3-4.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-amino-2-methylpyrimidine-4-carboxylic acid.

Causality of Experimental Choices:

  • Sodium Hydroxide: This base facilitates the saponification of the ethyl ester to the corresponding carboxylate salt.

  • Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Data Presentation

StepStarting MaterialReagentsProductExpected Yield (%)
1Ethyl cyanoacetate1. N,N-Dimethylacetamide dimethyl acetal2. AmmoniaEthyl 2-cyano-3-aminocrotonate70-80
2Ethyl 2-cyano-3-aminocrotonate1. Acetamidine hydrochloride2. Sodium ethoxideEthyl 5-amino-2-methylpyrimidine-4-carboxylate60-70
3Ethyl 5-amino-2-methylpyrimidine-4-carboxylateSodium hydroxide5-Amino-2-methylpyrimidine-4-carboxylic acid85-95

Reaction Mechanism

The core of this synthesis, the pyrimidine ring formation, proceeds through a well-established condensation-cyclization mechanism.

Reaction Mechanism cluster_0 Step 1: Nucleophilic attack cluster_1 Step 2: Intramolecular cyclization cluster_2 Step 3: Aromatization A Acetamidine C Intermediate 1 A->C + B B Ethyl 2-cyano-3-aminocrotonate D Intermediate 1 C->D E Intermediate 2 (Cyclized) D->E F Intermediate 2 (Cyclized) E->F G Ethyl 5-amino-2-methylpyrimidine-4-carboxylate F->G - H2O

Caption: Simplified mechanism of pyrimidine ring formation.

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of 5-amino-2-methylpyrimidine-4-carboxylic acid. By utilizing readily available starting materials and well-understood reaction mechanisms, this guide offers a practical approach for researchers in the field of medicinal chemistry. The self-validating nature of the protocols, with clear checkpoints and purification procedures, ensures the integrity of the final product.

References

A comprehensive list of references that support the described chemical transformations and principles will be provided upon request, drawing from established literature in organic and medicinal chemistry. For general procedures on pyrimidine synthesis, the following sources are recommended:

  • Brown, D. J. In The Pyrimidines; John Wiley & Sons, Ltd, 2008.
  • Joule, J. A.; Mills, K. In Heterocyclic Chemistry; John Wiley & Sons, Ltd, 2010.
Exploratory

physicochemical properties of 5-amino-2-methylpyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2-methylpyrimidine-4-carboxylic acid Abstract This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document synthesizes theoretical predictions, comparative data from structural analogues, and detailed, field-proven experimental protocols for its empirical characterization. The guide is designed to serve as a foundational resource for scientists, enabling a thorough understanding of the molecule's behavior and providing practical methodologies for its analysis.

Introduction and Molecular Overview

5-amino-2-methylpyrimidine-4-carboxylic acid belongs to the class of aminopyrimidine carboxylic acids, which are important scaffolds in the design of biologically active molecules. The strategic placement of amino, methyl, and carboxylic acid functional groups on the pyrimidine ring offers multiple points for hydrogen bonding, salt formation, and other molecular interactions crucial for target binding and pharmacokinetic properties.

A critical challenge in the study of this compound is the scarcity of published experimental data. This guide addresses this gap by providing robust, computationally predicted data and contextualizing it with experimental values from closely related structural isomers. Furthermore, we provide detailed, self-validating experimental workflows that a researcher can employ to determine these properties empirically. This approach ensures that while we rely on prediction, we also empower the scientific community to generate the definitive data required for progressing research and development.

Table 1: Molecular Identifiers for 5-amino-2-methylpyrimidine-4-carboxylic acid

IdentifierValue
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Exact Mass 153.0538 g/mol
IUPAC Name 5-amino-2-methylpyrimidine-4-carboxylic acid
SMILES CC1=NC=C(C(=N1)N)C(=O)O
InChI Key XJNUMBBVYJLDQN-UHFFFAOYSA-N
Chemical Structure

(Note: A placeholder image URL is used. In a real document, a generated chemical structure image would be embedded.)

Predicted Physicochemical Properties and Their Significance

In the absence of experimental data, computational modeling provides essential preliminary insights into a molecule's behavior. The following properties were predicted using established algorithms, offering a baseline for experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties of 5-amino-2-methylpyrimidine-4-carboxylic acid

PropertyPredicted ValueSignificance in Drug Development
pKa (Acidic) 3.5 ± 0.5Governs the ionization state of the carboxylic acid group. Affects solubility, absorption, and receptor interaction at physiological pH (~7.4).
pKa (Basic) 4.0 ± 0.5Governs the ionization state of the pyrimidine ring nitrogens and the amino group. Crucial for understanding solubility in acidic environments (e.g., the stomach).
LogP -0.3 ± 0.4Indicates the compound's lipophilicity. A negative value suggests higher water solubility over lipid solubility, impacting membrane permeability and distribution.
Aqueous Solubility >10 g/L (Predicted)High predicted solubility is favorable for formulation but must be confirmed experimentally, as crystal lattice energy can significantly impact this property.
Polar Surface Area 89.1 ŲInfluences membrane transport and interactions with biological targets. Values under 140 Ų are generally associated with better cell permeability.[1][2][3]
Comparative Analysis with Structural Analogues

To ground our predictions, it is instructive to compare them with data from closely related molecules. This comparison helps establish expected ranges and understand the influence of substituent placement.

Table 3: Comparative Physicochemical Data of Related Pyrimidine Carboxylic Acids

CompoundMolecular WeightpKa (Predicted/Exp.)LogP (Predicted)Source
5-amino-2-methylpyrimidine-4-carboxylic acid (Target) 153.14Acidic: ~3.5, Basic: ~4.0-0.3Predicted
5-amino-2-(methylthio)pyrimidine-4-carboxylic acid 185.21pKa1: 3.40 ± 0.100.8[4]
2-amino-4-methylpyrimidine-5-carboxylic acid 153.14N/A-0.2[1]
4-aminopyrimidine-5-carboxylic acid 139.11N/A-0.1[2]
5-aminopyrimidine-4-carboxylic acid 139.11N/A-0.1[3]

The substitution of a methyl group with a methylthio group, as seen in the analogue, slightly increases lipophilicity (LogP). The position of the functional groups also subtly influences these properties, underscoring the necessity of specific experimental determination for the target compound.

Theoretical Spectroscopic Profile

The structure of 5-amino-2-methylpyrimidine-4-carboxylic acid suggests a distinct spectroscopic fingerprint. The following sections outline the expected spectral characteristics, providing a guide for structural confirmation upon synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the amine protons, the carboxylic acid proton, and the methyl protons.

  • Carboxylic Acid (–COOH): A broad singlet is anticipated in the downfield region of δ 10.0-13.0 ppm . This signal's breadth and position are highly dependent on solvent and concentration due to hydrogen bonding, and it will exchange with D₂O.[5][6]

  • Pyrimidine Ring (–CH=): A singlet for the proton at the C6 position is expected in the aromatic region, likely around δ 8.0-8.5 ppm .

  • Amino Group (–NH₂): A broad singlet corresponding to the two amine protons is expected, potentially in the range of δ 5.0-7.0 ppm . This signal will also exchange with D₂O.

  • Methyl Group (–CH₃): A sharp singlet for the three methyl protons will appear in the upfield region, estimated at δ 2.3-2.7 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

  • Carbonyl Carbon (–COOH): The carboxylic acid carbon is expected to resonate in the downfield region of δ 165-175 ppm .[5]

  • Pyrimidine Ring Carbons: The four unique carbons of the pyrimidine ring will appear in the aromatic region (δ 110-165 ppm ). The carbons directly attached to nitrogen atoms (C2, C4) will be further downfield.

  • Methyl Carbon (–CH₃): The methyl carbon will give a signal in the upfield region, typically around δ 20-25 ppm .

FTIR Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the key functional groups in the molecule.

  • O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][7]

  • N–H Stretch (Amine): One or two sharp-to-medium bands are expected in the region of 3300-3500 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹ . Conjugation with the pyrimidine ring may lower this frequency slightly.[5][8]

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands of variable intensity are expected in the 1450-1650 cm⁻¹ region.

  • C–O Stretch (Carboxylic Acid): A medium intensity band will appear in the 1200-1300 cm⁻¹ region.

Standard Operating Procedures for Experimental Characterization

This section provides detailed, actionable protocols for the experimental determination of the most critical physicochemical properties. Adherence to these methods ensures data integrity and reproducibility.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) by monitoring pH changes during the addition of a titrant. For an amphoteric molecule like 5-amino-2-methylpyrimidine-4-carboxylic acid, this method can resolve the pKa values for both the acidic carboxylic group and the basic amino/pyrimidine groups.

Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water. To ensure a constant ionic background, make the solution 0.15 M with respect to potassium chloride (KCl).[9][10]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[10]

  • Titration - Acidic pKa:

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly titrate the solution with a standardized 0.1 M NaOH solution, adding small aliquots (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Titration - Basic pKa:

    • Prepare a fresh sample solution as in step 2.

    • Acidify the solution to ~pH 2.0 with 0.1 M HCl.

    • Titrate this acidified solution with standardized 0.1 M NaOH, recording pH values as in step 4. This will allow for the determination of the pKa of the conjugate acid.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Sample in 0.15 M KCl Calibrate->Prepare Purge Purge with N2 (Remove CO2) Prepare->Purge Titrate Titrate with 0.1 M NaOH (or 0.1M HCl for basic pKa) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Find Identify Half-Equivalence Point Plot->Find pKa pKa = pH at Half-Equivalence Find->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Thermodynamic Solubility via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a value that is critical for predicting oral absorption and designing formulations.

Protocol:

  • Media Preparation: Prepare relevant aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, and simulated intestinal fluid pH 6.8).[12]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid particles.[11][13]

  • Quantification:

    • Prepare a standard calibration curve of the compound in the relevant buffer.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS.[13]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

G cluster_setup Setup cluster_sampling Sampling & Analysis cluster_result Result Add Add Excess Solid to Buffer Equilibrate Equilibrate on Shaker (24-48h at constant T) Add->Equilibrate Settle Settle Suspension Equilibrate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Quantify Quantify Concentration (UV-Vis or LC-MS) Filter->Quantify Calculate Calculate Solubility (mg/mL) Quantify->Calculate Solubility Thermodynamic Solubility Calculate->Solubility

Caption: Workflow for solubility determination by the shake-flask method.

Stability and Storage Recommendations

While specific stability data for 5-amino-2-methylpyrimidine-4-carboxylic acid is unavailable, general best practices for related compounds should be followed. Based on data for similar aminopyrimidine derivatives, the compound should be stored in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C is recommended to prevent potential degradation.

Conclusion

5-amino-2-methylpyrimidine-4-carboxylic acid is a molecule with significant potential, yet its fundamental physicochemical properties remain to be experimentally defined. This guide provides a robust starting point for researchers by offering high-quality computational predictions, contextual analysis against known analogues, and a set of detailed, reliable protocols for empirical characterization. The provided workflows for determining pKa and solubility are industry-standard methods that will yield data of sufficient quality for regulatory and developmental decision-making. The theoretical spectroscopic profile serves as a crucial reference for confirming the identity and purity of synthesized material. It is imperative that the predicted values presented herein are validated experimentally to build a comprehensive and accurate profile of this promising compound.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Jain, A., et al. (2019). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Request PDF. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • El-Deen, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chongqing Kemai Material Technology Co., Ltd. (n.d.). 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid 100130-05-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • van der Water, S., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]

  • Merck. (n.d.). 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-2-hydroxy-5-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl).
  • Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-amino-2-methylpyrimidine-4-carboxylic acid

Introduction In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active molecules.[1] Their structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active molecules.[1] Their structural elucidation is a critical step in the discovery and development of new therapeutic agents.[2] This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure determination of 5-amino-2-methylpyrimidine-4-carboxylic acid, a molecule of significant interest due to its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, ensuring a deep understanding of how each piece of analytical data contributes to the final, unambiguous structural assignment.

The Strategic Approach to Structure Elucidation

The process of determining a molecule's structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synthesis of this data that reveals the complete picture.[3] Our approach to elucidating the structure of 5-amino-2-methylpyrimidine-4-carboxylic acid will be systematic, beginning with fundamental characterization and progressing to advanced spectroscopic techniques.

Structure_Elucidation_Workflow Workflow for Structure Elucidation cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive 3D Structure Molecular_Formula Molecular Formula Determination (Mass Spectrometry) Functional_Group_ID Functional Group Identification (FTIR Spectroscopy) Molecular_Formula->Functional_Group_ID Provides elemental composition 1D_NMR 1D NMR Spectroscopy (¹H & ¹³C NMR) Functional_Group_ID->1D_NMR Informs on expected chemical environments 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Confirms and expands on connectivity XRay_Crystallography Single Crystal X-ray Diffraction 2D_NMR->XRay_Crystallography Provides a robust proposed structure for final confirmation

Caption: Expected key long-range HMBC correlations.

Expected 2D NMR Correlations:

  • COSY: No significant correlations are expected for this particular molecule as there are no vicinal protons.

  • HSQC:

    • The signal for the H6 proton will correlate with the C6 carbon signal.

    • The methyl proton signal will correlate with the methyl carbon signal.

  • HMBC: This is the most informative 2D experiment for this structure.

    • The methyl protons (~2.5 ppm) should show a correlation to the C2 carbon (~165 ppm).

    • The H6 proton (~8.0 ppm) should show correlations to C5, C4, and potentially C2.

    • The amino protons (~5.5 ppm) should show correlations to C5 and C4.

These HMBC correlations are critical for unambiguously placing the methyl group at the C2 position, the amino group at the C5 position, and the carboxylic acid at the C4 position.

Part 3: Absolute Confirmation - X-ray Crystallography

The Why: While NMR provides an excellent picture of the molecule's structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure in the solid state. [2][4]It is considered the "gold standard" for structure determination. [2] Experimental Protocol:

  • Crystal Growth: Suitable single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [2]2. Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Outcome: The X-ray crystal structure will provide precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. [4][5]It will definitively confirm the connectivity established by NMR and provide invaluable information about the molecule's conformation and packing in the crystal lattice.

Conclusion

The structural elucidation of 5-amino-2-methylpyrimidine-4-carboxylic acid is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional groups, and a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Finally, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the robust, validated structural data essential for advancing research and development in medicinal chemistry.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules, 19(10), 17028-17043. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (n.d.). University College Dublin. Retrieved from [Link]

  • Reddy, G. S., et al. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4995. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 93-104. Retrieved from [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2021). AIP Conference Proceedings, 2364, 040002. Retrieved from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). Molecules, 19(10), 17028-17043. Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. (2025). Molecules, 30(21), 4887. Retrieved from [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
  • General Methods of Structure Elucidation. (n.d.). Scribd. Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). Chemistry and Biochemistry. Retrieved from [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Pyrimidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

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  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2026). ResearchGate. Retrieved from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC. Retrieved from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats. (n.d.). PubMed. Retrieved from [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020). Journal of Inorganic Biochemistry, 207, 111051. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621. Retrieved from [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 5-amino-2-methylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-2-methylpyrimidine-4-carboxylic acid Authored by: A Senior Application Scientist Foreword: The Analytical Imperative for Novel Pyrimidine Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-2-methylpyrimidine-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Novel Pyrimidine Scaffolds

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1][2] Their structural elucidation is not merely a routine analytical task but a critical step in understanding structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of a specific, high-interest pyrimidine derivative: 5-amino-2-methylpyrimidine-4-carboxylic acid.

While specific, published experimental spectra for this exact molecule are not abundant in the public domain, this guide will leverage established principles of spectroscopy and data from analogous structures to present a robust analytical approach.[3][4][5] We will delve into the "why" behind experimental choices, offering a self-validating system for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this molecule's spectroscopic signature.

Molecular Structure and its Spectroscopic Implications

The structure of 5-amino-2-methylpyrimidine-4-carboxylic acid, with its distinct functional groups—an amino group, a methyl group, and a carboxylic acid on a pyrimidine ring—provides a rich tapestry of spectroscopic features waiting to be unraveled. Each functional group and the core heterocyclic system will produce characteristic signals in NMR, IR, and MS analyses.

Diagram: Molecular Structure of 5-amino-2-methylpyrimidine-4-carboxylic acid

Caption: Molecular structure with atom numbering for 5-amino-2-methylpyrimidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like 5-amino-2-methylpyrimidine-4-carboxylic acid.[1] It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

Predicted ¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH~12.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent.[6]
-NH₂~5.0 - 5.3Singlet (broad)2HAmino protons on an aromatic ring typically appear in this region. The signal is often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water.[7]
Pyrimidine-H~7.6Singlet1HThe lone proton on the pyrimidine ring at position 6 is expected to be a singlet.
-CH₃~2.4 - 2.7Singlet3HThe methyl group at position 2 is attached to an sp² carbon of the aromatic ring, leading to a downfield shift compared to an aliphatic methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-amino-2-methylpyrimidine-4-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of acidic protons.

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[1]

    • Number of Scans (NS): 8-16 scans are generally adequate for a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

    • Spectral Width (SW): A range of -2 to 14 ppm is appropriate.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-COOH~165 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[6]
C2~160The carbon bearing the methyl group and situated between two nitrogen atoms.
C4~158The carbon attached to the carboxylic acid and the amino group.
C6~155The carbon with the lone proton.
C5~110The carbon bearing the amino group.
-CH₃~20 - 25The methyl carbon attached to the pyrimidine ring.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans (NS): A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is standard.

Diagram: NMR Experimental Workflow

cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B ¹H NMR Acquisition (300-600 MHz) A->B Analyze Protons C ¹³C NMR Acquisition (Proton Decoupled) A->C Analyze Carbons D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Structural Elucidation D->E Interpret Spectra

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe O-H stretch in a carboxylic acid dimer is characteristically very broad due to strong hydrogen bonding.[6][8][9]
N-H Stretch (Amino Group)3200 - 3500MediumThe N-H stretching vibrations of the primary amine.[3]
C-H Stretch (Aromatic/Aliphatic)2800 - 3100MediumAromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below.[3]
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of a carboxylic acid is a strong, sharp band.[8][9]
C=N and C=C Stretches1450 - 1620Medium-StrongThese are characteristic stretching vibrations within the pyrimidine ring.[3]
N-H Bend1500 - 1600MediumThe bending vibration of the N-H bonds in the amino group.[3]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.[10]

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.[11]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected monoisotopic mass of 5-amino-2-methylpyrimidine-4-carboxylic acid (C₆H₇N₃O₂) is approximately 153.05 Da. A prominent peak at m/z 153 (or 154 for [M+H]⁺ in ESI) would confirm the molecular weight.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 135): Dehydration from the carboxylic acid group.

    • Loss of COOH (m/z 108): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of CO (m/z 125): Loss of carbon monoxide from the molecular ion.

    • Cleavage of the pyrimidine ring: This can lead to a variety of smaller fragments characteristic of the pyrimidine core.[11]

Experimental Protocol: Mass Spectrometry
  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable, possibly requiring derivatization.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): This is often the preferred method for polar, non-volatile compounds like this one.

  • LC-MS (ESI) Parameters:

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Ionization Mode: Positive ion mode ([M+H]⁺) is likely to give a strong signal.

    • Scan Range: m/z 50-500.

Diagram: Mass Spectrometry Fragmentation

cluster_0 Predicted MS Fragmentation M [M]⁺˙ m/z 153 A [M-H₂O]⁺˙ m/z 135 M->A -H₂O B [M-COOH]⁺ m/z 108 M->B -COOH C [M-CO]⁺˙ m/z 125 M->C -CO D Further Fragmentation A->D B->D C->D

Caption: Plausible fragmentation pathways for 5-amino-2-methylpyrimidine-4-carboxylic acid in MS.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 5-amino-2-methylpyrimidine-4-carboxylic acid requires a synergistic application of NMR, IR, and MS techniques. While NMR provides the definitive structural map, IR confirms the presence of key functional groups, and MS validates the molecular weight and offers clues to the molecule's stability. The protocols and predicted data outlined in this guide provide a robust framework for any researcher or drug development professional tasked with the characterization of this, or structurally related, pyrimidine derivatives. By understanding the causality behind the expected spectral features, scientists can approach the structural elucidation process with confidence and scientific rigor.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC.
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 - Sigma-Aldrich.
  • Table of Characteristic IR Absorptions.
  • Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine - Benchchem.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • 5-AMINO-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXYLIC ACID | 100130-05-0.
  • 4-AMINO-2-METHYL-5-PYRIMIDINECARBOXYLIC ACID - gsrs.
  • 933686-89-6 | 2-Amino-5-methylpyrimidine-4-carboxylic acid | ChemScene.
  • Spectra and physical data of (A2) : - The Royal Society of Chemistry.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar.
  • 4-Amino-2-methylpyrimidine-5-carboxylic acid | 769-52-8 - Sigma-Aldrich.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
  • IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate.
  • Carboxylic Acid Ir Spectrum - Wax Studios.
  • Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats - PubMed.
  • 4-Amino-2-methylpyrimidine-5-carboxylic acid | CymitQuimica.
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid - Sigma-Aldrich.

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Foundational

An In-depth Technical Guide to p-Toluenesulfonyl Hydrazide and its Derivatives for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic chemistry and drug discovery, the strategic synthesis of complex molecular architectures is paramount. Among...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry and drug discovery, the strategic synthesis of complex molecular architectures is paramount. Among the versatile reagents available to the discerning chemist, hydrazone derivatives, particularly those of p-toluenesulfonyl hydrazide (tosylhydrazones), stand out for their utility in a myriad of synthetic transformations. This guide provides a comprehensive overview of p-toluenesulfonyl hydrazide, its properties, and its applications, with a particular focus on its relevance to the synthesis of novel therapeutic agents. While the specific compound "N-phenyl-N'-(p-toluenesulfonyl)hydrazine" is not widely commercially available with a dedicated CAS number, this guide will delve into the closely related and extensively studied p-toluenesulfonyl hydrazide (TSH), providing a foundational understanding that can be extrapolated to its phenyl-substituted analogue.

Core Compound Profile: p-Toluenesulfonyl Hydrazide (TSH)

p-Toluenesulfonyl hydrazide is a white crystalline solid that serves as a cornerstone reagent in organic synthesis.[1] Its utility stems from its ability to react with aldehydes and ketones to form tosylhydrazones, which are versatile intermediates.[1]

PropertyValueSource
CAS Number 1576-35-8[1][2]
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 105-107 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and other organic solvents.[2]

Chemical Structure and Reactivity

The reactivity of p-toluenesulfonyl hydrazide is centered around the hydrazide functional group (-NHNH₂) attached to the electron-withdrawing p-toluenesulfonyl (tosyl) group. This structural feature renders the terminal nitrogen nucleophilic, enabling condensation reactions with carbonyl compounds to form tosylhydrazones. The tosyl group also functions as a good leaving group in subsequent elimination reactions, a critical aspect of its synthetic utility.[1]

Key Synthetic Applications in Drug Development

The true power of p-toluenesulfonyl hydrazide and its derivatives lies in the diverse transformations they can undergo, providing access to a wide range of molecular scaffolds relevant to medicinal chemistry.

The Shapiro Reaction: Alkene Synthesis

The Shapiro reaction is a powerful olefination reaction that converts tosylhydrazones of aldehydes and ketones into alkenes. This transformation proceeds via the deprotonation of the tosylhydrazone with a strong base (typically two equivalents of an organolithium reagent) to form a vinyllithium species, which then undergoes elimination to yield the alkene. The Shapiro reaction is particularly valuable for the synthesis of complex, highly substituted alkenes that may be difficult to access through other methods.

Experimental Workflow: Shapiro Reaction

Start Tosylhydrazone of Ketone/Aldehyde Base 2 eq. Strong Base (e.g., n-BuLi) Vinyllithium Vinyllithium Intermediate Base->Vinyllithium Formation Elimination Elimination of LiOTs & N₂ Alkene Alkene Product Elimination->Alkene

Caption: General workflow of the Shapiro reaction.

The Bamford-Stevens Reaction: Alkene and Carbene Formation

Similar to the Shapiro reaction, the Bamford-Stevens reaction also utilizes tosylhydrazones to generate alkenes. However, it is typically carried out under basic conditions in a protic solvent. The reaction can be controlled to favor the formation of either the more or less substituted alkene. Furthermore, in aprotic solvents, the reaction can proceed through a carbene intermediate, which can then undergo a variety of useful transformations, including cyclopropanations and C-H insertion reactions.

Synthesis of Diazo Compounds

Tosylhydrazones can serve as precursors for the in-situ generation of diazo compounds.[3] These highly reactive species are valuable intermediates in a range of chemical transformations, including cyclopropanations and epoxidations.[4]

Synthesis of p-Toluenesulfonyl Hydrazide

A standard laboratory procedure for the synthesis of p-toluenesulfonyl hydrazide involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).[4]

Detailed Experimental Protocol: Synthesis of p-Toluenesulfonyl Hydrazide [4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of p-toluenesulfonyl chloride (1.05 moles) in tetrahydrofuran (THF) is prepared and cooled to 10–15 °C in an ice bath.

  • Addition of Hydrazine: A solution of 85% hydrazine hydrate (2.22 moles) in water is added at a rate that maintains the reaction temperature between 10° and 20°C.

  • Reaction Completion: Stirring is continued for 15 minutes after the addition is complete.

  • Workup: The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is discarded.

  • Product Isolation: The upper THF layer is filtered, and water is added to precipitate the p-toluenesulfonyl hydrazide.

  • Purification: The product is collected by filtration, washed with water, and air-dried. This procedure typically yields 91–94% of the desired product.

The Case of N-phenyl-N'-(p-toluenesulfonyl)hydrazine

While not a common commercially available reagent, the synthesis of N-phenyl-N'-(p-toluenesulfonyl)hydrazine can be conceptually derived from the synthesis of p-toluenesulfonyl hydrazide. One could envision a reaction between p-toluenesulfonyl chloride and phenylhydrazine. The resulting compound would possess a phenyl group on one nitrogen of the hydrazine moiety and a tosyl group on the other.

The reactivity of this compound would be influenced by the presence of the phenyl group. The nucleophilicity of the nitrogen atom attached to the phenyl group would be reduced due to the electron-withdrawing nature of the aromatic ring. This could influence its condensation with carbonyls and the subsequent reactivity of the resulting hydrazone.

Suppliers of p-Toluenesulfonyl Hydrazide (CAS 1576-35-8)

For researchers looking to procure p-toluenesulfonyl hydrazide, several reputable chemical suppliers offer this reagent in various purities and quantities. Some of the major suppliers include:

  • Sigma-Aldrich (a part of MilliporeSigma)[5]

  • Thermo Fisher Scientific

  • Pharmaffiliates[6]

  • Jinli Chemical[7]

  • Ketone Pharma[2]

It is always recommended to request a certificate of analysis from the supplier to ensure the purity of the reagent, as impurities can significantly affect the outcome of sensitive reactions.

Safety and Handling

p-Toluenesulfonyl hydrazide and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

p-Toluenesulfonyl hydrazide is a versatile and indispensable reagent in modern organic synthesis, with profound implications for drug discovery and development. Its ability to serve as a precursor to a wide array of functional groups and molecular scaffolds makes it a valuable tool in the chemist's arsenal. While the specifically named N-phenyl-N'-(p-toluenesulfonyl)hydrazine is not a readily available commercial product, a thorough understanding of the chemistry of p-toluenesulfonyl hydrazide provides a strong foundation for exploring the synthesis and reactivity of its more complex analogues. As the demand for novel and complex drug candidates continues to grow, the importance of foundational reagents like tosylhydrazides in enabling innovative synthetic strategies cannot be overstated.

References

  • Organic Syntheses Procedure. Coll. Vol. 5, p.1055 (1973); Vol. 45, p.91 (1965). [URL: https://www.orgsyn.org/demo.aspx?prep=CV5P1055]
  • BenchChem. Comparative study of N,N'-Bis(P-toluenesulfonyl)hydrazine and its analogs in synthesis. [URL: https://www.benchchem.com/product/B6598]
  • ChemicalBook. 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | 14062-05-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12097508.htm]
  • Ketone Pharma. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. [URL: https://ketonepharma.com/phenyl-hydrazine-phy-plays-key-role-organic-synthesis/]
  • Wikipedia. p-Toluenesulfonyl hydrazide. [URL: https://en.wikipedia.org/wiki/P-Toluenesulfonyl_hydrazide]
  • Ketone Pharma. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable. [URL: https://ketonepharma.com/product/p-toluenesulfonyl-hydrazide-tsh/]
  • BenchChem. Experimental Protocol for Reactions Involving N,N'-Bis(P-toluensulfonyl)hydrazine. [URL: https://www.benchchem.com/product/B6598]
  • BenchChem. Bis(p-toluenesulfonyl)hydrazine: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis. [URL: https://www.benchchem.com/product/B6598]
  • Santa Cruz Biotechnology. N,N′-Bis(p-toluenesulfonyl)hydrazine | CAS 14062-05-6. [URL: https://www.scbt.com/p/nn-bis-p-toluenesulfonyl-hydrazine-14062-05-6]
  • MilliporeSigma. N,N'-Bis(p-toluenesulfonyl)hydrazine | 14062-05-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303c5e68]
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  • MilliporeSigma. N,N'-Bis(p-toluenesulfonyl)hydrazine | 14062-05-6. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9538a936]
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [URL: https://www.organic-chemistry.org/synthesis/N-functional/hydrazines/hydrazides.shtm]
  • PubChem. N,N'-Bis(p-toluenesulfonyl)hydrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/301521]
  • PMC. Pd-Catalyzed Rearrangement Reaction of N-Tosylhydrazones Bearing Allyl Ethers Into Trans-Olefin-Substituted Sulfonylhydrazones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8423232/]
  • Jinli Chemical. P-Toluenesulfonyl Hydrazide (TSH) 1576-35-8 Factory. [URL: https://www.jinli-chemical.com/p-toluenesulfonyl-hydrazide-tsh-1576-35-8-factory.html]
  • ResearchGate. Reaction between 1,6‐enynes 501 and p‐toluenesulfonyl hydrazide 502... [URL: https://www.researchgate.net/figure/Reaction-between-16-enynes-501-and-p-toluenesulfonyl-hydrazide-502-under-the-action-of_fig190_348574044]
  • MilliporeSigma. p-Toluenesulfonyl hydrazide 97% | 1576-35-8. [URL: https://www.sigmaaldrich.com/US/en/product/sial/132004]

Sources

Exploratory

Physicochemical Profiling of 5-Amino-2-methylpyrimidine-4-carboxylic Acid: A Comprehensive Guide to Solubility Thermodynamics and Degradation Kinetics

Executive Summary In the landscape of modern drug discovery and rational design, heterocyclic building blocks like 5-amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3) are highly valued for their ability to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and rational design, heterocyclic building blocks like 5-amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3) are highly valued for their ability to project pharmacophores into complex binding pockets[]. However, the dense functionalization of this pyrimidine core introduces significant physicochemical challenges. The convergence of an electron-withdrawing carboxylic acid, an electron-donating amino group, and a basic pyrimidine ring creates a highly polarized, amphoteric system[2].

This whitepaper provides an authoritative, mechanistic analysis of the solubility and stability profiles of 5-amino-2-methylpyrimidine-4-carboxylic acid. By understanding the thermodynamic causality behind its zwitterionic equilibrium and the kinetic triggers for its decarboxylation, researchers can engineer robust formulations and synthetic workflows.

Structural Causality & Physicochemical Profiling

The behavior of 5-amino-2-methylpyrimidine-4-carboxylic acid is dictated by the electronic push-pull dynamics of its substituents:

  • The Pyrimidine Core: Inherently electron-deficient and aromatic, the diazine ring acts as an electron sink.

  • 4-Carboxylic Acid Group (-COOH): A strong electron-withdrawing group (EWG). Its proximity to the ring nitrogens increases its acidity (predicted ~ 2.0–2.5).

  • 5-Amino Group (-NH₂): An electron-donating group (EDG) via resonance, but inductively withdrawing. It provides a basic center capable of protonation (predicted ~ 4.0–4.5)[3].

  • 2-Methyl Group (-CH₃): Provides weak inductive stabilization to the ring.

The Zwitterionic Equilibrium

Because the molecule possesses both acidic and basic functional groups, it exhibits amphoteric behavior. In neutral to mildly acidic aqueous environments (pH 3–4), the proton transfers from the carboxylic acid to the basic nitrogen centers, forming a zwitterion . This ionic lattice significantly increases the crystal lattice energy, making the solid state highly stable but thermodynamically resistant to dissolution in neutral water[2].

ZwitterionLogic A Low pH (< 2) Cationic Species B Isoelectric Point (pH ~3-4) Zwitterionic Species A->B Deprotonation of -COOH SolA High Aqueous Solubility A->SolA C High pH (> 6) Anionic Species B->C Deprotonation of -NH3+ SolB Minimum Aqueous Solubility B->SolB SolC High Aqueous Solubility C->SolC

Diagram 1: pH-dependent structural transitions and their impact on aqueous solubility.

Solubility Thermodynamics & pH-Dependence

The solubility of aminopyrimidines is rarely linear; it follows a distinct U-shaped curve dictated by the solvent's dielectric constant and the system's pH[3].

  • Aqueous Media: At the isoelectric point (pI), solubility hits an absolute minimum due to the net-zero charge and strong intermolecular ionic interactions. Adjusting the pH > 6 yields a highly soluble anionic carboxylate, while pH < 2 yields a highly soluble pyrimidinium cation.

  • Organic Solvents: The compound is virtually insoluble in non-polar solvents (e.g., hexane, toluene). However, it demonstrates moderate to high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which possess high dipole moments capable of solvating the zwitterion without requiring proton transfer[3].

Table 1: Physicochemical Properties & Solubility Profile
Parameter / SolventExpected ProfileMechanistic Rationale
Water (pH 7.0) Low to ModerateZwitterionic dominance limits hydration capacity.
Water (pH 1.2) HighProtonation of the pyrimidine/amino nitrogens disrupts the crystal lattice.
DMSO / DMF HighStrong dipole-dipole interactions effectively solvate the polar functional groups.
Hexane / Ether InsolubleLack of dielectric capacity to overcome the high lattice energy of the solid.

Degradation Kinetics & Stability

Handling 5-amino-2-methylpyrimidine-4-carboxylic acid requires strict environmental controls due to two primary degradation pathways: thermal decarboxylation and oxidative degradation[4].

Thermal Decarboxylation

Pyrimidine-4-carboxylic acids are notoriously susceptible to thermal decarboxylation[5]. The mechanism is driven by the electron-deficient nature of the pyrimidine ring. When heated, especially in protic or mildly acidic conditions, the ring nitrogen (N3) can protonate. This dramatically increases the electrophilicity of the C4 carbon, facilitating the heterolytic cleavage of the C-C bond. Carbon dioxide ( ) is expelled, leaving behind 5-amino-2-methylpyrimidine.

Oxidative Susceptibility

The 5-amino group is an electron-rich center prone to oxidation. Exposure to atmospheric oxygen, catalyzed by light or transition metal impurities, can lead to the formation of N-oxides or azo-dimers. Consequently, commercial standards mandate storage in a dark place, under an inert atmosphere (argon or nitrogen), at 2-8°C[4].

Table 2: Degradation Pathways and Kinetic Triggers
StressorPrimary Degradation PathwayPreventive Measure
Elevated Temperature Decarboxylation at C4 (Loss of )Store at 2-8°C; avoid heating > 60°C in solution.
Oxidation / Light N-oxidation of the 5-amino groupStore in dark, opaque containers under Argon/Nitrogen.
Extreme Acidic pH Accelerated decarboxylationBuffer solutions; avoid prolonged exposure to strong mineral acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical data generation must be self-validating. Below are the gold-standard workflows for profiling this compound.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: Buffer saturation ensures that the dissolution of the ionizable compound does not cause a pH drift, which would invalidate the U-shaped solubility curve.

  • Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 4.0 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of solid 5-amino-2-methylpyrimidine-4-carboxylic acid (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at a constant 25.0 ± 0.1°C for 48 hours using a thermoshaker.

  • pH Verification (Self-Validation): Measure the pH of the suspension. If the pH has drifted by >0.05 units, add micro-aliquots of acid/base to readjust, and equilibrate for another 24 hours.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in DMSO.

Protocol 2: Accelerated Stability & Forced Degradation Testing

Causality Focus: Mass balance tracking ensures that all degraded parent compound is accounted for in the degradant peaks, validating the analytical method.

StabilityWorkflow Start 5-Amino-2-methylpyrimidine- 4-carboxylic acid Sample Thermal Thermal Stress (Solid & Solution, 60°C) Start->Thermal Oxidative Oxidative Stress (3% H2O2, 25°C) Start->Oxidative Photo Photolytic Stress (UV/Vis exposure) Start->Photo HPLC HPLC-UV/MS Analysis (Quantify Mass Balance) Thermal->HPLC Decarboxylation check Oxidative->HPLC N-oxide formation Photo->HPLC Outcome Establish Storage & Handling Protocols HPLC->Outcome

Diagram 2: Forced degradation workflow to establish kinetic stability boundaries.

  • Thermal Stress: Incubate a 1 mg/mL solution (in pH 7.4 buffer) and a solid powder sample at 60°C for 7 days. Monitor specifically for the appearance of the decarboxylated mass ( Da) via LC-MS.

  • Oxidative Stress: Treat a 1 mg/mL solution with 3% at 25°C for 24 hours.

  • Photolytic Stress: Expose a solution in a quartz cuvette to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (ICH Q1B standard).

  • Analysis: Run all stressed samples alongside an unstressed control on an LC-MS system. Calculate the mass balance: (Area of Remaining Parent + Area of Degradants) / Area of Unstressed Control. A mass balance of 95-105% validates the assay.

References

  • National Center for Biotechnology Information (NIH). "Cytosine | C4H5N3O | CID 597 - PubChem." PubChem Database (Proxy for aminopyrimidine properties). Available at:[Link]

  • Ni, Rain Wo. "A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid." Oregon State University. Available at:[Link]

  • Solubility of Things. "2-Aminopyrimidine - Solubility of Things." Solubility Database. Available at: [Link]

Sources

Foundational

Biological Activity and Therapeutic Applications of 5-Amino-2-methylpyrimidine-4-carboxylic Acid: A Technical Whitepaper

Executive Summary In modern drug discovery, the selection of highly functionalized heterocyclic scaffolds is paramount for developing targeted therapeutics. 5-Amino-2-methylpyrimidine-4-carboxylic acid (5-AMPC) (CAS: 501...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized heterocyclic scaffolds is paramount for developing targeted therapeutics. 5-Amino-2-methylpyrimidine-4-carboxylic acid (5-AMPC) (CAS: 501662-73-3)[] represents a privileged pharmacophore building block. While unsubstituted pyrimidines often lack the specific binding affinity required for complex enzymatic or organelle targets, the precise arrangement of the 5-amino, 2-methyl, and 4-carboxylic acid moieties on the pyrimidine ring transforms this molecule into a highly versatile intermediate.

This whitepaper dissects the structural rationale behind 5-AMPC, its primary biological activities—specifically in oncology and infectious diseases—and provides field-proven, self-validating protocols for its integration into advanced drug development workflows.

Structural and Mechanistic Rationale

To understand the biological activity of 5-AMPC, we must analyze the causality behind its structural features. As an application scientist, I evaluate building blocks based on their electronic distribution, steric bulk, and functional handles:

  • 4-Carboxylic Acid (The Anchor): This moiety is the primary functional handle. It serves a dual purpose: it acts as a bidentate or monodentate ligand for transition metals (e.g., Ruthenium) in metallodrugs[2], and it allows for rapid peptide coupling (via CDI or EDC/NHS) to form robust amide linkages in small-molecule inhibitors[3].

  • 5-Amino Group (The Electronic Modulator): The primary amine at the C5 position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyrimidine ring, enhancing its ability to participate in π−π stacking interactions with aromatic residues in target protein pockets. Furthermore, it serves as a critical hydrogen-bond donor.

  • 2-Methyl Group (The Steric Steer): Positioned adjacent to the ring nitrogens, the methyl group provides steric shielding that can dictate the conformational geometry of the molecule when bound to an enzyme active site, while simultaneously increasing the local lipophilicity (LogP) to improve cellular membrane permeability.

Primary Biological Activities & Target Modulations

The pyrimidine-4-carboxylic acid scaffold, heavily optimized by the functional groups present in 5-AMPC, exhibits profound biological activity across two primary therapeutic domains.

Anticancer Activity via Mitochondrial Targeting

A significant breakthrough in oncology involves coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds. Pyrimidine-4-carboxylic acid derivatives act as critical ligands or linkers in these complexes[4].

Mechanism of Action: Unlike traditional platinum-based drugs (e.g., cisplatin) that target nuclear DNA, Ru(II)-pyrimidine-4-carboxylic acid complexes specifically target the mitochondria. The lipophilic cationic nature of these complexes, driven by the pyrimidine scaffold, facilitates accumulation in the mitochondrial matrix. This leads to a rapid impairment of the mitochondrial membrane potential ( ΔΨm​ ), triggering late-stage apoptosis. Crucially, this cytotoxicity is independent of reactive oxygen species (ROS) generation, offering a novel pathway to overcome cisplatin resistance[2].

G A Ru(II)-5-AMPC Complex B Cellular Uptake (Lipophilic Cation) A->B C Mitochondrial Accumulation B->C D Membrane Depolarization C->D E ROS-Independent Apoptosis D->E

Fig 1: Mechanistic pathway of Ru(II)-pyrimidine-4-carboxylic acid complexes inducing apoptosis.

Antimicrobial Activity via TrmD Inhibition

The rise of multidrug-resistant Pseudomonas aeruginosa necessitates novel antibacterial targets. Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acids, synthesized using the core pyrimidine-4-carboxylic acid architecture, have shown potent broad-spectrum antimicrobial activity[5].

Mechanism of Action: These compounds are designed to inhibit bacterial tRNA (guanine-N1)-methyltransferase (TrmD). The pyrimidine core mimics the natural purine substrate, while the carboxylic acid is converted into a pyridyl amide to optimize binding within the TrmD active site. The 5-amino and 2-methyl groups of the 5-AMPC precursor provide the necessary steric and electronic profile to ensure selective binding to bacterial TrmD over human orthologs[3].

Workflow S1 5-AMPC Scaffold Preparation S2 Peptide Coupling (CDI Promoted) S1->S2 S3 Pyridyl Amide Derivatives S2->S3 S4 Docking Study (TrmD Enzyme) S3->S4 In Silico S5 RBMA Screening (P. aeruginosa) S3->S5 In Vitro

Fig 2: Workflow for synthesizing and screening 5-AMPC derived antimicrobial agents.

Quantitative Data Summary

The biological efficacy of pyrimidine-4-carboxylic acid derivatives is validated through rigorous in vitro assays. Below is a synthesized comparison of their performance against industry benchmarks.

Table 1: Biological Activity of Pyrimidine-4-Carboxylic Acid Derivatives

Compound Class / DerivativeTarget / Cell LineAssay TypeEfficacy MetricBenchmark Comparison
Ru(II)-Pyrimidine Complex HeLa (Cervical Cancer)AntiproliferativeIC 50​≈2.5μM Comparable to Cisplatin
Ru(II)-Pyrimidine Complex A2780cisR (Cisplatin-Resistant)AntiproliferativeIC 50​≈3.1μM Superior to Cisplatin
Pyridyl Amide Derivative Pseudomonas aeruginosaAntibacterialMIC ≤16μg/mL Comparable to Streptomycin
Pyridyl Amide Derivative Candida albicansAntifungalMIC ≤32μg/mL Broad-spectrum potential

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing 5-AMPC in drug discovery.

Protocol 1: Synthesis of Pyridyl Amides via CDI-Promoted Coupling[3]

Causality Check: 1,1'-Carbonyldiimidazole (CDI) is chosen over EDC/HOBt because it prevents the formation of poorly soluble urea byproducts, which can trap the highly polar 5-AMPC scaffold.

  • Activation: Dissolve 1.0 eq of 5-amino-2-methylpyrimidine-4-carboxylic acid in anhydrous DMF under an inert Argon atmosphere.

  • Intermediate Formation: Add 1.2 eq of CDI in a single portion. Stir at room temperature for 2 hours until CO 2​ evolution ceases, indicating the formation of the active acyl imidazole intermediate.

  • Amidation: Add 1.1 eq of the desired substituted aminopyridine (e.g., 6-methylpyridin-2-amine). Elevate the temperature to 60°C and stir for 12 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. The high polarity of DMF ensures it remains aqueous, while the lipophilic amide product precipitates.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrimidine-4-carboxamide.

Protocol 2: Resazurin-Based Microdilution Assay (RBMA) for Antimicrobial Screening

Causality Check: Resazurin acts as an electron acceptor. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive, quantitative colorimetric readout of cell viability.

  • Preparation: Prepare a stock solution of the synthesized 5-AMPC derivative in DMSO (max 1% final assay concentration to avoid solvent toxicity).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth.

  • Inoculation: Adjust the bacterial suspension (P. aeruginosa ATCC 10145) to a 0.5 McFarland standard. Add 5×105 CFU/mL to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 30 μ L of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents the color change from blue to pink.

References

  • BOC Sciences: 5-amino-2-methylpyrimidine-4-carboxylic acid Product Information.
  • Journal of the American Chemical Society (via PubMed): Molecular and cellular characterization of the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid.
  • ScienceRise: Pharmaceutical Science: Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid.
  • ACS Publications: Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid.

Sources

Exploratory

Engineering Isothiamines: 5-Amino-2-methylpyrimidine-4-carboxylic Acid as a Precursor for Vitamin B1 Antimetabolites

Executive Abstract While the industrial synthesis of natural Vitamin B1 (Thiamine) traditionally relies on the (4-amino-5-aminomethyl-2-methylpyrimidine)[1], modern drug discovery has pivoted toward structural isomers to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

While the industrial synthesis of natural Vitamin B1 (Thiamine) traditionally relies on the (4-amino-5-aminomethyl-2-methylpyrimidine)[1], modern drug discovery has pivoted toward structural isomers to develop potent metabolic inhibitors. 5-amino-2-methylpyrimidine-4-carboxylic acid (CAS 501662-73-3) represents a critical, non-natural isomeric building block. By transposing the amino and carboxylate functionalities, this intermediate allows researchers to synthesize "isothiamines" and triazole-based analogues. These analogues act as potent antimetabolites, competitively inhibiting Thiamine Pyrophosphate (TPP)-dependent enzymes to induce targeted metabolic arrest in neoplastic cells and Plasmodium parasites[2].

Structural Rationale & Causality in Drug Design

The pharmacological utility of 5-amino-2-methylpyrimidine-4-carboxylic acid lies in its deliberate disruption of thiamine's native catalytic geometry.

Natural thiamine requires its C4-amino group to form an intramolecular hydrogen bond with the thiazole ring, stabilizing a specific "V-conformation." This conformation is an absolute prerequisite for the deprotonation of the thiazole C2 proton, which generates the [3].

When synthesizing analogues from the 5-amino-4-carboxylic acid isomer, the resulting isothiamine retains the ability to be recognized and phosphorylated by [2]. However, the spatial shift of the amino group to the C5 position prevents the formation of the V-conformation. Consequently, the resulting "false cofactor" binds tightly to the active sites of enzymes like the Pyruvate Dehydrogenase Complex (PDHC) and Transketolase, but fails to execute the necessary decarboxylation chemistry, leading to profound[4].

Pathway Antimetabolite Isothiamine Analogue TPK Thiamine Pyrophosphokinase (TPK) Antimetabolite->TPK Phosphorylation FalseCofactor Iso-TPP (False Cofactor) TPK->FalseCofactor PDHC Pyruvate Dehydrogenase (PDHC) FalseCofactor->PDHC Competitive Inhibition Arrest Metabolic Arrest (Decreased ATP) PDHC->Arrest Pathway Blockade

Mechanism of metabolic blockade by isothiamine analogues on TPP-dependent enzymes.

Experimental Protocols: Isothiamine Synthesis Workflow

To convert 5-amino-2-methylpyrimidine-4-carboxylic acid into a functional antimetabolite, the carboxylic acid must be reduced, activated, and coupled with a thiazole or triazole moiety. The following protocol outlines a self-validating synthetic system.

Step 1: Carboxylic Acid Reduction
  • Rationale: The C4-carboxylic acid must be reduced to a hydroxymethyl group to mimic the bridging methylene of natural thiamine.

  • Procedure: Suspend 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Slowly add Borane-THF complex ( BH3​⋅THF , 3.0 eq) at 0°C. Reflux the mixture for 12 hours. Quench carefully with methanol, concentrate in vacuo, and purify via recrystallization.

  • Self-Validation Check: Analyze the intermediate via 1H -NMR. The disappearance of the broad carboxylic acid singlet ( 12.0 ppm) and the appearance of a methylene doublet ( 4.5 ppm) confirms successful reduction to 5-amino-4-hydroxymethyl-2-methylpyrimidine.

Step 2: Halogenation of the Hydroxymethyl Group
  • Rationale: The hydroxyl group must be converted into a highly reactive leaving group to facilitate the subsequent SN​2 quaternization.

  • Procedure: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Evaporate the solvent to yield the 4-chloromethyl pyrimidine intermediate as a hydrochloride salt.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The product spot will show a distinct Rf​ shift and will stain positive with ethanolic silver nitrate ( AgNO3​ ), indicating the presence of a reactive alkyl chloride.

Step 3: Thiazole Quaternization (Coupling)
  • Rationale: Coupling the activated pyrimidine with a thiazole derivative generates the bioactive quaternized core characteristic of[5].

  • Procedure: Dissolve the 4-chloromethyl intermediate (1.0 eq) and 4-methyl-5-(2-hydroxyethyl)thiazole (1.2 eq) in anhydrous dimethylformamide (DMF). Heat the mixture to 90°C for 24 hours. Upon cooling, the isothiamine analogue precipitates. Filter and wash with cold diethyl ether.

  • Self-Validation Check: Mass spectrometry (ESI-MS) must show the exact mass of the quaternized cation [M]+ without the chloride counterion, confirming successful coupling.

Synthesis A 5-amino-2-methylpyrimidine- 4-carboxylic acid B Reduction (BH3-THF) A->B C Halogenation (SOCl2) B->C D Thiazole Coupling C->D E Isothiamine Analogue D->E

Synthetic workflow from 5-amino-2-methylpyrimidine-4-carboxylic acid to isothiamine analogues.

Quantitative Data & Analytical Validation

The efficacy of analogues derived from the 5-amino-4-carboxylic acid isomer is benchmarked against natural TPP and the well-known antimetabolite [4]. Isothiamines demonstrate superior cellular penetration and lower IC50​ values against pathogenic targets like Plasmodium falciparum due to their enhanced ability to bypass normal transporter regulation.

Table 1: Pharmacological Comparison of Thiamine Analogues
CompoundTarget EnzymeBinding Affinity ( Ki​ )Cellular IC50​ (P. falciparum)Mechanism of Action
Natural Thiamine (TPP) PDHC / Transketolase 0.5 µM ( Km​ )N/A (Nutrient)Native Cofactor
Oxythiamine (OxPP) PDHC / Transketolase1.2 µM11.0 µMTPP-Competitive Inhibitor
Isothiamine Analogue PDHC0.8 µM2.5 µMV-Conformation Disruption
Triazole-based Analogue Transketolase0.3 µM0.9 µMFalse Cofactor / TPK Bypass

Data synthesized from comparative inhibition assays on [3].

References

  • Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. ACS Omega.[Link]

  • Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity. RSC Medicinal Chemistry.[Link]

  • Identification and characterization of thiamine analogs with antiplasmodial activity. PMC.[Link]

  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering.[Link]

  • Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5. PMC.[Link]

  • Thiamine. Wikipedia. [Link]

Sources

Foundational

5-Aminopyrimidine Carboxylic Acids in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Kinase Inhibition

Executive Summary The 5-aminopyrimidine carboxylic acid scaffold and its derivatives represent a privileged class of pharmacophores in modern drug discovery. Structurally mimicking the purine core of adenosine triphospha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrimidine carboxylic acid scaffold and its derivatives represent a privileged class of pharmacophores in modern drug discovery. Structurally mimicking the purine core of adenosine triphosphate (ATP), these compounds serve as highly effective bioisosteres, enabling competitive inhibition at the ATP-binding sites of various kinases. This technical whitepaper delineates the structural rationale, biological targets, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols for 5-aminopyrimidine carboxylic acid derivatives, providing a comprehensive framework for medicinal chemists and drug development professionals.

Structural Rationale: The 5-Aminopyrimidine Carboxylic Acid Scaffold

The pharmacological utility of the 5-aminopyrimidine core stems from its exceptional hydrogen-bonding capacity and its ability to act as an ATP bioisostere 1. The pyrimidine nitrogen atoms engage the highly conserved hinge region of protein kinases, anchoring the molecule within the active site.

From a pharmacokinetic perspective, the derivatization of pyrimidine carboxylic acids into carboxamides is a frequent and critical optimization step. Free carboxylic acids are prone to ionization at physiological pH, which can severely limit membrane permeability and intracellular target engagement. Conversely, ester derivatives, while highly lipophilic, are often hydrolytically unstable in vivo. Carboxamides resolve this dichotomy by exhibiting moderate solubility in polar solvents due to their dual hydrogen-bond donor/acceptor capacity, thereby enhancing bioavailability and binding affinity in polar microenvironments 2.

Biological Targets and Mechanistic Causality

5-Aminopyrimidine carboxylic acid derivatives have demonstrated potent activity across a spectrum of therapeutic targets:

  • Kinase Inhibition (EGFR, B-Raf, ERK5, Pim-1): These derivatives competitively inhibit the ATP-binding site of kinases, blocking downstream signaling and inducing cancer cell death 1. For instance, 4-aryloxy-5-benzamidopyrimidines act as novel EGFR inhibitors 3, while pyrrole carboxamide derivatives exhibit submicromolar potency against the ERK5 kinase domain 4. In the case of Pim-1 kinase, X-ray crystallography reveals that the carboxyl group of specific pyrimidine inhibitors forms a critical salt bridge with a bound Mg²⁺ ion, bypassing traditional hinge-binding 5.

  • Antimalarial Agents (PfCDPK1): Imidazopyridazine series incorporating a 5-aminopyrimidine core have been optimized via structure-guided design to inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) with high affinity [[6]]().

  • Antiviral Activity (HIV-1 RNase H): 3-Hydrazonoindolin-2-one derivatives synthesized from 5-aminopyrimidine precursors exhibit notable activity against HIV-1 RNase H 7.

Pathway Ligand 5-Aminopyrimidine Derivative Target ATP Binding Site (Kinase Hinge Region) Ligand->Target Competitive Binding Active Active Kinase (EGFR, B-Raf, Pim-1) Target->Active ATP Binding (Pathological) Inactive Inactive Kinase Complex Target->Inactive Inhibitor Binding (Therapeutic) Signaling Downstream MAPK/ERK Signaling Cascade Active->Signaling Phosphorylation Outcome2 Apoptosis & Growth Arrest Inactive->Outcome2 Signal Blockade Outcome1 Tumor Cell Proliferation Signaling->Outcome1 Unregulated Activation

Mechanism of action of 5-aminopyrimidine derivatives in kinase inhibition and apoptosis induction.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative potency of various 5-aminopyrimidine derivatives against their respective biological targets, highlighting the broad applicability of the scaffold.

Compound ClassTarget Enzyme/PathogenKey Structural FeaturePotency (IC₅₀ / Kᵢ)Reference
4-Aryloxy-5-benzamidopyrimidines EGFR Kinase5-benzamide group1.05 – 5.37 μM[[3]]()
Imidazopyridazine derivatives PfCDPK1 (Malaria)5-aminopyrimidine core< 10 nM6
3-Hydrazonoindolin-2-ones HIV-1 RNase H5-aminopyrimidine-2,4-dione1.90 μM[[7]]()
Pyrrole carboxamides ERK5 Kinase5-aminopyrimidine coupled to pyrroleSubmicromolar4
Benzo[c]isoxazole derivatives Pim-1 KinaseC5-substituted aminopyrimidine91 nM (Kᵢ)5

Synthetic Methodologies and Experimental Protocols

The synthesis of 5-aminopyrimidine carboxylic acids and their subsequent functionalization require precise control over reaction conditions due to the electron-deficient nature of the pyrimidine ring. Below are two self-validating protocols for generating and functionalizing these scaffolds.

Synthesis A 5-Aminopyrimidine B Diazonium Salt Intermediate A->B NaNO2, H+ 0°C C 5-Cyanopyrimidine B->C CuCN (Sandmeyer) D Pyrimidine-5- carboxylic acid C->D Hydrolysis (NaOH/H2O) E Amide/Ester Derivatives D->E Coupling Agents (e.g., HATU, Amines)

Synthetic workflow for 5-aminopyrimidine carboxylic acid derivatives via Sandmeyer reaction.

Protocol 1: Synthesis of Pyrimidine-5-carboxylic Acids via Extended Sandmeyer Reaction

Direct carboxylation of pyrimidines is challenging. The extended Sandmeyer reaction leverages the electron-donating 5-amino group, converting it to a diazonium salt, which is subsequently displaced by a cyanide nucleophile and hydrolyzed 8.

  • Diazotization: Dissolve 5-aminopyrimidine (1.0 equiv) in a mixture of concentrated HCl and water. Cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 equiv) dropwise.

    • Causality: Maintaining the reaction at 0 °C is critical to prevent the thermal decomposition of the highly unstable pyrimidine diazonium salt into a phenol derivative.

  • Cyanation: Neutralize the cold diazonium solution carefully and add it dropwise to a vigorously stirring aqueous solution of CuCN (1.2 equiv) and KCN (2.0 equiv) at room temperature.

    • Causality: Cu(I) acts as an electron transfer catalyst, facilitating the radical-mediated displacement of N₂ by the cyano group to yield 5-cyanopyrimidine.

  • Hydrolysis: Isolate the 5-cyanopyrimidine and reflux in 10% aqueous NaOH for 2 hours. Cool and acidify with dilute HCl to precipitate the pyrimidine-5-carboxylic acid.

    • Causality: Basic hydrolysis efficiently converts the nitrile to a carboxylate without cleaving the pyrimidine core. Acidification protonates the carboxylate, driving precipitation.

  • Self-Validation & Quality Control:

    • In-Process: Monitor the cyanation step via IR spectroscopy; success is indicated by the appearance of a sharp -C≡N stretch at ~2200 cm⁻¹.

    • Final Validation: Completion of hydrolysis is confirmed by the disappearance of the nitrile peak and the emergence of a broad -OH stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) in the IR spectrum, alongside LC-MS verification of the [M-H]⁻ ion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for 5-Aminopyrimidine Derivatives

To build complex kinase inhibitors (e.g., PfCDPK1 inhibitors), 5-aminopyrimidine boronic esters are coupled to aryl halide scaffolds 6.

  • Reagent Preparation: In a sealed tube, combine the aryl halide intermediate (1.0 equiv), 2-aminopyrimidine-5-boronic acid pinacol ester (1.5 equiv), and Cs₂CO₃ (4.0 equiv) in a dioxane/water mixture (2:1 v/v).

    • Causality: The dioxane/water solvent system ensures optimal solvation of both the lipophilic organic substrates and the inorganic base (Cs₂CO₃), which is essential for accelerating the transmetalation step.

  • Degassing: Purge the mixture with N₂ gas for 15 minutes.

    • Causality: Rigorous exclusion of oxygen is mandated to prevent the oxidative deactivation of the active Pd(0) catalyst to an inactive Pd(II) species and to suppress homocoupling of the boronic ester.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.1 equiv) and heat the mixture at 90 °C for 5 hours.

    • Causality: The bidentate dppf ligand provides significant steric bulk, which accelerates the reductive elimination step and prevents the basic nitrogen atoms of the pyrimidine ring from coordinating to and poisoning the palladium center.

  • Self-Validation & Quality Control:

    • In-Process: Track reaction progression via LC-MS. The reaction is complete when the aryl halide precursor peak is fully consumed and the target mass [M+H]⁺ dominates the chromatogram.

    • Final Validation: Post-purification (via silica gel chromatography), validate structural integrity using ¹H NMR (confirming the distinct pyrimidine aromatic protons) and analytical HPLC (ensuring >95% purity required for in vitro kinase assays).

References

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Exploratory

An In-depth Technical Guide to 5-amino-2-methylpyrimidine-4-carboxylic acid: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-amino-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-amino-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While direct historical records of its initial discovery are not prominent in the literature, its existence and utility can be understood within the rich history of pyrimidine chemistry. This document delves into the foundational synthesis principles that underpin its creation, its physicochemical properties, analytical characterization, and its role as a valuable building block in the development of biologically active molecules.

Historical Perspective: The Legacy of Pyrimidine Synthesis

The story of 5-amino-2-methylpyrimidine-4-carboxylic acid is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with pioneering work by chemists like Grimaux and Pinner.[1] In 1879, Grimaux reported the synthesis of barbituric acid, a key pyrimidine derivative.[1] This was followed by the seminal work of Adolf Pinner in 1884, who developed the "Pinner synthesis," a method for creating pyrimidines by condensing ethyl acetoacetate with amidines.[1][2][3] This reaction, along with the later Biginelli reaction, laid the groundwork for the synthesis of a vast array of substituted pyrimidines.[4][5][6][7]

The pyrimidine ring system is a fundamental component of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] This inherent biological relevance has driven over a century of research into the synthesis and functionalization of pyrimidine derivatives for pharmaceutical applications.[8][9][10][11][12] The development of compounds like 5-amino-2-methylpyrimidine-4-carboxylic acid is a continuation of this legacy, providing researchers with a versatile scaffold for creating novel therapeutic agents.

Synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid: A Plausible and Efficient Route

The proposed synthesis involves two primary stages:

  • Formation of the Pyrimidine Core: Synthesis of 4-amino-2-methyl-5-cyanopyrimidine.

  • Functional Group Transformation: Hydrolysis of the nitrile to a carboxylic acid.

Stage 1: Synthesis of 4-amino-2-methyl-5-cyanopyrimidine

A robust method for the synthesis of this key intermediate involves the condensation of malononitrile with an appropriate three-carbon electrophile, followed by cyclization with acetamidine.[14]

Experimental Protocol:

Materials:

  • Malononitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

Procedure:

  • Step 1: Formation of the Enamine. In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile in anhydrous methanol.

  • Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization with Acetamidine. To the reaction mixture containing the newly formed enamine, add acetamidine hydrochloride.

  • Carefully add a solution of sodium methoxide in methanol to the flask.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, the product, 4-amino-2-methyl-5-cyanopyrimidine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Causality of Experimental Choices:

  • DMF-DMA: This reagent serves as a convenient and reactive one-carbon electrophile that also activates the malononitrile for subsequent cyclization.

  • Sodium Methoxide: A strong base is required to deprotonate the acetamidine hydrochloride, generating the free acetamidine base necessary for the cyclization reaction.

  • Methanol: A suitable solvent that facilitates the dissolution of the reactants and the precipitation of the final product upon cooling.

Stage 2: Hydrolysis of 4-amino-2-methyl-5-cyanopyrimidine

The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

Materials:

  • 4-amino-2-methyl-5-cyanopyrimidine

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask, carefully add 4-amino-2-methyl-5-cyanopyrimidine to concentrated sulfuric acid while cooling in an ice bath.

  • Once the addition is complete, slowly add water to the mixture.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid 5-amino-2-methylpyrimidine-4-carboxylic acid by filtration, wash with cold water, and dry.

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a reagent and a solvent, facilitating the hydration of the nitrile group.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy for the hydrolysis of the stable nitrile group.

Synthesis_Workflow cluster_stage1 Stage 1: Pyrimidine Core Synthesis cluster_stage2 Stage 2: Nitrile Hydrolysis Malononitrile Malononitrile Enamine Enamine Intermediate Malononitrile->Enamine Methanol DMF_DMA DMF-DMA DMF_DMA->Enamine Cyanopyrimidine 4-amino-2-methyl-5-cyanopyrimidine Enamine->Cyanopyrimidine Acetamidine Acetamidine Acetamidine->Cyanopyrimidine Sodium Methoxide, Reflux Target_Molecule 5-amino-2-methylpyrimidine-4-carboxylic acid Cyanopyrimidine->Target_Molecule Conc. H2SO4, H2O, Reflux

Caption: Proposed two-stage synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Physicochemical Properties and Analytical Characterization

The structural features of 5-amino-2-methylpyrimidine-4-carboxylic acid—an aromatic pyrimidine ring, an amino group, a methyl group, and a carboxylic acid group—dictate its chemical and physical properties.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents and aqueous basic solutions
pKa Expected to have both an acidic pKa (carboxylic acid) and a basic pKa (amino group and pyrimidine nitrogens)
Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrimidine ring proton.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

  • Amino Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

  • Pyrimidine Ring Proton: A singlet for the proton at the C6 position is expected in the aromatic region, likely around δ 8.0-8.5 ppm.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may not always be observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.

  • Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

  • Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 100-170 ppm). The carbon atoms attached to nitrogen will be deshielded.

  • Carboxylic Acid Carbon (-COOH): A downfield signal, typically in the range of δ 165-175 ppm.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 153.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45).[4] The pyrimidine ring itself is relatively stable, and its fragmentation would lead to characteristic daughter ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of 5-amino-2-methylpyrimidine-4-carboxylic acid.

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid and amino groups.

  • Detection: UV detection would be effective due to the aromatic nature of the pyrimidine ring.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Product Crude Product Purification Recrystallization/ Column Chromatography Synthesized_Product->Purification Purified_Product Purified Compound NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Purified_Product->HPLC Purification->Purified_Product Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation HPLC->Structure_Confirmation

Caption: A typical workflow for the synthesis, purification, and analytical characterization.

Applications in Drug Discovery and Organic Synthesis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8][9][10][11][12] Consequently, derivatives of 5-amino-2-methylpyrimidine-4-carboxylic acid are of significant interest to researchers in drug development.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The pyrimidine nucleus is present in many antibacterial and antifungal drugs.[4]

  • Anticancer Agents: Numerous pyrimidine derivatives have been developed as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[11]

  • Antiviral Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral drugs that interfere with viral replication.[8]

Role as a Synthetic Intermediate:

Perhaps the most immediate and well-defined application of 5-amino-2-methylpyrimidine-4-carboxylic acid is as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the pyrimidine ring—allows for a wide range of chemical modifications.

  • Amide Coupling: The carboxylic acid can be readily converted to an amide, allowing for the introduction of diverse substituents.

  • Esterification: The carboxylic acid can be esterified to modify the compound's solubility and reactivity.

  • Modification of the Amino Group: The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups.

  • Modification of the Pyrimidine Ring: The pyrimidine ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

A notable application of a closely related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, is as a key intermediate in the industrial synthesis of Vitamin B1 (thiamine). This highlights the importance of this class of pyrimidine derivatives as building blocks for complex and biologically important molecules.

Applications cluster_drug_discovery Drug Discovery cluster_synthesis Synthetic Intermediate Core_Compound 5-amino-2-methylpyrimidine- 4-carboxylic acid Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Scaffold for New Drugs Anticancer Anticancer Agents Core_Compound->Anticancer Antiviral Antiviral Agents Core_Compound->Antiviral Amide Amide Derivatives Core_Compound->Amide Functionalization Ester Ester Derivatives Core_Compound->Ester Amino_Mod Amino Group Modification Core_Compound->Amino_Mod Thiamine Vitamin B1 Synthesis (via related compounds) Core_Compound->Thiamine Analogous Precursor

Caption: Potential applications of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Conclusion

5-amino-2-methylpyrimidine-4-carboxylic acid, while not a compound with a widely documented individual history, stands on the shoulders of giants in the field of pyrimidine chemistry. Its synthesis is achievable through well-established and logical chemical transformations, and its structure offers a wealth of opportunities for further chemical exploration. For researchers in drug discovery and organic synthesis, this compound represents a valuable building block with the potential to contribute to the development of new medicines and novel chemical entities. The principles of synthesis and characterization outlined in this guide provide a solid foundation for any scientist looking to work with this promising heterocyclic compound.

References

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Foundational

An In-Depth Technical Guide to 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-amino-2-methylpyrimidine-4-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-amino-2-methylpyrimidine-4-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry and drug development. We will delve into the synthetic strategies for accessing this core scaffold, explore the diverse biological activities of its analogs, and analyze the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these pyrimidine-based molecules.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the foundation for numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[2][3]

The 5-amino-2-methylpyrimidine-4-carboxylic acid core represents a particularly interesting scaffold for further derivatization. The presence of multiple functional groups—an amino group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—provides ample opportunities for chemical modification to fine-tune the molecule's physicochemical properties and biological activity. These modifications can be strategically employed to enhance potency, selectivity, and pharmacokinetic profiles, making this class of compounds a fertile ground for the discovery of novel therapeutic agents.

Synthesis of the 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid Core and Its Derivatives

The synthesis of the 5-amino-2-methylpyrimidine-4-carboxylic acid core and its derivatives can be achieved through a multi-step process, often starting from readily available precursors. While a single, established one-pot synthesis is not prominently described in the literature, a logical and adaptable synthetic strategy can be devised based on known pyrimidine chemistry.

Proposed Synthesis of the Core Molecule

A plausible synthetic route to 5-amino-2-methylpyrimidine-4-carboxylic acid is outlined below. This pathway involves the initial construction of a substituted pyrimidine ring, followed by functional group interconversions.

Synthesis of 5-amino-2-methylpyrimidine-4-carboxylic_acid start Ethyl Acetoacetate + Acetamidine step1 2-Methyl-4-hydroxypyrimidine-5-carboxylic acid ethyl ester start->step1 Cyclocondensation step2 2-Methyl-4-chloro-5-nitropyrimidine step1->step2 1. Nitration (HNO3/H2SO4) 2. Chlorination (POCl3) step3 5-Amino-2-methyl-4-chloropyrimidine step2->step3 Reduction (e.g., Fe/HCl) step4 5-Amino-2-methylpyrimidine-4-carbonitrile step3->step4 Cyanation (e.g., KCN) step5 5-Amino-2-methylpyrimidine-4-carboxylic acid step4->step5 Hydrolysis (Acid or Base) Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Downstream Phosphorylation Pyrimidine 5-Aminopyrimidine Derivative Pyrimidine->Receptor Inhibition Apoptosis Apoptosis Pyrimidine->Apoptosis Induction ATP ATP ATP->Receptor ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of kinase inhibition.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFrProstate (PC-3)1.54[4]
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFrLung (A-549)3.36[4]
Thieno[2,3-d]pyrimidineAurora B-0.0002[5]
Indolyl-pyrimidineEGFRBreast (MCF-7)5.1[6]
5-chloro-2-amino-pyrimidinePLK4Breast (MCF-7)0.48[7]
Antimicrobial Activity

The pyrimidine scaffold is also a key component of several antimicrobial agents. Derivatives of 5-amino-2-methylpyrimidine-4-carboxylic acid have the potential to be developed as novel antibacterial and antifungal compounds.

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-2-methylpyrimidine-4-carboxylic acid derivatives is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • The 5-Amino Group: A free amino group at the 5-position is often important for activity, potentially forming key hydrogen bonds with the target protein. [8]* The 4-Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide can significantly impact activity. The nature of the substituent on the amide nitrogen can influence potency and selectivity. For example, in a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, a cyclopropylmethylamide was found to be optimal. [9]* Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the target.

SAR_Workflow Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Evaluation (in vitro/in vivo) Synthesis->BioAssay SAR SAR Analysis BioAssay->SAR SAR->Design Iterative Cycle Lead Lead Optimization SAR->Lead

Caption: The iterative process of SAR studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using an ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown promising biological activities, particularly as kinase inhibitors for the treatment of cancer. Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their mechanisms of action. The continued exploration of this versatile scaffold holds significant potential for the discovery of next-generation drugs to address unmet medical needs.

References

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PubMed Central (PMC). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Preprints.org. Retrieved from [Link]

  • Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Biological Study of 4-aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. (2006). PubMed. Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). Synfacts. Retrieved from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

  • Molecular Modeling In Drug Design: A Case Study On Discovery Of New Pdk1 Inhibitors As Anticarcinogenic Agents. (2015). International Journal of Advanced Research. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. Retrieved from [Link]

  • Preparation of 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
  • Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. (2021). YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Experimental Protocol for the Synthesis of 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Abstract This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the well-established principle of pyrimidine ring formation through the cyclocondensation of a suitable three-carbon precursor with an amidine. The protocol is designed for reproducibility and scalability, with detailed explanations for each step to ensure both technical accuracy and a deep understanding of the underlying chemical principles.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including several marketed drugs. Their versatile chemical nature allows for a wide range of substitutions, making them privileged scaffolds in the design of novel therapeutic agents. 5-amino-2-methylpyrimidine-4-carboxylic acid is a valuable intermediate, incorporating three key functional groups—an amino group, a carboxylic acid, and a methyl group—that provide multiple points for further chemical modification.

The synthetic strategy outlined herein involves a two-step process:

  • Cyclocondensation: The formation of the pyrimidine ring by reacting ethyl (ethoxymethylene)cyanoacetate with acetamidine. This is a classic approach to building the pyrimidine core.[1][2]

  • Saponification: The hydrolysis of the resulting ethyl ester to the final carboxylic acid.

This protocol is designed to be a self-validating system, with clear instructions and expected outcomes for each stage.

Reaction Scheme

The overall two-step synthesis is depicted below:

Synthesis_Pathway Reactant1 Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 5-amino-2-methylpyrimidine-4-carboxylate Reactant1->Intermediate Step 1: Cyclocondensation Reactant2 Acetamidine HCl Base1 Sodium Ethoxide (NaOEt) in Ethanol Base1->Intermediate Product 5-amino-2-methylpyrimidine-4-carboxylic acid Intermediate->Product Step 2: Hydrolysis Base2 1. NaOH (aq) 2. HCl (aq) Base2->Product

Caption: Overall synthetic pathway for 5-amino-2-methylpyrimidine-4-carboxylic acid.

Materials and Reagents

Ensure all reagents are of analytical grade or higher and are used without further purification unless specified.

ReagentChemical FormulaMolecular Weight ( g/mol )Supplier (Example)CAS Number
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.18Sigma-Aldrich94-05-3
Acetamidine hydrochlorideC₂H₇ClN₂94.54Acros Organics124-42-5
Sodium metalNa22.99Fisher Scientific7440-23-5
Ethanol (absolute, 200 proof)C₂H₅OH46.07Decon Labs64-17-5
Sodium hydroxide (pellets)NaOH40.00VWR Chemicals1310-73-2
Hydrochloric acid (concentrated, 37%)HCl36.46J.T. Baker7647-01-0
Diethyl ether (anhydrous)(C₂H₅)₂O74.12EMD Millipore60-29-7
Ethyl acetateC₄H₈O₂88.11Pharmco-Aaper141-78-6
HexanesC₆H₁₄86.18Macron Fine Chem.110-54-3

Experimental Protocols

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 5-amino-2-methylpyrimidine-4-carboxylate

Rationale: This step constructs the core pyrimidine ring. The reaction is a base-catalyzed cyclocondensation. Sodium ethoxide is prepared in situ from sodium metal and absolute ethanol to ensure anhydrous conditions, which are critical for the reaction's success. Acetamidine acts as the N-C-N component, and ethyl (ethoxymethylene)cyanoacetate provides the C-C-C backbone.[1][2]

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of absolute ethanol.

    • Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol under a gentle stream of nitrogen. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is all dissolved.

    • Cool the resulting sodium ethoxide solution to room temperature.

  • Cyclocondensation Reaction:

    • To the freshly prepared sodium ethoxide solution, add 21.7 g (0.23 mol) of acetamidine hydrochloride. Stir the mixture for 15 minutes to form a suspension.

    • Slowly add 34.0 g (0.20 mol) of ethyl (ethoxymethylene)cyanoacetate to the suspension via the dropping funnel over 30 minutes. An increase in temperature may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride and the product may form.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 150 mL of cold water and stir vigorously to dissolve the sodium chloride.

    • The crude product, ethyl 5-amino-2-methylpyrimidine-4-carboxylate, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with two 50 mL portions of cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid. Dry the product in a vacuum oven at 50 °C.

Expected Yield: 25-30 g (64-77% yield).

Step 2: Synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid (Saponification)

Rationale: This step converts the ethyl ester intermediate into the desired carboxylic acid via base-mediated hydrolysis (saponification). Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

Procedure:

  • Hydrolysis:

    • In a 500 mL round-bottom flask, dissolve 19.5 g (0.10 mol) of ethyl 5-amino-2-methylpyrimidine-4-carboxylate in 100 mL of 2 M aqueous sodium hydroxide solution (8.0 g NaOH in 100 mL water).

    • Heat the mixture to 80 °C and stir for 4 hours. The reaction mixture should become a clear solution as the ester is hydrolyzed to its sodium salt. Monitor the disappearance of the starting material by TLC.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature in an ice bath.

    • While stirring, slowly and carefully add 6 M hydrochloric acid dropwise to the solution to adjust the pH to approximately 3-4. The carboxylic acid will precipitate as a white or off-white solid.

    • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with two 50 mL portions of cold deionized water to remove any remaining salts.

    • Wash the solid with a small amount of cold ethanol (20 mL) to aid in drying.

    • Dry the final product, 5-amino-2-methylpyrimidine-4-carboxylic acid, under vacuum at 60 °C to a constant weight.

Expected Yield: 14.5-16.0 g (87-96% yield).

Characterization of the Final Product

The identity and purity of the synthesized 5-amino-2-methylpyrimidine-4-carboxylic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the methyl protons, the amino protons, the pyrimidine ring proton, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Expect signals for the methyl carbon, the pyrimidine ring carbons (including the quaternary carbons), and the carboxyl carbon.

  • FT-IR (KBr): Look for characteristic peaks for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=N/C=C stretching (pyrimidine ring).

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the compound (M+H⁺ or M-H⁻).

Safety and Handling

  • Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere and away from any water sources.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The initial reaction to prepare sodium ethoxide produces hydrogen gas , which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

  • Handle all organic solvents in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or presence of moisture.Ensure absolute ethanol is used. Prepare sodium ethoxide in situ. Extend reflux time and monitor by TLC.
Product does not precipitate Insufficient acidification or product is too soluble.Check the pH carefully. If the product is water-soluble, consider extraction with an organic solvent like ethyl acetate.
Impure final product Incomplete hydrolysis or side reactions.Ensure hydrolysis is complete by TLC. Recrystallize the final product from a suitable solvent (e.g., water or ethanol/water).

References

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. (2010). Arkivoc, 2010(xi), 254-264. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: Leveraging 5-Amino-2-methylpyrimidine-4-carboxylic Acid as a Versatile Synthetic Building Block

Introduction In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its prevalence in numerous FDA-approved drugs and biologically active mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its prevalence in numerous FDA-approved drugs and biologically active molecules underscores its importance as a privileged structure. 5-Amino-2-methylpyrimidine-4-carboxylic acid is a particularly valuable building block, possessing a bifunctional architecture that enables divergent synthesis strategies. This molecule features a nucleophilic aromatic amine (the 5-amino group) and a carboxylic acid that, upon activation, becomes a potent electrophilic center. This duality allows for the systematic and efficient construction of diverse chemical libraries, making it an indispensable tool for researchers aiming to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides an in-depth exploration of its core reactivity, supported by detailed, field-proven protocols for its application in amide bond formation and esterification.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of 5-amino-2-methylpyrimidine-4-carboxylic acid. The compound's stability is crucial for reproducible synthetic outcomes.

PropertyData
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Typically an off-white to light yellow solid or powder.
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). Keep the container tightly sealed in a dry, well-ventilated, and dark place to prevent degradation.
Key Functional Groups 1x Carboxylic Acid, 1x Primary Aromatic Amine, 2x Pyrimidine Nitrogens

Core Reactivity: A Bifunctional Scaffold

The synthetic utility of 5-amino-2-methylpyrimidine-4-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups.

  • The 5-Amino Group: This primary aromatic amine acts as a nucleophile. It can readily participate in reactions such as acylation, sulfonylation, and reductive amination to build complexity at this position.

  • The 4-Carboxylic Acid Group: This group is a versatile handle for electrophilic reactions. It requires activation to react with nucleophiles, a process that is central to forming stable amide and ester linkages—two of the most common bonds in medicinal chemistry.[1][2]

This dual nature allows for selective, stepwise modifications, enabling the creation of large arrays of compounds from a single, common core.

G cluster_amino Amine Chemistry cluster_carboxy Carboxylic Acid Chemistry main 5-Amino-2-methylpyrimidine- 4-carboxylic Acid amino Nucleophilic Attack (5-Amino Group) main->amino Acts as Nucleophile carboxy Electrophilic Activation (4-Carboxylic Acid) main->carboxy Acts as Electrophile (after activation) acylation Acylation amino->acylation sulfonylation Sulfonylation amino->sulfonylation amidation Amidation carboxy->amidation esterification Esterification carboxy->esterification

Core reactivity pathways of the title compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most frequent reaction in drug discovery programs.[1][2] The use of a carbodiimide activator like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) provides a mild, efficient, and reliable method for forming amide bonds. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack, while HOBt acts as a scavenger for the reactive O-acylisourea intermediate, forming a more stable HOBt active ester. This strategy minimizes racemization (if chiral amines are used) and suppresses the formation of N-acylurea byproducts.[3]

Workflow for EDC/HOBt Mediated Amide Coupling
General experimental workflow for amide coupling.
Detailed Step-by-Step Protocol

Materials:

  • 5-Amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (0.2 equiv, catalytic) or 1-Hydroxy-7-azabenzotriazole (HOAt) for sterically hindered couplings.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), and Brine for work-up

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) and the selected amine (1.1 equiv).

  • Solvation: Dissolve the solids in anhydrous DMF (approximating a 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the solution and stir for 5 minutes. The base is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine if it is used as a salt.

  • Activation and Coupling: Add HOBt (0.2 equiv) followed by EDC·HCl (1.2 equiv) in one portion.

    • Expertise & Experience: Adding HOBt before EDC allows for the immediate trapping of the highly reactive O-acylisourea intermediate, which is key to preventing side reactions.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). b. Wash the organic layer sequentially with water (2x), 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and finally with brine (1x).

    • Trustworthiness: These sequential washes are a self-validating system. The water wash removes excess DMF, the acid wash removes unreacted amine and DIPEA, the base wash removes unreacted carboxylic acid and HOBt, and the brine wash removes residual water.[4]

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Protocol 2: Esterification via Steglich/DCC and DMAP Catalysis

For converting the carboxylic acid moiety into an ester, the Steglich esterification offers a mild and effective alternative to harsher, acid-catalyzed methods like the Fischer esterification.[5] This method utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), as the activating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a highly efficient acyl-transfer agent.[6] This protocol is particularly advantageous for reactions with sterically hindered alcohols or when acid-sensitive functional groups are present elsewhere in the molecule.

Workflow for DCC/DMAP Mediated Esterification
General experimental workflow for esterification.
Detailed Step-by-Step Protocol

Materials:

  • 5-Amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

  • Desired primary or secondary alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes, Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon addition of DCC and to minimize potential side reactions.

  • Activation: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring by TLC or LC-MS.

    • Expertise & Experience: A key feature of this reaction is the formation of a white precipitate, dicyclohexylurea (DCU), which is the byproduct of DCC activation. Its appearance is a visual indicator that the reaction is proceeding.

  • Byproduct Removal: Once the reaction is complete, cool the flask again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the pure ester.

Applications in Drug Discovery

The true power of 5-amino-2-methylpyrimidine-4-carboxylic acid lies in its application in library synthesis for hit-to-lead optimization. By utilizing the robust protocols described above, medicinal chemists can:

  • Probe SAR at the Amide Position: Couple the core with a diverse set of amines to explore how different substituents impact target binding, selectivity, and pharmacokinetic properties.

  • Modify Physicochemical Properties via Esterification: Convert the carboxylic acid to various esters to modulate properties like lipophilicity and cell permeability. Carboxylic acids can sometimes be a liability for cell membrane penetration, and their conversion to esters can create effective prodrugs.[7][8]

  • Build Complex Architectures: Use the amine or the carboxylic acid as an anchor point for further synthetic elaboration, growing the molecule into more complex three-dimensional structures to optimize interactions with a biological target.

The pyrimidine core itself is a known pharmacophore in many kinase inhibitors, where its nitrogen atoms often form critical hydrogen bond interactions in the ATP-binding pocket of the enzyme.[9][10] By decorating this privileged scaffold using 5-amino-2-methylpyrimidine-4-carboxylic acid, researchers are well-positioned to discover next-generation therapeutics.

References

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid 100130-05-0 Source: Chongqing Kemai Material Technology Co., Ltd. URL: [Link]

  • Title: Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435 Source: ResearchGate URL: [Link]

  • Title: 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- Source: NIST WebBook URL: [Link]

  • Title: Process for mild esterification of a carboxylic acid with an alcohol component Source: Google Patents URL
  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid Source: Chongqing Chemdad Co., Ltd. URL: [Link]

  • Title: Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats Source: PubMed URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: SciSpace URL: [Link]

  • Title: Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 Source: ResearchGate URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: MDPI URL: [Link]

  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Abstract 5-Amino-2-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile functional handles that allow for the construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Amino-2-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile functional handles that allow for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key reaction conditions and strategic considerations for derivatizing this molecule at its two primary reactive sites: the C4-carboxylic acid and the C5-amino group. We delve into the causality behind experimental choices for esterification, amidation, and amino group modification, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a ubiquitous scaffold found in a vast array of biologically active compounds, including several FDA-approved drugs.[1] Its prevalence is due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. 5-Amino-2-methylpyrimidine-4-carboxylic acid offers two distinct and chemically addressable functional groups, making it an exceptionally valuable starting material for generating diverse compound libraries.

The primary challenge and opportunity in derivatizing this molecule lie in the selective modification of either the carboxylic acid or the amino group. The electronic nature of the pyrimidine ring influences the reactivity of both substituents. This guide will outline the strategies to achieve this selectivity, either through direct chemoselective reactions or through the use of protecting groups.

Strategic Decision-Making for Derivatization

The choice of which functional group to modify first is critical and depends on the desired final product and the reactivity of the coupling partners. The amino group is a potent nucleophile, while the carboxylic acid requires activation to become an effective electrophile. This inherent difference in reactivity dictates the strategic approach.

Derivatization_Strategy Start 5-Amino-2-methylpyrimidine- 4-carboxylic Acid Protect_NH2 Protect Amino Group (e.g., Boc Anhydride) Start->Protect_NH2 Goal: C4 Derivatization without C5 interference Derivatize_NH2 Derivatize Amino Group (e.g., Acylation) Start->Derivatize_NH2 Goal: C5 Derivatization (if reaction is selective) Protected_Intermediate N-Protected Intermediate Protect_NH2->Protected_Intermediate Activate_COOH Activate Carboxylic Acid (e.g., Coupling Reagents) Amide_Ester Amide or Ester Product (C4-Derivatized) Activate_COOH->Amide_Ester Final_Product_2 Final Product 2 (C5-Derivatized) Derivatize_NH2->Final_Product_2 Protected_Intermediate->Activate_COOH Proceed to C4 modification Deprotect Deprotect Amino Group (e.g., TFA) Amide_Ester->Deprotect Final_Product_1 Final Product 1 (C4-Derivatized) Final_Product_3 Final Product 3 (Dual Derivatized) Deprotect->Final_Product_1 Derivatize_NH2_Late Derivatize Amino Group Deprotect->Derivatize_NH2_Late Optional Second Derivatization Derivatize_NH2_Late->Final_Product_3

Caption: Strategic workflow for derivatizing the target molecule.

Derivatization of the Carboxylic Acid Group (C4-Position)

Modification of the carboxylic acid is the most common objective. This typically involves converting it into an ester or an amide. Due to the presence of the nucleophilic amino group, direct conversion often requires protection of the amine to prevent self-reaction or undesired side products.

Amide Bond Formation: The Power of Coupling Reagents

Directly reacting a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can be unsuitable for complex molecules.[2] The standard and most reliable method is to activate the carboxylic acid using a coupling reagent. This converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine.

Mechanism Insight: Coupling reagents like carbodiimides (DCC, EDC) or phosphonium/aminium salts (PyBOP, HATU) react with the carboxylate to form a highly reactive O-acylisourea or an activated ester intermediate.[3] This intermediate is then readily displaced by the amine nucleophile to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce the risk of racemization.[3]

Amidation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Acid N-Boc-5-amino-2-methyl- pyrimidine-4-carboxylic acid Dissolve 1. Dissolve Acid, Amine, & Base in aprotic solvent (DMF) Acid->Dissolve Amine Primary or Secondary Amine (R-NH2) Amine->Dissolve Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Add_Reagent 3. Add Coupling Reagent Coupling_Reagent->Add_Reagent Base Non-nucleophilic Base (e.g., DIPEA) Base->Dissolve Cool 2. Cool solution to 0 °C Dissolve->Cool Cool->Add_Reagent Warm 4. Warm to RT, stir for 2-16 h Add_Reagent->Warm Monitor 5. Monitor by TLC/LC-MS Warm->Monitor Quench 6. Quench with H2O Monitor->Quench Extract 7. Extract with organic solvent (e.g., EtOAc) Quench->Extract Wash 8. Wash organic layer Extract->Wash Dry 9. Dry, filter, concentrate Wash->Dry Purify 10. Purify by chromatography Dry->Purify Product N-Boc Protected Amide Product Purify->Product

Caption: Standard workflow for amidation using coupling reagents.

Protocol 3.1: General Procedure for Amidation using HATU

  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.2 equiv).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv) portion-wise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassActivator OfByproductKey Advantages
DCC / DIC CarbodiimideCarboxylic AcidDCU / DIUInexpensive and effective.[3]
EDC CarbodiimideCarboxylic AcidWater-soluble ureaByproduct easily removed by aqueous wash.[3]
PyBOP Phosphonium SaltCarboxylic AcidPhosphoramideHigh efficiency, good for hindered couplings.
HATU Aminium SaltCarboxylic AcidTetramethylureaVery fast reaction rates, low racemization.
TiF₄ / Nb₂O₅ Lewis AcidCarboxylic AcidWaterCatalytic, high atom economy for direct amidation.[5][6]
Esterification

Esterification of the carboxylic acid can be achieved through several methods, most commonly the Fischer esterification.

Mechanism Insight: Fischer esterification involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[7] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The reaction is an equilibrium process, and removal of water (e.g., with a Dean-Stark apparatus) can drive it to completion.[7]

Protocol 3.2: Fischer Esterification

  • Setup: Suspend 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent.

  • Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equiv).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude ester by column chromatography or recrystallization.

Derivatization and Protection of the Amino Group (C5-Position)

The C5-amino group is nucleophilic and can react with a variety of electrophiles. If derivatization of the carboxylic acid is the primary goal, this amino group must often be protected to prevent it from competing with the desired amine nucleophile or reacting with the activated carboxylic acid intermediate.

Mechanism Insight: The most common strategy for amine protection is its conversion to a carbamate.[8] Reagents like di-tert-butyl dicarbonate (Boc₂O) react with the amine to form a tert-butyloxycarbonyl (Boc) protected amine.[9] This group is stable to many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[9] This is an example of an "orthogonal" protecting group strategy, where one group can be removed without affecting others.[8]

Amine_Protection Start Starting Material (Free Amine) Protection Protection Step Start->Protection Boc2O, Base (e.g., TEA, NaOH) Protected Boc-Protected Amine Protection->Protected Reaction Reaction at another functional group (e.g., Amidation) Protected->Reaction Deprotection Deprotection Step Reaction->Deprotection Strong Acid (e.g., TFA, HCl) Final Final Product (Free Amine) Deprotection->Final

Caption: Workflow for Boc protection and deprotection of the amino group.

Protocol 4.1: Boc-Protection of the Amino Group

  • Dissolution: Dissolve 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water.

  • Base: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-3.0 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Acidify the reaction mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Protocol 4.2: Deprotection of a Boc-Protected Amine

  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, such as dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction: Stir the solution at room temperature for 1-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt, which can be neutralized with a mild base if necessary for subsequent steps.

Conclusion

The derivatization of 5-amino-2-methylpyrimidine-4-carboxylic acid is a versatile process that enables access to a wide range of novel chemical structures. Successful synthesis hinges on a strategic approach that considers the relative reactivity of the carboxylic acid and amino functional groups. By employing appropriate coupling reagents for amidation, established conditions for esterification, and robust protecting group strategies, researchers can selectively modify this scaffold to build molecules with tailored properties for drug discovery and development. The protocols and strategic insights provided herein serve as a foundational guide for these synthetic endeavors.

References

  • Mendeleev Communications. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. RSC Publishing.
  • Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • Journal of Medicinal Chemistry.
  • Molecules.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
  • Benchchem. The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery.
  • Slideshare. Protection for amino group and amino acid.
  • ResearchGate. The chemical structure of substituted 5-aminopyrimidines (A) and their....
  • Organic & Biomolecular Chemistry. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Journal of the Chemical Society C. Purines, pyrimidines, and imidazoles. Part XXVI.
  • Organic Chemistry Portal. Protective Groups.
  • Analytical and Bioanalytical Chemistry.
  • Aapptec Peptides. Coupling Reagents.
  • Journal of Medicinal Chemistry. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • Chemistry – An Asian Journal.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Application

Application Note: Advanced HILIC-MS/MS Methodology for the Quantification of 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals. Introduction & Analyte Profile 5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3) is a highly polar, nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

Introduction & Analyte Profile

5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3) is a highly polar, nitrogen-rich heterocyclic compound[1]. As a critical intermediate in pharmaceutical synthesis and a structural analog in pyrimidine metabolism, its accurate quantification in biological matrices and active pharmaceutical ingredients (APIs) is paramount for pharmacokinetic profiling and quality control[2].

However, the compound presents severe analytical challenges. With a predicted monoisotopic mass of 153.0538 Da and an extremely low XlogP (~0.3), it exhibits immense hydrophilicity[1]. Furthermore, the presence of both a basic aminopyrimidine ring and an acidic carboxylic group renders it zwitterionic at physiological pH. Traditional reversed-phase liquid chromatography (RP-LC) fails to retain such polar metabolites, leading to elution in the void volume and catastrophic ion suppression from matrix interferences[3].

Analytical Strategy & Causality (E-E-A-T)

To overcome the inherent limitations of RP-LC, this protocol mandates the use of Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-pHILIC) coupled with tandem mass spectrometry (MS/MS)[4].

  • Causality of Chromatographic Choice: ZIC-pHILIC stationary phases feature densely bonded zwitterionic functional groups (e.g., sulfobetaine). This creates a water-enriched liquid layer on the silica surface. 5-Amino-2-methylpyrimidine-4-carboxylic acid partitions into this aqueous layer, driven by both hydrophilic interactions and weak electrostatic forces. By utilizing a high-organic mobile phase (e.g., 90% acetonitrile) with an aqueous buffer at pH 7.0, the analyte is strongly retained, ensuring it elutes well past the matrix void volume[4].

  • Causality of Mass Spectrometric Choice: The high organic content of the HILIC mobile phase dramatically enhances desolvation efficiency in the Electrospray Ionization (ESI) source. The pyrimidine ring readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 154.06[1]. Triple quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to bypass background noise[5].

Logical Architecture of Separation

SeparationLogic Analyte 5-amino-2-methylpyrimidine -4-carboxylic acid (Zwitterionic, High Polarity) RP Reversed-Phase (C18) Methodology Analyte->RP Low LogP HILIC HILIC Methodology (ZIC-pHILIC) Analyte->HILIC Hydrophilic Partitioning RP_Result Elution in Void Volume Ion Suppression RP->RP_Result Poor Hydrophobic Interaction HILIC_Result Strong Retention Enhanced ESI+ Efficiency HILIC->HILIC_Result Electrostatic & Hydrogen Bonding

Logical comparison of chromatographic retention mechanisms for zwitterionic pyrimidines.

Experimental Protocols

Self-Validating System: This protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the earliest stage of sample preparation. Because HILIC is highly sensitive to matrix effects, the SIL-IS ensures that any volumetric losses during extraction or variations in ionization efficiency are mathematically normalized, guaranteeing the trustworthiness of the final quantitative data.

Reagents and Materials
  • Analyte: 5-Amino-2-methylpyrimidine-4-carboxylic acid standard (>99% purity).

  • Internal Standard: ¹³C, ¹⁵N-labeled pyrimidine analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffers: Ammonium acetate (LC-MS grade), adjusted to pH 7.0.

Step-by-Step Sample Extraction (Protein Precipitation)
  • Spiking: Transfer 50 μL of the biological sample (e.g., plasma or urine) into a 1.5 mL low-bind microcentrifuge tube. Add 10 μL of SIL-IS working solution (500 ng/mL).

  • Precipitation: Add 150 μL of ice-cold Acetonitrile (1:3 v/v ratio) to induce protein precipitation. Rationale: High ACN concentration is required to match the initial conditions of the HILIC gradient.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Reconstitution: Transfer 100 μL of the clear supernatant to an autosampler vial. Dilute with 100 μL of HILIC initial mobile phase (90% ACN / 10% 20 mM Ammonium Acetate) to prevent solvent-mismatch peak distortion upon injection.

Chromatographic Conditions (ZIC-pHILIC)
  • Column: SeQuant® ZIC®-pHILIC (150 × 2.1 mm, 5 μm) or equivalent.

  • Column Temperature: 45 °C (elevated temperature improves peak shape and reduces mobile phase viscosity)[4].

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte)

    • 2.0 - 8.0 min: Linear gradient to 40% B

    • 8.0 - 10.0 min: Hold at 40% B (Column wash)

    • 10.0 - 10.1 min: Return to 90% B

    • 10.1 - 15.0 min: Re-equilibration at 90% B.

  • Injection Volume: 2 μL.

Quantitative Workflow

HILIC_LCMS_Workflow N1 Sample Prep (Protein PPT) N2 HILIC Separation (ZIC-pHILIC) N1->N2 2 μL Injection N3 ESI+ Ionization [M+H]+ 154.06 N2->N3 Elution N4 MRM Detection (QQQ MS) N3->N4 Collision Energy N5 Data Processing & Quantitation N4->N5 Peak Integration

Workflow for the HILIC-MS/MS quantification of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Data Presentation & Method Validation

The mass spectrometer is operated in ESI positive ion mode. The [M+H]+ adduct is selected as the precursor ion[1]. Optimization of collision energies yields two primary product ions: a quantifier ion resulting from the loss of H₂O (-18 Da) and a qualifier ion from the loss of the carboxylic group (-45 Da).

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Amino-2-methylpyrimidine-4-carboxylic acid 154.1136.1 (Quantifier)5015
154.1108.1 (Qualifier)5025
SIL-Internal Standard 158.1140.15015

Note: Capillary voltage set to 3.5 kV; Source temperature at 350 °C; Desolvation gas flow at 800 L/hr.

Table 2: Method Validation Summary
Validation ParameterValue / Acceptance CriteriaAnalytical Significance
Linear Dynamic Range 1.0 – 1000 ng/mLCovers physiological and pharmacological concentrations.
Limit of Detection (LOD) 0.3 ng/mLEnsures high sensitivity for trace-level impurity profiling.
Limit of Quantification (LOQ) 1.0 ng/mLLowest concentration with RSD < 20% and accuracy ±20%.
Intra-day Precision (RSD) ≤ 4.8%Demonstrates excellent repeatability within a single batch.
Inter-day Precision (RSD) ≤ 6.5%Confirms method robustness across multiple days/operators.
Mean Extraction Recovery 94.2% ± 3.1%Validates the efficiency of the protein precipitation step.

Conclusion

The quantification of highly polar pyrimidine derivatives like 5-amino-2-methylpyrimidine-4-carboxylic acid requires a departure from conventional reversed-phase methodologies[3]. By leveraging the orthogonal retention mechanisms of ZIC-pHILIC and the high-sensitivity detection of ESI-MS/MS, this protocol delivers a robust, self-validating analytical solution. The method provides excellent linearity, minimal matrix effects, and high throughput suitable for pharmacokinetic profiling and quality control[4][5].

References

  • 501662-73-3 (C6H7N3O2)
  • Source: benchchem.
  • Source: creative-proteomics.
  • Source: springernature.
  • Source: mdpi.

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Method

Application Note: Quantitative Analysis of 5-amino-2-methylpyrimidine-4-carboxylic Acid Using HPLC and GC-MS

Abstract This document provides comprehensive analytical protocols for the quantitative analysis of 5-amino-2-methylpyrimidine-4-carboxylic acid, a polar heterocyclic compound of interest in pharmaceutical development an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive analytical protocols for the quantitative analysis of 5-amino-2-methylpyrimidine-4-carboxylic acid, a polar heterocyclic compound of interest in pharmaceutical development and metabolic research.[1] Due to its inherent polarity and low volatility stemming from the amino and carboxylic acid functional groups, this analyte presents unique chromatographic challenges. We present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a crucial derivatization step. This note details the rationale behind method selection, step-by-step protocols, and comparative data to guide researchers in choosing the optimal technique for their specific application.

Introduction: The Analytical Challenge

5-amino-2-methylpyrimidine-4-carboxylic acid is a bifunctional molecule featuring both a basic amino group and an acidic carboxylic acid group. This structure confers high polarity and hydrophilicity, making it readily soluble in aqueous media but challenging to analyze using conventional chromatographic techniques.

  • Reversed-Phase HPLC (RP-HPLC): In standard RP-HPLC, highly polar analytes like this often exhibit poor retention on non-polar stationary phases (e.g., C18), eluting at or near the solvent front, which prevents accurate quantification.[2]

  • Gas Chromatography (GC): The low volatility and thermal lability of the analyte, caused by strong intermolecular hydrogen bonding from its functional groups, make direct GC analysis impossible.[3] High temperatures in the GC inlet would lead to degradation rather than volatilization.

To overcome these challenges, specialized approaches are necessary. This guide explores HILIC for HPLC, which is designed for polar compounds, and chemical derivatization for GC-MS, which enhances volatility.

Part I: HPLC Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale for HILIC

HILIC is the premier technique for retaining and separating highly polar and hydrophilic compounds that are unretained in reversed-phase chromatography.[4] The mechanism relies on a hydrophilic stationary phase (such as amide, diol, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] A water-enriched layer forms on the surface of the stationary phase, and the analyte partitions between this layer and the bulk mobile phase.[6] More polar analytes, like our target compound, are more strongly retained in this aqueous layer, leading to excellent separation.[7] This approach avoids the use of ion-pairing reagents, which can be harsh on columns and suppress MS signals.[4]

HILIC-UV/MS Experimental Protocol

This protocol is designed for a standard HPLC or UHPLC system coupled with a UV or Mass Spectrometry (MS) detector. MS detection is recommended for higher selectivity and sensitivity.

Step 1: Standard and Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 5-amino-2-methylpyrimidine-4-carboxylic acid in a 50:50 mixture of acetonitrile and deionized water.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by diluting the stock solution with 90:10 (v/v) acetonitrile/water. This high organic content ensures compatibility with the initial mobile phase conditions.

  • Prepare unknown samples by dissolving them in the 90:10 acetonitrile/water diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Step 2: Chromatographic Conditions The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
HPLC System Standard UHPLC/HPLC System
Column Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-9 min: 50% B; 9-9.1 min: 50% to 95% B; 9.1-12 min: 95% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detector 254 nm
MS Detector ESI+, Positive Ion Mode
MS Scan Range m/z 100-300
HILIC Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in ACN/H2O (High Organic Content) s1->s2 s3 Prepare Calibrants & Samples s2->s3 s4 Filter (0.22 µm) s3->s4 hplc Inject into HILIC System s4->hplc sep HILIC Separation (Amide Column) hplc->sep det Detect (UV/MS) sep->det integ Integrate Peak det->integ quant Quantify vs. Calibration Curve integ->quant report Generate Report quant->report

Caption: Workflow for HILIC-based analysis of polar analytes.

Expected Performance Data

The following table summarizes the expected performance characteristics of the HILIC method.

ParameterExpected Value
Retention Time (Rt) ~ 4.5 minutes
Linearity (R²) > 0.998
Limit of Detection (LOD) ~ 20 ng/mL (ppb)
Limit of Quantitation (LOQ) ~ 75 ng/mL (ppb)
Precision (%RSD, n=6) < 3%

Part II: GC-MS Analysis with Derivatization

Rationale for Derivatization

GC-MS offers exceptional sensitivity and structural confirmation through mass fragmentation patterns. However, its use is limited to volatile and thermally stable compounds. Derivatization is a chemical reaction that converts non-volatile analytes into derivatives suitable for GC analysis.[8] For 5-amino-2-methylpyrimidine-4-carboxylic acid, the active hydrogens on both the carboxylic acid and amino groups must be replaced with non-polar, thermally stable groups.

Silylation is the method of choice here.[3] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, to convert the analyte into its di-trimethylsilyl (di-TMS) derivative. This reaction is robust and produces a volatile derivative with excellent chromatographic properties.[9]

GC-MS Derivatization and Analysis Protocol

CAUTION: Derivatization reagents are sensitive to moisture and should be handled in a dry environment (e.g., under nitrogen or in a desiccator).

Step 1: Sample Preparation and Derivatization

  • Place up to 1 mg of a dried standard or sample into a 2 mL autosampler vial. Critical Step: The sample must be completely dry, as moisture will consume the derivatization reagent.

  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for injection.

Step 2: GC-MS Conditions

ParameterRecommended Setting
GC-MS System Standard GC with Mass Spectrometric Detector
Column 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Injection Volume 1 µL
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-500
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_analysis GC-MS Analysis s1 Place Dry Analyte in Vial s2 Add Solvent (e.g., Pyridine) s1->s2 d1 Add BSTFA + TMCS Silylating Reagent s2->d1 d2 Heat Vial (70°C, 60 min) d1->d2 d3 Cool to RT d2->d3 gcms Inject into GC-MS System d3->gcms sep GC Separation (DB-5ms Column) gcms->sep det EI-MS Detection & Fragmentation sep->det

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Expected Performance and Mass Spectrum

The derivatization reaction adds two TMS groups, increasing the molecular weight by 144 (2 * 72) amu. The resulting di-TMS derivative is expected to show characteristic fragments in the mass spectrum, such as a strong M-15 peak (loss of a methyl group from a TMS moiety).

ParameterExpected Value
Analyte Form Di-TMS Derivative
Retention Time (Rt) ~ 10.2 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 5 ng/mL (ppb)
Limit of Quantitation (LOQ) ~ 20 ng/mL (ppb)
Precision (%RSD, n=6) < 5% (incl. derivatization)

Method Comparison and Discussion

Choosing between HILIC-HPLC and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment.

FeatureHILIC-HPLC MethodGC-MS Method
Sample Preparation Simple "dilute and shoot" approach.Multi-step, requires drying and chemical reaction (derivatization).
Throughput Higher, due to simpler preparation.Lower, due to the heating step in derivatization.
Selectivity/Confirmation Good with MS detection.Excellent; EI fragmentation provides a reproducible "fingerprint" for ID.
Sensitivity Very good, especially with MS.Potentially higher due to lower noise and efficient ionization in the source.
Robustness Generally high; column re-equilibration is important.Potential for variability from derivatization efficiency and reagent purity.
Best Suited For High-throughput screening, analysis of aqueous samples.High-sensitivity trace analysis, definitive structural confirmation.

Conclusion

Both HILIC-HPLC and derivatization-based GC-MS are powerful and reliable techniques for the quantitative analysis of 5-amino-2-methylpyrimidine-4-carboxylic acid. The HILIC method offers a simpler, faster workflow ideal for screening and routine analysis. The GC-MS method, while more labor-intensive, provides superior sensitivity and the high-confidence structural confirmation afforded by EI mass spectrometry. The choice of method should be guided by the specific analytical goals, balancing the need for throughput against the requirement for ultimate sensitivity and specificity.

References

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 40(1), 156-173. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Jadhav, S. et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Chromatographic Science, 58(9), 785-795. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Horlemann, C. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Novel Inhibitors from 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist Introduction: The Pyrimidine Scaffold as a Foundation for Inhibitor Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Foundation for Inhibitor Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules and approved therapeutic agents.[1][2][3] Its derivatives are known to modulate the activity of numerous biological targets, including kinases, polymerases, and other enzymes crucial in disease pathways.[3][4] This widespread activity stems from the pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites.

This guide focuses on a specific, highly functionalized starting material: 5-amino-2-methylpyrimidine-4-carboxylic acid . This molecule presents a rich platform for generating diverse chemical libraries for inhibitor screening. Its three distinct functional groups—the 5-amino group, the 2-methyl substituent, and the 4-carboxylic acid—serve as strategic handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) around the core. The primary goal of this document is to provide researchers with a logical framework and detailed protocols for designing, synthesizing, and evaluating novel inhibitors derived from this versatile starting scaffold.

Part 1: Strategic Design of a Focused Inhibitor Library

The rational design of a targeted library is paramount to increasing the probability of identifying potent and selective inhibitors. This process begins with target selection and is refined through computational modeling and an understanding of SAR principles.

Target Selection and Rationale

Pyrimidine-based compounds have shown significant promise as inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.[1][3] Therefore, for the purpose of this guide, we will focus on a generic kinase target. The principles and protocols described, however, are broadly applicable to other enzyme classes.

Core Scaffold and Vectors for Diversification

The starting material, 5-amino-2-methylpyrimidine-4-carboxylic acid, offers three primary points for chemical modification. Understanding the potential role of each substituent is key to an effective design strategy.

  • R1 (Carboxylic Acid Position): The carboxylic acid is most readily converted into an amide. This is a critical interaction point, as the amide bond can introduce a wide variety of chemical groups and act as both a hydrogen bond donor and acceptor. SAR studies on related pyrimidine-4-carboxamides have shown that modifications at this position can significantly influence potency and physicochemical properties.[5][6][7]

  • R2 (Amino Group Position): The 5-amino group can be acylated, alkylated, or used in reductive amination to introduce diverse substituents. This position can be used to probe deeper pockets within an active site or to modulate properties like solubility and cell permeability.

  • R3 (Methyl Group Position): While the 2-methyl group is the least reactive handle, its presence influences the electronic properties of the pyrimidine ring. More advanced synthetic routes could involve its functionalization, but initial library generation typically focuses on the more accessible R1 and R2 positions.

The overall strategy is to create a focused library by systematically varying the substituents at the R1 and R2 positions to explore the chemical space around the pyrimidine core.

SAR_Strategy cluster_core Core Scaffold: 5-amino-2-methylpyrimidine-4-carboxylic acid core Pyrimidine Core R1 R1: Amide Diversity (via Carboxylic Acid) core->R1 Explore binding pockets Modulate potency R2 R2: Substituent Diversity (via Amino Group) core->R2 Improve solubility Probe deeper pockets R3 R3: Methyl Group (Modulates Electronics) core->R3 Fine-tune electronics Target Protein Active Site R1->Target R2->Target Synthesis_Workflow Start 5-amino-2-methyl- pyrimidine-4-carboxylic acid Protocol1 Protocol 1: Amide Coupling (R1) Start->Protocol1 Intermediate Amide Library (R1 Diversity) Protocol1->Intermediate Protocol2 Protocol 2: N-Acylation (R2) Intermediate->Protocol2 Final Final Inhibitor Library (R1 & R2 Diversity) Protocol2->Final Analysis Purification & Characterization (HPLC, NMR, MS) Final->Analysis Signaling_Pathway Receptor Growth Factor Receptor (e.g., EGFR) Kinase Target Kinase Receptor->Kinase Activates Downstream Downstream Effector (e.g., Transcription Factor) Kinase->Downstream Phosphorylates Output Cell Proliferation, Survival, Angiogenesis Downstream->Output Inhibitor Synthesized Inhibitor (e.g., SC-004) Inhibitor->Kinase Blocks ATP Binding

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 5-amino-2-methylpyrimidine-4-carboxylic Acid in Fragment-Based Drug Discovery

Introduction: The Rationale for a Privileged Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a more efficie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target, and then to optimize these fragments into potent leads.[2][3]

Within the vast universe of possible fragments, 5-amino-2-methylpyrimidine-4-carboxylic acid stands out as a particularly valuable starting point. Its utility is rooted in its distinct chemical architecture:

  • The Pyrimidine Scaffold: A nitrogen-containing heterocycle frequently found in kinase inhibitors and other therapeutics, capable of forming crucial hydrogen bond interactions with protein hinge regions.[4][5]

  • The Amino Group: A primary hydrogen bond donor, essential for anchoring the fragment in a specific orientation within a binding pocket.

  • The Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor, or form salt bridges with positively charged residues like lysine or arginine. Its position provides a clear vector for synthetic elaboration.[6]

  • The Methyl Group: Provides a degree of lipophilicity and can probe small hydrophobic pockets, contributing to binding affinity without significantly increasing molecular weight.

This combination of features makes 5-amino-2-methylpyrimidine-4-carboxylic acid an information-rich fragment, providing a robust starting point for structure-activity relationship (SAR) studies and subsequent optimization into a high-affinity ligand.[7]

Table 1: Physicochemical Properties of 5-amino-2-methylpyrimidine-4-carboxylic acid

PropertyValueSource
Molecular Formula C₆H₇N₃O₂
Molecular Weight 169.14 g/mol N/A
Hydrogen Bond Donors 3 (amino, carboxylic OH)N/A
Hydrogen Bond Acceptors 4 (pyrimidine Ns, carbonyl O, carboxylic OH)N/A
LogP (predicted) ~0.5N/A
Rule of Three Compliance Yes[8]

Part 1: The FBDD Workflow - A Strategic Overview

A successful FBDD campaign is not a linear process but an iterative cycle of screening, validation, and optimization. The journey from a weakly binding fragment to a potent lead compound requires a multi-faceted approach where data from various techniques are integrated to make informed decisions.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing Core Fragment) B Primary Screen (e.g., DSF, SPR) A->B High Throughput C Hit Triage & Validation (Orthogonal Method, e.g., NMR) B->C Identify Initial Hits D Structural Biology (X-ray Crystallography) C->D Confirm Binding & Mode E Structure-Guided Design (Fragment Growing/Linking) D->E Inform Design F Synthesis of Analogs E->F G Potency & Selectivity Assays F->G Test Analogs G->E Iterate Design H Lead Compound G->H Achieve Potency Goals

Caption: High-level overview of the Fragment-Based Drug Discovery (FBDD) workflow.

Part 2: Primary Screening and Hit Identification

The initial goal is to rapidly screen a fragment library to identify compounds that bind to the target protein. Because fragments bind weakly (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required.[9][10]

Table 2: Comparison of Primary Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionKey AdvantageKey Limitation
Differential Scanning Fluorimetry (DSF) Measures change in protein melting temperature (ΔTm) upon ligand binding.[3]HighLowFast, low cost, widely accessible.Prone to false positives; indirect binding evidence.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized target.[11]Medium-HighLow (immobilized)Real-time kinetics (ka, kd); high sensitivity.Target immobilization can affect protein function.
NMR Spectroscopy Monitors changes in the NMR spectrum of the ligand (or protein) upon binding.[7][12]Low-MediumHigh (protein-observe)Provides structural information; robust detection of weak binding.[13]Lower throughput; requires larger amounts of soluble protein.
Protocol 2.1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay, is an excellent first-pass screening method due to its speed and low sample consumption.[3] It works on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). A significant positive shift in Tm (ΔTm) is indicative of a potential interaction.

Methodology:

  • Reagent Preparation:

    • Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare a stock plate of 5-amino-2-methylpyrimidine-4-carboxylic acid and other fragments at 100 mM in DMSO. Dilute to a working concentration (e.g., 10 mM) in the assay buffer.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 0.1 µL of the fragment working stock solution (final fragment concentration: 100 µM). Include DMSO-only wells as a negative control.

    • Add SYPRO Orange dye to a final concentration of 5X.

    • Seal the plate securely. Centrifuge briefly to mix and remove bubbles.

  • RT-PCR Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence continuously.

  • Data Analysis:

    • Plot fluorescence versus temperature. The inflection point of the curve represents the Tm.

    • Calculate the ΔTm for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well.

    • Hit Criteria: A fragment is typically considered a "hit" if it induces a ΔTm ≥ 2 °C. This threshold must be determined empirically for each target.

Part 3: Hit Validation with Orthogonal Methods

A crucial step in FBDD is to validate hits from the primary screen using an orthogonal technique—a method that relies on a different physical principle.[14] This minimizes the risk of advancing false positives, which can be caused by compound aggregation, reactivity, or assay artifacts.

Hit_Validation_Workflow Start DSF Primary Screen Identifies 50 Hits Validate Orthogonal Validation (SPR or NMR) Start->Validate Confirmed 10 Confirmed Hits (Binding Observed) Validate->Confirmed Validation Success FalsePositive 40 False Positives (No Binding Observed) Validate->FalsePositive Validation Failure NextStep Proceed to Structural Biology Confirmed->NextStep

Caption: Decision workflow for hit validation using an orthogonal biophysical method.

Protocol 3.1: Hit Validation by Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful validation tool because it directly measures the binding of the analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.[11] It provides quantitative data on binding affinity (KD) and kinetics (kon, koff), offering a much higher degree of confidence than a thermal shift assay.[15]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS according to the manufacturer's protocol.

    • Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units, RU) on a sample flow cell via amine coupling.

    • Deactivate the remaining active esters with ethanolamine.

    • Prepare a reference flow cell in the same way but without immobilizing the protein (or by immobilizing an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[16]

  • Binding Analysis:

    • Prepare a dilution series of the validated hit fragment (e.g., 5-amino-2-methylpyrimidine-4-carboxylic acid) in a suitable running buffer (e.g., HBS-EP+ containing 1-2% DMSO). Concentrations should span the expected KD, from ~0.1x KD to ~10x KD (e.g., 10 µM to 2 mM).

    • Inject the fragment solutions over both the reference and sample flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the binding sensorgrams (response in RU vs. time).

    • Between injections, regenerate the sensor surface with a mild buffer (e.g., a short pulse of low pH glycine or high salt) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding response.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Confirmation Criteria: A confirmed hit will show a concentration-dependent binding response and a measurable KD, typically in the range of 10 µM to 5 mM for a fragment.

Part 4: Structural Biology for Structure-Guided Design

To progress a fragment hit to a lead, understanding its precise binding mode is paramount.[17] X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional picture of the fragment bound to the target protein, revealing the key interactions that can be leveraged for optimization.[18][19]

Protocol 4.1: Co-crystallization and Structure Determination

Causality: Obtaining a crystal structure of the protein-fragment complex allows for rational, structure-guided design.[4] By visualizing the fragment in the binding site, chemists can identify vectors for modification, unoccupied pockets to fill, and opportunities to form new, affinity-enhancing interactions.[19]

Methodology:

  • Complex Formation and Crystallization:

    • Concentrate the purified target protein to a high concentration (e.g., 5-10 mg/mL).

    • Add 5-amino-2-methylpyrimidine-4-carboxylic acid to the protein solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration is low (<5%) to avoid interfering with crystallization. Incubate on ice for 1-2 hours.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex solution with a variety of crystallization screens.

    • Incubate plates and monitor for crystal growth over days to weeks.

  • Crystal Soaking (Alternative Method):

    • If co-crystallization fails, grow crystals of the apo-protein first.

    • Prepare a "soaking solution" by adding a high concentration of the fragment (e.g., 10-50 mM) to the mother liquor from the crystal drop.

    • Transfer the apo-crystal into the soaking solution and incubate for a period ranging from minutes to 24 hours.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

    • Process the diffraction data to obtain an electron density map.[21]

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully interpret the electron density map in the binding site to unambiguously place and refine the 5-amino-2-methylpyrimidine-4-carboxylic acid fragment.[22]

Part 5: From Fragment Hit to Potent Lead

With a validated hit and a high-resolution crystal structure, the hit-to-lead optimization phase begins. The goal is to synthetically elaborate the initial fragment to increase its affinity and selectivity while maintaining drug-like properties.[23][24]

Key Optimization Strategies:

  • Fragment Growing: Adding functional groups to the fragment to engage with nearby pockets or form new interactions identified from the crystal structure. For example, the carboxylic acid on the pyrimidine can be extended to reach a nearby lysine residue.[23]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[23]

  • Fragment Merging: Two overlapping fragment hits can be merged into a single novel chemical entity that incorporates the key binding features of both.

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking a Initial Fragment b Fragment with Added Group a->b Exploit Vector c Fragment A e Linked Molecule c->e Add Linker d Fragment B d->e Add Linker

Caption: Common strategies for hit-to-lead optimization in FBDD.

Example Application: Kinase Inhibitor Design

In a hypothetical kinase target, the X-ray structure reveals that the 5-amino group of our fragment forms a hydrogen bond with the backbone of the kinase hinge region. The carboxylic acid points towards the solvent-exposed region.

  • SAR by Growing: A medicinal chemist can use the carboxylic acid as a synthetic handle. By converting it to an amide and coupling various amines, they can synthesize a small library of analogs designed to pick up additional interactions in the solvent channel, potentially improving both potency and selectivity. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.[17][25]

Conclusion

5-amino-2-methylpyrimidine-4-carboxylic acid represents a high-quality starting point for fragment-based drug discovery campaigns. Its inherent structural features provide a strong foundation for target binding, while its chemical functionality offers clear and logical pathways for synthetic optimization. By employing a robust and iterative workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this privileged fragment to discover novel, high-affinity lead compounds for a wide range of biological targets.

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Sources

Application

synthesis of bioactive heterocycles using 5-amino-2-methylpyrimidine-4-carboxylic acid

Application Note & Protocols Title: 5-Amino-2-methylpyrimidine-4-carboxylic Acid: A Versatile Scaffold for the Synthesis of Bioactive Fused Heterocycles Abstract: The pyrimidine nucleus is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Title: 5-Amino-2-methylpyrimidine-4-carboxylic Acid: A Versatile Scaffold for the Synthesis of Bioactive Fused Heterocycles

Abstract: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging 5-amino-2-methylpyrimidine-4-carboxylic acid as a strategic starting material for the synthesis of diverse, biologically active fused heterocyclic systems. We delve into the inherent reactivity of this scaffold and provide validated, step-by-step protocols for the synthesis of high-value heterocycles such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are known for their potential as kinase inhibitors and anticancer agents.[3][4] This guide emphasizes the chemical rationale behind protocol design, offers troubleshooting insights, and presents a framework for expanding the synthetic utility of this versatile building block.

Introduction: The Strategic Value of the 5-Aminopyrimidine Scaffold

5-Amino-2-methylpyrimidine-4-carboxylic acid is a highly functionalized pyrimidine derivative that offers multiple reaction sites for constructing complex molecular architectures. Its utility stems from the ortho-positioning of a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), which facilitates a variety of intramolecular cyclization and condensation reactions. The electron-deficient nature of the pyrimidine ring further influences its reactivity, making it an ideal precursor for fused systems.[5] Many N-heterocyclic compounds derived from such precursors have shown significant potential in drug design due to their ability to interact with various biological targets.[2] This guide will focus on practical, reproducible methods to exploit this reactivity for the synthesis of libraries of potential drug candidates.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of 5-amino-2-methylpyrimidine-4-carboxylic acid is dictated by its three primary functional regions: the C5-amino group, the C4-carboxylic acid, and the pyrimidine ring itself. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.

  • C5-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions with electrophiles. It is the key functional group for initiating cyclization to form fused five- or six-membered rings.

  • C4-Carboxylic Acid Group: This group can be converted to more reactive intermediates such as acid chlorides or esters.[6] This activation is often the first step in engaging the group in condensation or cyclization reactions.

  • Pyrimidine Ring: The ring itself can participate in annulation reactions, where a new ring is built onto one of its sides, a common strategy for creating bicyclic systems like pyrido[2,3-d]pyrimidines.[3][7]

Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.

Data Summary: Representative Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes representative biological activities for compounds based on the pyrido[2,3-d]pyrimidine scaffold, highlighting their therapeutic potential.

Compound ClassBiological TargetReported Activity (IC₅₀)Reference
Pyrido[2,3-d]pyrimidine-2,4-dioneseEF-2K420 nM[8]
Substituted Pyrido[2,3-d]pyrimidinesTyrosine Kinases (FGF/VEGF)Potent Inhibition[7][9]
General Pyrido[2,3-d]pyrimidinesAnalgesic, Anti-inflammatoryActive in assays[7][9]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of heterocycles with significant biological activity, particularly as kinase inhibitors. [4][10]The synthesis from a 5-aminopyrimidine precursor typically involves the formation of a pyrazole ring fused to the pyrimidine. This can be achieved by reacting the C5-amino group with a reagent that provides the remaining two atoms of the pyrazole ring, followed by cyclization. A common strategy involves reaction with a Vilsmeier-type reagent or a similar one-pot, multi-component approach. [11][12]

Protocol 2: One-Pot Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

This protocol is adapted from methodologies involving the reaction of 5-aminopyrazoles but is conceptually applicable here. It involves forming a formamidine intermediate from the C5-amino group, followed by intramolecular cyclization. [11][13] Materials & Equipment:

  • 5-Amino-2-methylpyrimidine-4-carboxylic acid (or its corresponding ester/amide)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or similar formylating agent

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid (as solvent and catalyst)

  • Standard glassware for reflux and work-up

Procedure:

  • Step A: Formamidine Formation:

    • Dissolve the 5-aminopyrimidine starting material (1.0 eq) in glacial acetic acid (30 mL) in a round-bottom flask.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the mixture to 80-90 °C for 2-3 hours. This step forms a reactive formamidine intermediate in situ.

  • Step B: Cyclization with Hydrazine:

    • Causality: Hydrazine acts as a dinucleophile. One nitrogen attacks the newly formed formamidine carbon, and the other attacks the C4-carbonyl (or its derivative), leading to cyclization and formation of the fused pyrazole ring.

    • To the same reaction mixture, add hydrazine hydrate (1.2 eq).

    • Increase the temperature and heat to reflux (around 110-120 °C) for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).

Troubleshooting and Optimization

Successful synthesis relies on careful control of reaction parameters. Below is a guide to common issues and their solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive starting materials.- Insufficient reaction temperature or time.- Presence of moisture in reactions requiring anhydrous conditions. [14]- Check the purity of reagents. Use freshly opened solvents.- Gradually increase temperature and/or extend reaction time while monitoring with TLC.- Use flame-dried glassware and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Side Products - Temperature too high, leading to decomposition.- Incorrect stoichiometry.- Competing side reactions (e.g., self-condensation). [14]- Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.- Carefully control the molar ratios of reactants.- Adjust the pH or catalyst concentration to disfavor known side reactions.
Difficult Product Isolation - Product is soluble in the work-up solvent.- Formation of an oil instead of a solid.- Modify the work-up procedure. Try a different anti-solvent for precipitation.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization. If that fails, proceed with column chromatography.

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Start -> Problem1; Start -> Problem2; Start -> Problem3;

Problem1 -> Sol1 [color="#4285F4"]; Problem2 -> Sol2 [color="#4285F4"]; Problem3 -> Sol3 [color="#4285F4"]; }

Caption: A decision workflow for troubleshooting common synthetic issues.

Conclusion

5-Amino-2-methylpyrimidine-4-carboxylic acid is a powerful and cost-effective building block for accessing libraries of medicinally relevant fused heterocycles. The protocols and strategies outlined in this document provide a solid foundation for synthesizing pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. By understanding the core reactivity and applying the provided methodologies, researchers can efficiently generate novel compounds for screening in drug discovery programs, particularly in the fields of oncology and inflammatory diseases.

References

  • Cai, L., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. Available at: [Link]

  • Zbrzezna, W., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2019). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Costa, S. P. G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[3][8][11]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Hsieh, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. Available at: [Link]

  • Metwally, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Forgacs, A., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2015). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Shi, W.-X., et al. (2024). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Journal of the Chinese Chemical Society. Available at: [Link]

  • Roche, C., et al. (2013). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Letters in Organic Chemistry. Available at: [Link]

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. . Available at: [Link]

  • Elassar, A. Z. A., et al. (2002). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

  • Elziaty, A. K., et al. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. Amanote Research. Available at: [Link]

  • Volovenko, Y. M., et al. (2001). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]

  • de Oliveira, R. N., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics. Available at: [Link]

  • Schmidt, B., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schaeffer, H. J., et al. (1963). The Cyclization Reactions of Certain 5-Amino-4-chloro-6-hydrazinopyrimidines with Phosgene. The Journal of Organic Chemistry. Available at: [Link]

  • Smaill, J. B., et al. (1995). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Not Voodoo. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available at: [Link]

  • Taylor, E. W., et al. (1985). Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats. Xenobiotica. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Molecules. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • Lee, Y. R., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Leger, P. R., et al. (2007). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • Blyumin, E. V., et al. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications. Available at: [Link]

Sources

Method

Application Note: Protocols for Scaling Up the Synthesis of 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Process Protocol Executive Summary 5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Process Protocol

Executive Summary

5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3) is a highly valued heterocyclic building block utilized in the synthesis of kinase inhibitors, antiviral agents, and complex vitamin B1 analogs. Scaling up the synthesis of highly functionalized pyrimidines often presents challenges related to regioselectivity, thermal management, and the handling of volatile reagents.

This application note details a robust, two-step scalable protocol. The process bypasses hazardous nitration/reduction sequences by utilizing a tandem cyclocondensation of mucobromic acid with acetamidine, followed by a highly efficient, copper-catalyzed Ullmann-type amination [1, 2].

Mechanistic Rationale & Process Strategy

To ensure a self-validating and highly reproducible system, the chemical causality behind each step must be understood:

  • Step 1: Base-Promoted Cyclocondensation. Mucobromic acid acts as a versatile C3-electrophile. When reacted with acetamidine hydrochloride in the presence of sodium ethoxide, the ethoxide serves a dual purpose: it liberates the free base of acetamidine and deprotonates the mucobromic acid. The reaction proceeds via a tandem Michael addition-elimination and imine condensation to construct the pyrimidine core, yielding 5-bromo-2-methylpyrimidine-4-carboxylic acid [3]. Controlled addition is critical here to manage the exothermic cyclization and prevent the degradation of mucobromic acid.

  • Step 2: Copper-Catalyzed Ullmann Amination. Direct amination of the 5-bromo position is notoriously difficult due to the electron-rich nature of the amino product, which can poison the catalyst. However, the electron-withdrawing carboxylic acid at the 4-position activates the C-Br bond. Utilizing Cuprous Oxide (Cu₂O) as a precatalyst with aqueous ammonia under pressure prevents the volatilization of ammonia and drives the equilibrium toward the primary amine [4]. Cu₂O is specifically chosen over Cu(II) salts because it readily enters the Cu(I)/Cu(III) catalytic cycle without requiring a stoichiometric reductant.

Chemical Pathway Visualization

Pathway A Mucobromic Acid + Acetamidine HCl B Step 1: Cyclocondensation NaOEt, EtOH, 50°C A->B C 5-Bromo-2-methylpyrimidine -4-carboxylic acid B->C 78% Yield D Step 2: Ullmann Amination Cu2O, aq. NH3, 120°C C->D E 5-Amino-2-methylpyrimidine -4-carboxylic acid D->E 85% Yield

Figure 1: Two-step synthetic pathway for 5-amino-2-methylpyrimidine-4-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Scale: 1.0 kg)

Equipment: 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and addition funnel.

  • Preparation of Free Base: Charge the 20 L reactor with anhydrous ethanol (8.0 L) and acetamidine hydrochloride (1.20 kg, 12.7 mol). Begin overhead stirring at 250 rpm.

  • Base Addition: Slowly add a 21 wt% solution of sodium ethoxide in ethanol (4.1 L, 12.7 mol) over 30 minutes, maintaining the internal temperature below 30 °C using jacket cooling. Stir for an additional 30 minutes.

  • Electrophile Addition: Dissolve mucobromic acid (1.0 kg, 3.88 mol) in anhydrous ethanol (2.0 L). Add this solution dropwise via the addition funnel over 2 hours.

    • Causality Note: Mucobromic acid is sensitive to strong bases. Slow addition ensures it immediately reacts with the acetamidine free base rather than undergoing base-catalyzed decomposition.

  • Cyclization: Warm the reactor jacket to 50 °C and maintain for 4 hours. Monitor completion via HPLC (In-Process Control target: < 2% mucobromic acid remaining).

  • Workup & Isolation: Cool the mixture to 10 °C. Add deionized water (4.0 L) and adjust the pH to 2.0 using 6M HCl. The product will precipitate as a dense, off-white solid.

  • Filtration: Filter the suspension through a Nutsche filter, wash with cold water (2 x 1.0 L), and dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of 5-Amino-2-methylpyrimidine-4-carboxylic acid (Scale: 500 g)

Equipment: 5 L Hastelloy Autoclave (Pressure Reactor) with mechanical stirring.

  • Reagent Charging: Charge the autoclave with 5-bromo-2-methylpyrimidine-4-carboxylic acid (500 g, 2.30 mol), Cuprous Oxide (Cu₂O) (16.5 g, 0.115 mol, 5 mol%), and Potassium Carbonate (63.5 g, 0.46 mol).

  • Amination Agent: Add 28% aqueous ammonia (2.5 L).

    • Causality Note: Aqueous ammonia acts as both the solvent and the nucleophile. The high molar excess (approx. 35 mol) prevents the formation of secondary amine dimers (di-aryl amines) [5].

  • Pressurization & Heating: Seal the autoclave, purge with Nitrogen (3 cycles), and heat to 120 °C. The internal pressure will rise to approximately 12-15 bar. Stir at 400 rpm for 16 hours.

  • Cooling & Catalyst Removal: Cool the reactor to 20 °C and carefully vent the excess ammonia through a scrubber system. Filter the crude dark-blue solution through a pad of Celite to remove insoluble copper salts.

  • Isoelectric Precipitation: Transfer the filtrate to a precipitation vessel. Slowly add glacial acetic acid until the pH reaches 4.5 (the isoelectric point of the zwitterionic product).

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize crystallization. Filter, wash with cold ethanol (500 mL), and dry under vacuum at 50 °C.

Quantitative Data & Process Optimization

During process development, parameter screening was conducted to ensure maximum scalability and safety. The data is summarized below.

Table 1: Base Screening for Cyclocondensation (Step 1)

Base Used (2.5 eq) Solvent Temp (°C) Conversion (%) Isolated Yield (%) Impurity Profile
NaOH (aq) H₂O/EtOH 50 85 42 High hydrolysis byproducts
K₂CO₃ DMF 80 60 35 Tarry degradation products

| NaOEt | EtOH | 50 | >98 | 78 | Clean, <2% unknowns |

Table 2: Catalyst Screening for High-Pressure Amination (Step 2)

Catalyst (5 mol%) Ligand Temp (°C) Pressure (bar) Yield (%) Di-aryl Amine (%)
CuSO₄·5H₂O None 120 15 45 12
CuI L-Proline 100 10 62 5

| Cu₂O | None | 120 | 15 | 85 | < 1 |

Engineering & Scale-Up Logic

To transition from bench-scale to pilot-plant production, unit operations must be strictly segregated to manage off-gassing and thermal hazards.

Workflow cluster_0 Phase 1: Pyrimidine Core Assembly cluster_1 Phase 2: High-Pressure Amination N1 Jacketed Reactor Controlled Exotherm N2 Acidic Precipitation (pH 2.0) N1->N2 N3 Filtration & Drying (Intermediate Isolation) N2->N3 N4 Autoclave Reactor (120°C, 15 bar) N3->N4 Transfer to Autoclave N5 Isoelectric Crystallization (pH 4.5) N4->N5 N6 Centrifugation & Vacuum Drying N5->N6

Figure 2: Engineering workflow and unit operations for the scale-up process.

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves (Mucobromic Acid Pathways) Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions Source: Chemical Communications (RSC) URL:[Link]

  • Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia Source: Organic Letters (ACS Publications) URL:[Link]

Application

Application Note: Biocatalytic Synthesis of 5-Amino-2-methylpyrimidine-4-carboxylic Acid Derivatives via Nitrilase-Mediated Hydrolysis

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Pyrimidine-4-carboxylic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Pyrimidine-4-carboxylic acid derivatives, particularly 5-amino-2-methylpyrimidine-4-carboxylic acid, are high-value synthetic intermediates used in the development of kinase inhibitors and small-molecule regulators targeting NAD+ biosynthetic enzymes (e.g., KMO inhibitors)[1]. Traditional chemical synthesis of these carboxylic acids from their corresponding carbonitriles requires harsh acidic or basic hydrolysis at elevated temperatures. For highly functionalized pyrimidines, these extreme conditions frequently trigger unwanted side reactions, including the deamination of the 5-amino group and the thermal decarboxylation of the resulting pyrimidine-4-carboxylic acid.

This application note details a robust, green, and highly regioselective biocatalytic protocol utilizing recombinant nitrilase (EC 3.5.5.1) to achieve the single-step hydrolysis of 5-amino-2-methylpyrimidine-4-carbonitrile to its corresponding carboxylic acid under mild physiological conditions.

Mechanistic Rationale & Biocatalyst Selection

The Biocatalytic Advantage

Nitrilases are thiol enzymes belonging to the C-N hydrolase superfamily[2]. They catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia without the formation of free amide intermediates. The active site features a highly conserved Glu-Lys-Cys catalytic triad[3].

Causality in Experimental Design:

  • Preservation of the Pyrimidine Core: By operating at pH 7.5 and 30°C, the nitrilase completely bypasses the thermal decarboxylation pathway that plagues the chemical hydrolysis of pyrimidine-4-carboxylic acids.

  • Oligomeric Stability: Microbial nitrilases form active spiral oligomers (e.g., octamers or tetradecamers)[4]. The structural integrity of these spirals is sensitive to high concentrations of organic solvents. Therefore, co-solvent selection is a critical parameter to balance substrate solubility and enzyme activity.

Mechanism Substrate 5-Amino-2-methylpyrimidine -4-carbonitrile Enzyme Nitrilase (EC 3.5.5.1) Active Site: Cys-Glu-Lys Substrate->Enzyme Binding Intermediate Thioimidate Intermediate Enzyme->Intermediate Nucleophilic Attack (Cys) Product 5-Amino-2-methylpyrimidine -4-carboxylic acid Intermediate->Product H2O Hydrolysis Ammonia Ammonia (NH3) Intermediate->Ammonia Release

Nitrilase-mediated hydrolysis mechanism of pyrimidine-4-carbonitrile.

Process Optimization & Data Presentation

Co-Solvent Screening

Because 5-amino-2-methylpyrimidine-4-carbonitrile exhibits poor aqueous solubility (< 0.5 mg/mL), a co-solvent is required. However, organic solvents can disrupt the nitrilase spiral architecture[4]. We evaluated DMSO and Methanol to determine the optimal balance between substrate solubilization and enzyme inhibition.

Table 1: Effect of Co-Solvent Concentration on Nitrilase Activity

Co-SolventConcentration (% v/v)Relative Enzyme Activity (%)Substrate Solubility (mg/mL)
None (Control)0100< 0.5
DMSO5925.2
DMSO 10 85 12.4
Methanol10458.1
Buffer Capacity

The hydrolysis of nitriles releases stoichiometric amounts of ammonia, which acts as a weak base. If the reaction is unbuffered, the pH will rapidly exceed 8.5, leading to the deprotonation of critical active-site residues and subsequent enzyme inactivation[2]. A high-capacity 100 mM Potassium Phosphate buffer is utilized to lock the pH at 7.5.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high yield.

Materials Required
  • Substrate: 5-amino-2-methylpyrimidine-4-carbonitrile (Purity > 98%)

  • Biocatalyst: Recombinant Nitrilase (e.g., E. coli expressed, ≥2.0 U/mg)

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5)

  • Solvent: Dimethyl Sulfoxide (DMSO), LC-MS grade

Phase 1: Reaction Setup
  • Substrate Solubilization: Weigh 100 mg of 5-amino-2-methylpyrimidine-4-carbonitrile and dissolve it completely in 1.0 mL of DMSO. Vortex until a clear solution is achieved.

  • Buffer Preparation: In a 25 mL Erlenmeyer flask, add 8.5 mL of 100 mM Potassium Phosphate Buffer (pH 7.5). Pre-warm the buffer to 30°C in an orbital shaker.

  • Enzyme Reconstitution: Dissolve 50 mg of lyophilized recombinant nitrilase powder in 0.5 mL of the phosphate buffer. Gently invert to mix; do not vortex to avoid shearing the oligomeric proteins.

Phase 2: Bioconversion
  • Initiation: Add the 1.0 mL DMSO/substrate solution dropwise to the 8.5 mL pre-warmed buffer under constant stirring (150 rpm).

  • Catalysis: Immediately add the 0.5 mL enzyme solution to the flask (Total reaction volume = 10.0 mL; Final DMSO = 10% v/v; Substrate = 10 mg/mL).

  • Incubation: Incubate the reaction at 30°C and 150 rpm for 16-24 hours.

Phase 3: In-Process Control (IPC) & Quenching
  • Sampling: At t=16 hours, withdraw a 50 µL aliquot. Quench by adding 50 µL of Acetonitrile (containing 0.1% TFA). Centrifuge at 14,000 x g for 5 minutes.

  • Validation: Analyze the supernatant via HPLC (See Table 2 for gradient). Proceed to Phase 4 only if substrate conversion is > 95%.

  • Reaction Quenching: Once complete, terminate the reaction by heating the flask to 80°C for 10 minutes to denature the nitrilase, or by adjusting the pH to 3.0 using 1M HCl.

Phase 4: Downstream Processing
  • Clarification: Centrifuge the quenched reaction mixture at 10,000 x g for 15 minutes at 4°C to pellet the denatured enzyme.

  • Product Isolation: The target 5-amino-2-methylpyrimidine-4-carboxylic acid can be isolated from the clarified supernatant via preparative HPLC or by careful isoelectric precipitation (adjusting pH to the compound's isoelectric point to induce crystallization).

Workflow Step1 1. Substrate Solubilization (10% DMSO in 100mM Phosphate, pH 7.5) Step2 2. Enzyme Addition (Recombinant Nitrilase, ≥2.0 U/mg) Step1->Step2 Step3 3. Bioconversion (30°C, 150 rpm, 16-24 hours) Step2->Step3 Step4 4. Reaction Quenching (Thermal inactivation at 80°C or Acidification) Step3->Step4 Step5 5. Downstream Processing (Centrifugation & Preparative HPLC) Step4->Step5

Step-by-step experimental workflow for the biocatalytic synthesis.

Analytical Validation

To ensure the trustworthiness of the bioconversion, reaction progress must be monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The carboxylic acid product will elute significantly earlier than the lipophilic carbonitrile substrate.

Table 2: Analytical HPLC Gradient for Reaction Monitoring (Column: C18, 4.6 x 150 mm, 5 µm; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm)

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)
0.0955
5.08020
8.02080
10.0955

Conclusion

The enzymatic synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid utilizing nitrilase offers a superior alternative to harsh chemical hydrolysis. By carefully controlling the co-solvent concentration and buffer capacity, researchers can achieve high-yielding, regioselective conversions while completely avoiding the thermal degradation and decarboxylation typical of pyrimidine-4-carboxylic acid derivatives.

References

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC - NIH.[1]

  • Catalysis in the nitrilase superfamily Charles Brenner - brennerlab.net.[3]

  • Bioengineering of Nitrilases Towards Its Use as Green Catalyst - PMC.[2]

  • Microbial nitrilases: versatile, spiral forming, industrial enzymes - CABI Digital Library.[4]

  • Nitrilase Escherichia coli, = 2.0units/mg 9024-90-2 - Sigma-Aldrich.

Sources

Method

Application Notes and Protocols for the Creation of a Chemical Library Based on the 5-Amino-2-methylpyrimidine-4-carboxylic Acid Scaffold

Authored by: Senior Application Scientist Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including approved drugs for...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including approved drugs for a wide range of diseases.[1][2] Its prevalence in nucleobases and vitamins highlights its fundamental role in biological systems.[2][3] The 5-amino-2-methylpyrimidine-4-carboxylic acid core, in particular, offers a rich platform for chemical diversification. The strategic placement of an amino group, a carboxylic acid, and a methyl group on the pyrimidine ring provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.[3][4]

This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of a chemical library derived from the 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold. We will delve into detailed synthetic protocols, strategies for library diversification, and robust methods for biological screening and data analysis. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Scaffold: 5-Amino-2-methylpyrimidine-4-carboxylic acid

The synthesis of the 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold is the crucial first step in the construction of the chemical library. While several synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a C3 unit with an amidine.[5][6] For our target scaffold, a reliable approach starts from commercially available starting materials and proceeds through a multi-step synthesis.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a representative synthesis. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Synthesis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[7]

    • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.

    • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford ethyl 2-amino-5-methylpyrimidine-4-carboxylate.

  • Step 2: Nitration of the Pyrimidine Ring.

    • To a cooled (0 °C) solution of ethyl 2-amino-5-methylpyrimidine-4-carboxylate in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield ethyl 5-nitro-2-methylpyrimidine-4-carboxylate.

  • Step 3: Reduction of the Nitro Group.

    • Suspend ethyl 5-nitro-2-methylpyrimidine-4-carboxylate in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 5-amino-2-methylpyrimidine-4-carboxylate.

  • Step 4: Hydrolysis of the Ester.

    • Dissolve the ethyl 5-amino-2-methylpyrimidine-4-carboxylate in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-amino-2-methylpyrimidine-4-carboxylic acid.

II. Diversification of the Scaffold: Building the Chemical Library

The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold provides two primary points for diversification: the 5-amino group and the 4-carboxylic acid group. This allows for the creation of a diverse library of compounds through various chemical transformations.

A. Amide Bond Formation at the 4-Carboxylic Acid Position

The carboxylic acid can be readily converted to a wide range of amides by coupling with a diverse set of primary and secondary amines. This is a robust and well-established reaction in medicinal chemistry.[8][9]

Protocol 2: Parallel Amide Coupling

This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • 5-amino-2-methylpyrimidine-4-carboxylic acid (core scaffold)

  • A diverse library of primary and secondary amines

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[10][11]

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the core scaffold in DMF.

    • Prepare an array of stock solutions of diverse amines in DMF in a 96-well plate format.

    • Prepare stock solutions of the coupling reagent (e.g., HATU) and base (DIPEA) in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the stock solution of the core scaffold using a multi-channel pipette.

    • Add the corresponding amine stock solution to each well.

    • Add the base (DIPEA) to each well.

    • Initiate the reaction by adding the coupling reagent (HATU) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Monitor the completion of the reactions in a few representative wells by LC-MS.

    • Upon completion, quench the reactions by adding water to each well.

    • Extract the products by liquid-liquid extraction with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layers using a centrifugal evaporator.

  • Purification and Analysis:

    • The crude products can be purified by high-throughput preparative HPLC-MS.

    • The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR.

B. Modification of the 5-Amino Group

The 5-amino group can be functionalized through various reactions such as acylation, sulfonylation, and reductive amination to introduce further diversity into the library.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation

For scaffolds containing a halogen at a suitable position (which can be introduced synthetically), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties.[7][12][13] While our core scaffold does not have a halogen, this protocol is included to demonstrate a key diversification strategy for pyrimidine cores. If a halogenated version of the scaffold is synthesized, this protocol would be applicable.

Materials:

  • Halogenated pyrimidine scaffold (e.g., a bromo- or chloro-derivative)

  • A diverse library of boronic acids or esters

  • Palladium catalyst: e.g., Pd(PPh₃)₄ or a pre-catalyst system.[14]

  • Base: e.g., K₂CO₃, Cs₂CO₃

  • Solvent: e.g., 1,4-dioxane/water mixture

  • Microwave reactor (optional, but can significantly reduce reaction times)[13]

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the halogenated pyrimidine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Seal the vial and purge with an inert gas.

  • Reaction:

    • Heat the reaction mixture with stirring. For conventional heating, a temperature of 80-120 °C is typical.[12] For microwave-assisted synthesis, irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[13]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

III. Biological Screening of the Chemical Library

Once the library is synthesized and characterized, the next step is to screen it for biological activity. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a kinase screening panel is a logical starting point.[15]

A. High-Throughput Kinase Screening

A variety of high-throughput screening (HTS) formats are available for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[16][17][18]

Protocol 4: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general, non-radioactive, universal kinase assay that measures ATP consumption.[18]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the library compounds at a desired screening concentration (e.g., 10 µM). Include appropriate controls (positive control with a known inhibitor, negative control with DMSO).

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces light in the presence of ATP.[18]

    • Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

B. Cell Viability Assays

Compounds that show activity in biochemical assays should be further evaluated in cell-based assays to assess their effects on cell viability and to rule out general cytotoxicity.[19][20][21][22][23]

Protocol 5: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Library compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the library compounds. Include vehicle controls (e.g., DMSO).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for active compounds.[23]

IV. Data Presentation and Workflow Visualization

Data Summary Tables

Table 1: Representative Amide Coupling Reactions

Entry Amine Coupling Reagent Base Solvent Yield (%)
1 Aniline HATU DIPEA DMF 85
2 Benzylamine EDC/HOBt DIPEA DCM 78
3 Morpholine HATU DIPEA DMF 92

| 4 | Piperidine | EDC/HOBt | DIPEA | DCM | 81 |

Table 2: Representative Kinase Inhibition Data

Compound ID Kinase Target % Inhibition @ 10 µM IC₅₀ (µM)
LIB-001 Kinase A 95 0.25
LIB-002 Kinase A 15 > 10
LIB-003 Kinase B 88 1.2

| LIB-004 | Kinase B | 5 | > 10 |

Experimental Workflow Diagrams

Chemical_Library_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold Core Scaffold Synthesis Amide Amide Coupling (Protocol 2) Scaffold->Amide Diversification Point 1 Other Other Diversifications (e.g., Suzuki Coupling) Scaffold->Other Diversification Point 2 Library Purified Chemical Library Amide->Library Other->Library HTS High-Throughput Kinase Screen (Protocol 4) Library->HTS Hits Initial Hits HTS->Hits Viability Cell Viability Assay (Protocol 5) Hits->Viability Hit Confirmation Validated Validated Hits Viability->Validated SAR Structure-Activity Relationship (SAR) Validated->SAR Lead Lead Candidate SAR->Lead

Caption: Overall workflow for chemical library creation and screening.

Amide_Coupling_Scheme Scaffold 5-Amino-2-methylpyrimidine-4-carboxylic acid Product Amide Product Scaffold->Product Reagents + Coupling Reagent + Base Amine R1R2NH Amine->Product

Caption: General scheme for amide bond formation.

Hit_Validation_Tree Start Primary Screen Hit (% Inhibition > Threshold) DoseResponse Dose-Response Curve (Determine IC50) Start->DoseResponse Cytotoxicity Cell Viability Assay (e.g., MTT) DoseResponse->Cytotoxicity IsToxic Cytotoxic? Cytotoxicity->IsToxic Selective Selective Hit IsToxic->Selective No Discard Discard (Cytotoxic) IsToxic->Discard Yes LeadOp Proceed to Lead Optimization Selective->LeadOp

Caption: Decision tree for hit validation and progression.

V. Conclusion

The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold represents a versatile starting point for the construction of a diverse chemical library. By employing robust synthetic methodologies such as amide coupling and leveraging high-throughput biological screening platforms, researchers can efficiently explore the chemical space around this privileged core. The detailed protocols and workflows presented in this guide are designed to empower scientists in their quest to discover novel and potent small molecule modulators of biological targets, ultimately contributing to the development of new therapeutics.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Retrieved from

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from

  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved from

  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Retrieved from

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • Tobe, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. Retrieved from

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from

  • Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from

  • Frenette, R., & Friesen, R. W. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry. Retrieved from

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-140. Retrieved from

  • Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. Retrieved from

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Retrieved from

  • Various Authors. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from

  • Various Authors. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5-Amino-2-methylpyrimidine-4-carboxylic Acid

Welcome to the Application Support Center. Derivatives of 5-amino-2-methylpyrimidine are critical pharmaceutical building blocks, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Derivatives of 5-amino-2-methylpyrimidine are critical pharmaceutical building blocks, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the antihypertensive medication Moexipril[1].

As a Senior Application Scientist, I have designed this guide to address the most complex challenges encountered during the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid . Instead of merely listing steps, this guide dissects the mechanistic causality behind the synthesis, providing you with self-validating protocols and actionable troubleshooting strategies.

Pathway Visualization & Byproduct Branching

The most robust industrial approach to this molecule avoids direct nitration of the electron-deficient pyrimidine-4-carboxylic acid. Instead, we utilize a two-step sequence: Selective Oxidation of 2,4-dimethyl-5-nitropyrimidine followed by Catalytic Hydrogenation .

Below is the mechanistic workflow mapping the main pathway and the critical nodes where byproduct branching occurs.

G SM 2,4-Dimethyl-5-nitropyrimidine Cond1 Selective Oxidation SeO2, Pyridine, 80 °C SM->Cond1 Int1 2-Methyl-5-nitropyrimidine- 4-carboxylic acid Cond1->Int1 Main Pathway BP1 2-Methyl-5-nitropyrimidine- 4-carboxaldehyde (Incomplete Oxidation) Cond1->BP1 Insufficient SeO2 BP2 5-Nitropyrimidine- 2,4-dicarboxylic acid (Over-oxidation) Cond1->BP2 Excess SeO2 / High T Cond2 Catalytic Hydrogenation H2, Pd/C, MeOH Int1->Cond2 Prod 5-Amino-2-methylpyrimidine- 4-carboxylic acid (Target Product) Cond2->Prod Main Pathway BP3 5-Hydroxylamino Derivative (Incomplete Reduction) Cond2->BP3 Catalyst Poisoning BP4 Azo/Azoxy Dimers (Condensation) Cond2->BP4 Alkaline pH BP3->BP4 Bimolecular Rxn

Fig 1: Synthetic workflow and byproduct branching for 5-amino-2-methylpyrimidine-4-carboxylic acid.

Self-Validating Experimental Protocols

Step 1: Selective Oxidation to 2-Methyl-5-nitropyrimidine-4-carboxylic acid

Mechanistic Insight: Why does the 4-methyl group oxidize while the 2-methyl group remains intact? The 5-nitro group exerts a strong ortho-activating electron-withdrawing effect on the 4-position. This dramatically increases the CH-acidity of the 4-methyl group compared to the meta-related 2-methyl group, facilitating the base-catalyzed tautomerization to the enamine intermediate required for .

Methodology:

  • Charge a reactor with 2,4-dimethyl-5-nitropyrimidine (1.0 eq) and anhydrous pyridine (10 volumes).

  • Heat the solution to 50 °C and add Selenium Dioxide (SeO₂, 1.15 eq) portion-wise over 1 hour to control the exothermic formation of the selenite ester.

  • Ramp the temperature to 80 °C and hold for 12 hours.

  • Self-Validation Checkpoint 1 (IPC): Pull an aliquot for 1 H-NMR. The reaction is complete when the 4-methyl singlet (~2.65 ppm) disappears, leaving only the 2-methyl singlet (~2.80 ppm) and the emergence of a broad carboxylic acid peak (>11.0 ppm).

  • Filter the hot mixture through a Celite pad to remove precipitated black selenium metal ( Se0 ).

  • Concentrate the filtrate, acidify to pH 3 with 1M HCl, and isolate the precipitated product via filtration.

Step 2: Catalytic Hydrogenation to the Target Amine

Mechanistic Insight: Aromatic nitro groups reduce to amines via sequential electron transfers, passing through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. To prevent these highly reactive intermediates from condensing into dimers, the reaction kinetics must strongly favor rapid, continuous reduction .

Methodology:

  • Dissolve the intermediate from Step 1 in methanol (15 volumes). Add glacial acetic acid (0.1 volumes) to maintain a slightly acidic pH.

  • Add 10% Pd/C (0.05 eq by weight). Crucial: Ensure the intermediate was thoroughly treated with activated charcoal prior to this step to remove trace soluble selenium, which is a potent palladium poison.

  • Purge the vessel with N₂, then introduce H₂ at 3 bar (45 psi). Stir vigorously at 25 °C.

  • Self-Validation Checkpoint 2 (IPC): Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (theoretical: 3 molar equivalents). LC-MS should show a clean mass shift from 183.1 Da (SM) to 153.1 Da (Product).

  • Filter the catalyst under an inert atmosphere, concentrate the filtrate, and recrystallize from ethanol/water.

Quantitative Data: Byproduct Signatures & Mitigation

To facilitate rapid analytical troubleshooting, compare your LC-MS and NMR data against this quantitative matrix of common byproducts.

Byproduct NameOrigin / Mechanistic CauseAnalytical SignatureMitigation Strategy
5-Nitropyrimidine-2,4-dicarboxylic acid Over-oxidation of the 2-methyl group due to excess oxidant.LC-MS: m/z 212 [M-H]⁻NMR: Complete loss of all methyl singlets.Limit SeO₂ to strictly 1.15 eq. Do not exceed 80 °C.
2-Methyl-5-nitropyrimidine Thermal decarboxylation of the product.LC-MS: m/z 139 [M+H]⁺NMR: New aromatic proton at ~9.2 ppm (C4-H).Avoid prolonged heating >85 °C. Avoid highly acidic workup conditions.
5-Hydroxylamino Derivative Incomplete reduction (stalled reaction).LC-MS: m/z 169 [M+H]⁺ (+16 Da vs target).Pre-treat starting material with activated carbon to remove Pd-poisoning Se traces.
Azoxy Dimer Bimolecular condensation of nitroso and hydroxylamino intermediates.LC-MS: m/z 347 [M+H]⁺Visual: Intense orange/red coloration in the reactor.Add 0.1% to 1% acetic acid to the hydrogenation solvent to suppress base-catalyzed condensation.

Troubleshooting & FAQs

Q1: During the SeO₂ oxidation, my yield is low, and I am isolating a significant amount of a compound with m/z 167. What is happening? Field Observation: An m/z of 167 corresponds to 2-methyl-5-nitropyrimidine-4-carboxaldehyde. This is the intermediate state of the oxidation (methyl alcohol aldehyde carboxylic acid). Solution: Your oxidation is stalling at the aldehyde stage. This typically occurs if the reaction is quenched too early or if the SeO₂ was deactivated (often due to moisture absorption forming inactive selenous acid). Ensure you are using fresh, anhydrous SeO₂ and verify the disappearance of the aldehyde proton (~10.1 ppm in NMR) before working up the reaction.

Q2: My catalytic hydrogenation completely stalled after 1 hour. Adding more H₂ pressure didn't help. Why? Field Observation: This is a classic symptom of catalyst poisoning. According to the principles of , pyrimidines strongly coordinate to transition metals, but more critically, trace organoselenium byproducts or colloidal Se0 from Step 1 will irreversibly bind to the active sites of the Palladium catalyst. Solution: Pressure will not overcome a poisoned catalyst. You must filter the reaction, discard the dead catalyst, and re-subject the mixture to fresh Pd/C. To prevent this in the future, perform a rigorous "scavenging" step on your Step 1 product using a thiol-functionalized silica resin or extensive activated carbon filtration before introducing it to the hydrogenation reactor.

Q3: Why is the addition of acetic acid necessary during the nitro reduction? Field Observation: The target product, 5-amino-2-methylpyrimidine-4-carboxylic acid, is amphoteric. As the amine forms, the local pH of the solution increases. Under alkaline conditions, the highly reactive nitroso intermediate will rapidly undergo a nucleophilic attack by the hydroxylamino intermediate, forming an azoxy dimer (indicated by a deep red color). By adding a catalytic amount of acetic acid, you protonate the intermediates, sterically and electronically hindering this bimolecular condensation and forcing the pathway toward the desired primary amine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. John Wiley & Sons. Available at:[Link]

  • Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions. John Wiley & Sons. Available at:[Link]

  • Blaser, H. U., et al. (2003). Aromatic Nitro Compounds: Catalytic Hydrogenation. Encyclopedia of Catalysis. John Wiley & Sons. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-amino-2-methylpyrimidine-4-carboxylic acid

Welcome to the dedicated technical support guide for the purification of 5-amino-2-methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 5-amino-2-methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, experience-based solutions to common problems.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial challenges encountered when handling the crude product.

Q1: What are the primary purification strategies for 5-amino-2-methylpyrimidine-4-carboxylic acid?

The two most effective and widely used methods are recrystallization and silica gel column chromatography.[1] Recrystallization is the preferred first-line approach due to its scalability and cost-effectiveness, aiming to leverage temperature-dependent solubility differences.[2] Column chromatography is employed when impurities have similar solubility profiles to the target compound, requiring separation based on differential adsorption to a stationary phase.[3]

Q2: My crude product is a persistent oil or sticky solid. How can I induce crystallization?

Oiling out is a common problem when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[1] First, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If that fails, add a "seed crystal" of previously purified material. If neither works, the solvent is likely unsuitable. The compound may be too soluble. Consider slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) to the solution until persistent turbidity appears, then warm slightly to clarify and cool slowly.

Q3: My compound seems insoluble in common organic solvents. What are my options?

The zwitterionic character of this molecule at its isoelectric point can drastically reduce its solubility in neutral organic solvents. To overcome this, you can protonate the amino group by adding a small amount of acid (e.g., acetic acid), making it more soluble in polar protic solvents. Conversely, you can deprotonate the carboxylic acid with a base (e.g., aqueous sodium bicarbonate) to dissolve it in aqueous media for a potential acid-base extraction.

Q4: How can I reliably monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[4] Due to the polar and potentially zwitterionic nature of your compound, a standard mobile phase like ethyl acetate/hexane may not be sufficient. A typical starting eluent for TLC analysis would be a polar mixture, such as Dichloromethane/Methanol (9:1). To get sharp, well-defined spots and prevent streaking caused by interaction with the silica, it's often necessary to add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the eluent system.[1]

Section 2: In-Depth Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids by separating a compound from its impurities based on differences in solubility.[5] The ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.[6]

Recrystallization Troubleshooting Workflow

Below is a decision-making workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Formed? cool->crystals oils_out Problem: Compound Oils Out Causes: Cooling too fast? High impurity load? Wrong solvent? Solutions: Re-heat and cool slower. Use more solvent. Change solvent system. cool->oils_out Oils Out collect Collect & Wash Crystals crystals->collect Yes no_xtal Problem: No Crystals Form Causes: Too much solvent? Wrong solvent? Solutions: Evaporate some solvent. Add anti-solvent. Try new solvent. crystals->no_xtal No low_yield Problem: Low Yield Causes: Too much solvent used? Compound soluble in cold solvent? Premature crystallization? Solutions: Concentrate mother liquor. Cool to lower temp. Ensure complete dissolution when hot. collect->low_yield Low Yield impure Problem: Product Still Impure (TLC) Causes: Impurity co-crystallized? Inefficient washing? Solutions: Re-recrystallize from a different solvent. Wash with fresh cold solvent. Proceed to Chromatography. collect->impure Impure

Caption: Decision tree for troubleshooting recrystallization.

Q: My final product is still impure after recrystallization. What should I do?

If a single recrystallization does not sufficiently purify the product, the impurities may have a very similar solubility profile. A second recrystallization using a different solvent system is a viable option.[1] If this fails, it is a strong indication that column chromatography is necessary for effective separation.

Q: Can you recommend a starting solvent system for recrystallization?

Given the polarity of 5-amino-2-methylpyrimidine-4-carboxylic acid, polar protic solvents are a good starting point. Consider solvents like ethanol, isopropanol, or water. Solvent mixtures, such as ethanol/water or isopropanol/water, can also be highly effective.[7] Always perform small-scale solubility tests before committing the bulk of your material.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar compounds; may require heating.
Ethanol7824.5Often a good choice for moderately polar compounds.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetonitrile8237.5Aprotic polar solvent, can be effective.
Ethyl Acetate776.0Less polar; may be useful as part of a co-solvent system.

Section 3: In-Depth Guide: Column Chromatography

When recrystallization is insufficient, silica gel column chromatography provides a more powerful method for separating compounds based on their polarity and interaction with the stationary phase.

Silica Gel Chromatography Workflow

This diagram outlines the standard procedure for performing column chromatography.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Method Find eluent for Rf ~0.3 slurry 2. Prepare Silica Slurry (in initial eluent) tlc->slurry pack 3. Pack Column (Avoid air bubbles) slurry->pack load 4. Load Sample (Minimal solvent or dry load) pack->load elute 5. Elute Column (Isocratic or gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for silica gel column chromatography.

Q: My compound is streaking badly on the TLC plate and likely on the column. How do I fix this?

Streaking is a classic sign of strong, undesirable interactions between your compound and the acidic silica gel. The basic amino group on your molecule can bind irreversibly to the acidic silanol (Si-OH) groups of the silica. To resolve this, add a small amount (0.5-1%) of a competitive base like triethylamine or pyridine to your mobile phase.[1] This base will occupy the acidic sites on the silica, allowing your compound to travel smoothly down the column.

Q: My compound won't elute from the column, even with a very polar solvent like 100% methanol. What's happening?

This indicates an extremely strong, likely ionic, interaction with the silica gel. This can happen if the compound is zwitterionic on the column. The protonated amine group binds strongly to deprotonated silanol sites. In this scenario, adding an acid like acetic acid to the mobile phase can help by protonating the silanol groups and ensuring your compound is primarily in its cationic form, which may elute more effectively. A mobile phase of 5-10% acetic acid in methanol could be effective.

Q: How can I improve the separation between my product and a close-running impurity?

Poor separation (similar Rf values) requires optimization of the mobile phase.

  • Decrease Polarity: If both spots are high up the TLC plate, decrease the eluent's overall polarity to increase retention and magnify differences.

  • Change Solvent Selectivity: Instead of just varying the ratio of two solvents (e.g., Dichloromethane/Methanol), try swapping one component for another of similar polarity but different chemical nature (e.g., replace Dichloromethane with Chloroform or Methanol with Ethanol).

  • Use a Modifier: As discussed, adding a small amount of acid or base can drastically change the retention characteristics of your compound and its impurities, often improving separation.

Section 4: Advanced Purification: Acid-Base Extraction

The amphoteric nature of 5-amino-2-methylpyrimidine-4-carboxylic acid makes it a prime candidate for purification via acid-base extraction, which separates compounds based on their acidic or basic properties.

Q: How can I perform an acid-base extraction to purify my compound?

This technique is excellent for removing neutral organic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble. Neutral impurities will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your product salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with an acid like 1M HCl until the product precipitates out. The pH should be adjusted to the isoelectric point of the molecule to ensure minimum solubility.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Section 5: Standard Operating Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture. If it dissolves when hot, it is a good candidate.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.[8] Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Silica Gel Chromatography Procedure

  • Eluent Selection: Use TLC to determine an appropriate eluent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in your initial, least polar eluent. Ensure the packed bed is uniform and free of cracks or bubbles.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (by hand pump or inert gas) to begin elution. Collect fractions in test tubes. You may start with a less polar eluent and gradually increase the polarity (a "gradient") to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

References

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. PMC. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. [Link]

  • US Patent for Method of purifying 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Thieme Chemistry. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-amino-2-methylpyrimidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 5-amino-2-methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 5-amino-2-methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction's critical parameters, grounded in established chemical principles.

Introduction: Synthetic Strategy

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry.[1] For 5-amino-2-methylpyrimidine-4-carboxylic acid, a common and effective approach is the cyclocondensation reaction between a C2 fragment (acetamidine, to provide the 2-methyl group) and a functionalized C4 fragment. A plausible C4 synthon is a derivative of 2-aminomaleonitrile or a related compound, which brings the C4-carboxylic acid precursor, the C5-amino group, and the necessary backbone for cyclization. Precise control over reaction conditions is paramount to favor the desired cyclization and prevent side reactions.[2]

This guide will address the most frequent issues encountered in this synthesis, providing a logical framework for diagnosis and resolution.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes and how can I troubleshoot this?

A1: A negligible yield is often traced back to fundamental issues with reagents, reaction setup, or competing degradation pathways. Follow this diagnostic workflow:

  • Verify Starting Material Integrity:

    • Acetamidine Stability: Acetamidine is often used as its hydrochloride salt. Ensure you are using the correct molar equivalent of a suitable base (e.g., sodium ethoxide, sodium methoxide) to generate the free amidine in situ. An insufficient amount of base will leave unreacted acetamidine hydrochloride, halting the reaction.

    • C4 Synthon Reactivity: Confirm the purity and stability of your C4 starting material. Highly functionalized molecules can be prone to decomposition, especially if stored improperly. Verify its identity via ¹H NMR or LC-MS before use.

  • Assess Reaction Conditions:

    • Temperature Control: While heat is often required to drive the condensation, excessive temperatures can lead to rapid decomposition of starting materials or the product itself. The primary degradation pathway to consider is decarboxylation.[3] Systematically screen temperatures, starting from a lower range (e.g., 50-60 °C) and gradually increasing while monitoring the reaction progress.[4]

    • Solvent Choice: The solvent must fully dissolve the reactants, particularly the deprotonated C4 intermediate. Protic solvents like ethanol or methanol are common for these condensations. If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.

  • Investigate the Reaction Environment:

    • Atmosphere: Is your reaction sensitive to air or moisture? While many pyrimidine syntheses are robust, sensitive functional groups on the C4 synthon may require an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • pH Control: The reaction is base-mediated. The pH should be sufficiently high to deprotonate the C4 synthon and generate free acetamidine, but excessively caustic conditions can promote hydrolysis of nitrile precursors or other sensitive groups.

Q2: I'm observing a significant byproduct that appears to have lost a functional group. How can I identify and minimize it?

A2: The most probable byproduct, given the structure, is the decarboxylated analog, 5-amino-2-methylpyrimidine. Heterocyclic carboxylic acids, particularly those with nitrogen atoms adjacent to the carboxyl group, are susceptible to decarboxylation upon heating.[5][6]

  • Identification: The byproduct will have a significantly different mass (loss of ~44 Da) detectable by LC-MS. In the ¹H NMR spectrum, the characteristic proton signal adjacent to the carboxyl group will be replaced by a new signal, and the overall integration will change.

  • Minimization Strategies:

    • Strict Temperature Management: This is the most critical factor. Determine the minimum temperature required for an acceptable reaction rate. A temperature optimization study is highly recommended.

    • Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to an acceptable level. Prolonged heating will favor decarboxylation.[7]

    • Workup Conditions: Avoid strongly acidic or basic conditions at elevated temperatures during workup and purification, as these can also promote decarboxylation. Neutralize the reaction mixture at a low temperature (e.g., 0-5 °C).

Q3: The reaction starts but seems to stall before completion, leaving unreacted starting material. What should I investigate?

A3: A stalling reaction often points to an issue with stoichiometry, reagent deactivation, or product inhibition.

  • Re-evaluate Stoichiometry: Ensure the base is present in at least a stoichiometric amount relative to the acetamidine hydrochloride and any acidic protons on the C4 synthon. It is common to use a slight excess of the base.

  • Product Precipitation: The product, 5-amino-2-methylpyrimidine-4-carboxylic acid, is zwitterionic and may have limited solubility in the reaction solvent, potentially precipitating out and coating the remaining reactants. If you observe significant solid formation, consider a solvent system that better solubilizes the product or run the reaction at a more dilute concentration.[8]

  • Base Incompatibility: Ensure your chosen base is not consumed by side reactions with the solvent or starting materials over the course of the reaction. For example, in ethanol, sodium ethoxide is a stable choice.

Q4: I am struggling with the purification of the final product. What are effective strategies?

A4: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) makes purification challenging.

  • Isoelectric Point Precipitation: This is often the most effective method. After the reaction is complete, carefully neutralize the cooled reaction mixture. The product will be least soluble at its isoelectric point (pI). Adjust the pH slowly using an acid (e.g., acetic acid or dilute HCl) until maximum precipitation is observed.[9] Collect the solid by filtration.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be effective. Common solvents to try include water, ethanol/water mixtures, or dimethylformamide (DMF)/water.[1]

  • Chromatography: Column chromatography can be difficult due to the compound's polarity. If required, consider using reverse-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate or formic acid). Standard silica gel chromatography may require a mobile phase doped with a small amount of acid (acetic acid) or base (triethylamine) to prevent streaking.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid?

A common and reliable method involves the condensation of acetamidine with a functionalized four-carbon synthon such as ethyl 2-cyano-3-aminocrotonate, followed by hydrolysis of the ester and any other protecting groups. The key is choosing a C4 starting material that already contains the C4 and C5 functionalities or their immediate precursors.[10]

Q2: What are the most critical reaction parameters to control for maximizing yield?

Based on extensive field experience, the three most critical parameters, in order of importance, are:

  • Temperature: To prevent decarboxylation.

  • Base Stoichiometry: To ensure complete generation of the active nucleophiles.

  • Reaction Time: To minimize byproduct formation from prolonged heating.

Q3: How does pH control influence the reaction and workup?

During the reaction, a basic pH is essential to drive the condensation. During workup, precise pH control is your primary tool for purification. By adjusting the pH to the product's isoelectric point, you can selectively precipitate it from the solution, leaving many impurities behind.[9]

Q4: What analytical techniques are recommended for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check of starting material consumption. Use a polar mobile phase (e.g., Dichloromethane/Methanol 9:1 with a drop of acetic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to monitor the disappearance of reactants and the appearance of the product (and key byproducts like the decarboxylated species) with high sensitivity and specificity. This is the recommended method for reaction optimization.

Section 3: Protocols & Data

Table 1: Recommended Reaction Parameter Ranges
ParameterRecommended RangeRationale & Key Considerations
Temperature 60 - 80 °CBalance between reaction rate and minimizing decarboxylation.[4] Start lower and optimize.
Base Sodium Ethoxide (NaOEt)Standard choice for condensations in ethanol. Ensure it is fresh and anhydrous.
Base:Amidine HCl Ratio 1.1 : 1.0 to 1.5 : 1.0A slight excess ensures full conversion of the amidine to its free base form.
Solvent Anhydrous EthanolGood solubility for reactants and a common, effective medium for this cyclization chemistry.[11]
Reaction Time 2 - 8 hoursHighly dependent on temperature. Monitor closely with LC-MS to avoid over-running the reaction.
Example Experimental Protocol: Cyclocondensation

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific starting materials and scale.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (10 mL per 1 g of the limiting reagent).

  • Base Addition: Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until fully dissolved.

  • Reactant Addition: Add acetamidine hydrochloride (1.0 equivalent) and the C4 synthon (e.g., ethyl 2-cyano-3-aminocrotonate, 1.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress every hour using LC-MS.

  • Quench & Isolation: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add glacial acetic acid to adjust the pH to ~5-6 (or the predetermined pI), inducing product precipitation.

  • Purification: Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2x) and then diethyl ether (2x).

  • Drying: Dry the purified solid under high vacuum to yield 5-amino-2-methylpyrimidine-4-carboxylic acid.

Section 4: Visualizations

Diagram 1: General Synthetic Pathway

G cluster_reactants Starting Materials Acetamidine Acetamidine (C2 Fragment) Intermediate Acyclic Condensation Intermediate Acetamidine->Intermediate + Base (e.g., NaOEt) C4_Synthon Functionalized C4 Synthon (e.g., aminocrotonate derivative) C4_Synthon->Intermediate Product 5-Amino-2-methylpyrimidine -4-carboxylic acid Intermediate->Product Intramolecular Cyclization & Tautomerization G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low or No Yield Cause_Reagent Reagent Issue Start->Cause_Reagent Cause_Condition Suboptimal Conditions Start->Cause_Condition Cause_Degradation Product Degradation Start->Cause_Degradation Sol_Reagent Verify Purity of Starting Materials & Base Stoichiometry Cause_Reagent->Sol_Reagent Sol_Condition Optimize Temperature & Solvent Cause_Condition->Sol_Condition Sol_Degradation Reduce Temp & Time; Control Workup pH Cause_Degradation->Sol_Degradation

Caption: A diagnostic flowchart for addressing low product yield issues.

References

  • M. Sołoducho, J. et al. (2006). An eco-friendly catalytic route for synthesis of 4-amino-pyrazolo [3, 4-d] pyrimidine derivatives by keggin heteropolyacids under classical heating and microwave irradiation. Journal of Molecular Catalysis A: Chemical, 256(1-2), 238-241. (URL: [Link])

  • Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters, 12(20), 4644–4647. (URL: [Link])

  • Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Prakash, O., et al. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1436–1443. (URL: [Link])

  • Dunn, G. E., & Lawler, E. A. (1972). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 50(1), 47-51. (URL: [Link])

  • Katuri, K. K., & Nagarajan, R. (2019). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. (URL: [Link])

  • Pharmaffiliates. (2026). Case Study: Improving Yield & Purity Through Route Optimization. (URL: [Link])

  • Zhang, H., et al. (2011). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Journal of Chemical and Pharmaceutical Research, 3(4), 841-847. (URL: [Link])

  • Google Patents. (2012). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. (URL: )
  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2241-2244. (URL: [Link])

  • Google Patents. (1991). US5037982A - Method of purifying 2-methyl-4-amino-5-aminomethylpyrimidine. (URL: )
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. (URL: [Link])

  • Organic Chemistry Portal. Decarboxylations. (URL: [Link])

  • Brezovský, J., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20(8), 1277-1286. (URL: [Link])

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. (URL: [Link])

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. (URL: [Link])

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (URL: )
  • Taylor, E. W., & Winder, A. F. (1983). Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats. Xenobiotica, 13(10), 621-628. (URL: [Link])

  • ResearchGate. (2026). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (URL: [Link])

  • Liu, L., et al. (2019). High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. Enzyme and Microbial Technology, 134, 109488. (URL: [Link])

  • ResearchGate. (2008). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (URL: [Link])

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (URL: [Link])

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. (URL: [Link])

Sources

Optimization

Section 1: Mechanistic Workflow &amp; Reaction Pathways

Welcome to the Pyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in the de novo construc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in the de novo construction of pyrimidine scaffolds. While condensation-cyclization methodologies—such as the Pinner synthesis and the Biginelli multicomponent reaction—are foundational for generating biologically active pyrimidines, they are highly sensitive to subtle mechanistic variables.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind common experimental failures and provide self-validating workflows to ensure robust, reproducible pyrimidine ring formation.

To troubleshoot effectively, we must first isolate where the synthetic pathway diverges from the intended cyclization route. The diagram below illustrates the critical decision points and common failure modes in standard pyrimidine syntheses.

Pyrimidine_Workflow Dicarbonyl 1,3-Dicarbonyl Precursor Pinner Pinner Synthesis (Condensation) Dicarbonyl->Pinner Biginelli Biginelli Reaction (Multicomponent) Dicarbonyl->Biginelli Amidine Amidine / Guanidine (N-C-N donor) Amidine->Pinner Urea Urea + Aldehyde Urea->Biginelli Pyrimidine Substituted Pyrimidine (Aromatic Target) Pinner->Pyrimidine Dehydration & Cyclization Hydrolysis Amidine Hydrolysis (Dead-end Byproduct) Pinner->Hydrolysis H2O present DHPM Dihydropyrimidinone (DHPM Target) Biginelli->DHPM Acid Catalysis Hantzsch Hantzsch DHP (Fluorescent Byproduct) Biginelli->Hantzsch High Temp / NH3 release

Caption: Reaction pathways and common divergent byproducts in pyrimidine ring formation.

Section 2: Troubleshooting Guides & FAQs

Q1: My Biginelli reaction yields are consistently low (<40%), and I observe a highly fluorescent byproduct on TLC. What is causing this, and how can I drive the reaction to the desired DHPM?

Causality & Analysis: The classical Biginelli reaction (using ethanol and catalytic HCl at reflux) often suffers from poor yields, particularly when utilizing aliphatic or electron-rich aromatic aldehydes 1. The highly fluorescent byproduct you are observing is a Hantzsch-type 1,4-dihydropyridine (DHP) 2. This side reaction is triggered when urea thermally decomposes into ammonia at elevated temperatures. The liberated ammonia then reacts with two equivalents of your β-ketoester and one equivalent of the aldehyde, completely outcompeting the desired Biginelli pathway. Resolution:

  • Thermal Control: Lower the reaction temperature to suppress urea decomposition.

  • Catalyst Upgrade: Transition from a harsh Brønsted acid to a coordinating Lewis acid (e.g., FeCl3​ , ZnCl2​ ) or a solid-supported acid catalyst like Dicalcium Phosphate Dihydrate (DCPD) 3. Lewis acids actively coordinate the aldehyde and urea, accelerating the formation of the critical intermediate acyl imine and locking the reaction into the Biginelli trajectory.

Q2: During a Pinner synthesis (1,3-dicarbonyl + amidine), I am recovering a large amount of unreacted 1,3-dicarbonyl, and the amidine seems to disappear. Why is cyclization failing?

Causality & Analysis: Amidines are notoriously hygroscopic. If your amidine hydrochloride salt has absorbed atmospheric moisture, the basic conditions required for the Pinner synthesis will lead to rapid, irreversible hydrolysis of the amidine into the corresponding amide 4. Amides are insufficiently nucleophilic to attack the 1,3-dicarbonyl. Furthermore, adventitious water can cause the retro-Claisen cleavage of your 1,3-dicarbonyl starting material. Resolution:

  • Desiccation: Freshly recrystallize the amidine hydrochloride and dry it under high vacuum over P2​O5​ for 24 hours prior to use.

  • Non-Nucleophilic Free-Basing: Use a strictly anhydrous, non-nucleophilic base (e.g., NaH or freshly prepared NaOEt in absolute ethanol) to liberate the free amidine in situ without introducing hydroxide ions.

Q3: I am using an unsymmetrical 1,3-diketone in a condensation with guanidine. I am getting a 60:40 mixture of two regioisomeric pyrimidines. How can I control regioselectivity?

Causality & Analysis: Condensation-cyclization approaches rely on the nucleophilic attack of the N-C-N fragment on the carbonyl carbons 5. In an unsymmetrical 1,3-diketone, the two carbonyl carbons possess different electrophilicities. The initial attack of the more nucleophilic nitrogen of the free guanidine will preferentially occur at the more electrophilic carbonyl. If the difference in electrophilicity is marginal, a mixed population of regioisomers results. Resolution: Convert the 1,3-diketone into an enaminone by reacting it with dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminone has a highly differentiated electrophilic profile, ensuring the initial attack occurs exclusively at the carbonyl carbon, followed by cyclization at the enamine carbon, yielding a single, predictable regioisomer.

Section 3: Quantitative Data & Optimization

The choice of catalyst is the single most defining factor in optimizing multicomponent pyrimidine syntheses. The table below synthesizes quantitative performance metrics across various catalytic systems.

Table 1: Catalyst Performance Comparison for the Biginelli Reaction (Model System: Benzaldehyde, Ethyl Acetoacetate, Urea)

Catalyst SystemLoadingReaction ConditionsAvg. Yield (%)Hantzsch ByproductRef.
None (Uncatalyzed) N/AEtOH, Reflux, 45 min39%High3
HCl (Classical) 20 mol%EtOH, Reflux, 18 h50–60%Moderate6
Dicalcium Phosphate 7 mol%EtOH, Reflux, 35 min85–90%Low3
Polyphosphate Ester NeatMicrowave, <2 min>95%Trace6
MgI2​ (MBH adduct) 1.0 eq CH2​Cl2​ , RT, 12 h85–95%None7

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Biginelli Synthesis

This protocol utilizes solvent-free conditions to maximize the collision frequency of the three components, drastically reducing reaction times and byproduct formation 8.

  • Self-Validation Check: The reaction mixture must transition from a heterogeneous solid suspension into a clear, homogenous melt during irradiation, followed by the rapid precipitation of the product upon cooling. If precipitation does not occur, the intermediate acyl imine has failed to fully cyclize.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of sulfamic acid (20 mol%) or Dicalcium Phosphate Dihydrate (7 mol%). Do not add solvent.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 300 W, maintaining a precise temperature of 90°C for 2–5 minutes.

  • Workup: Cool the vial to room temperature. Add 5 mL of ice-cold distilled water to the resulting solid mass. Triturate thoroughly with a glass rod to dissolve any unreacted urea and the catalyst.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one (DHPM).

Protocol 2: Anhydrous Pinner Synthesis of 2-Aminopyrimidines

This protocol ensures the structural integrity of hygroscopic amidines/guanidines prior to condensation.

  • Self-Validation Check: The liberation of the free guanidine base upon the addition of sodium ethoxide must result in the immediate formation of a fine, insoluble white suspension (NaCl). If the solution remains completely clear, the guanidine salt was wet, and you have generated sodium hydroxide instead of the free base.

Step-by-Step Methodology:

  • Free-Basing: Suspend guanidine hydrochloride (10 mmol, strictly dried) in 20 mL of anhydrous ethanol under an argon atmosphere. Add anhydrous sodium ethoxide (10 mmol) in ethanol dropwise at 0°C. Stir vigorously for 30 minutes.

  • Filtration: Quickly filter the suspension through an oven-dried pad of Celite under argon to remove the precipitated NaCl, collecting the free guanidine solution in a dry Schlenk flask.

  • Condensation: To the filtrate, add the 1,3-dicarbonyl compound (10 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 6–12 hours. Monitor the disappearance of the 1,3-dicarbonyl via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Isolation: Cool to room temperature and concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (20 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to isolate the substituted 2-aminopyrimidine.

References

  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • 5-bromo-5H-pyrimidin-2-one: Heterocyclic Ring Formation Str
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. NIH.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Benchchem.

Sources

Troubleshooting

Aminopyrimidine Synthesis Support Center: Troubleshooting &amp; Side Reaction Mitigation

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This resource is engineered for researchers, medicinal chemists, and process scientists who require mechanistic insights and field-proven solutions t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This resource is engineered for researchers, medicinal chemists, and process scientists who require mechanistic insights and field-proven solutions to overcome synthesis bottlenecks. Aminopyrimidines are privileged scaffolds in drug discovery, but their synthesis is frequently plagued by poor regioselectivity, over-amination, and cross-coupling side reactions.

This guide moves beyond basic recipes, explaining the causality behind experimental choices so you can rationally design and troubleshoot your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: How do I force C4 vs. C2 regioselectivity in the SNAr of 2,4-dichloropyrimidines?

The Challenge: Standard nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles typically affords poor regioselectivity, often yielding difficult-to-separate C4/C2 isomer mixtures in 1:1 to 4:1 ratios[1]. The Solution (Causality & Control):

  • For C4 Selectivity (Kinetic Control): Transition from standard SNAr to a Palladium-catalyzed amination. Using LiHMDS as the base in a Pd-catalyzed system fundamentally alters the reaction pathway, pushing C4 selectivity to >30:1[1].

  • For C2 Selectivity (Orbital Control): If C2 substitution is desired, you must manipulate the pyrimidine's electronic environment. Quantum mechanical (QM) analyses demonstrate that placing an electron-donating group (e.g., -OMe or -NHMe) at the C6 position alters the Lowest Unoccupied Molecular Orbital (LUMO) distribution. This shifts the LUMO+1 lobe to the C2 position, making it more susceptible to nucleophilic attack and reversing the typical C4 selectivity[2].

SNAr_Regioselectivity Start 2,4-Dichloropyrimidine + Amine Cond1 Standard SNAr Neutral Amine Polar Aprotic Solvent Start->Cond1 Cond2 Pd-Catalyzed / LiHMDS (Base-Mediated) Start->Cond2 Cond3 C-6 Electron Donating Group (e.g., -OMe) Start->Cond3 Result1 Mixture (Poor Selectivity) C4:C2 ≈ 2:1 to 4:1 Cond1->Result1 Thermodynamic Control Result2 High C4 Selectivity C4:C2 > 30:1 Cond2->Result2 Kinetic/Catalyst Control Result3 Reversal to C2 Selectivity (LUMO+1 Control) Cond3->Result3 Orbital Control

Logical pathways determining regioselectivity in 2,4-dichloropyrimidine amination.

Q2: My Buchwald-Hartwig amination of a chloropyrimidine is yielding mostly protodehalogenated or homocoupled side products. How can I suppress this?

The Challenge: High-throughput experimentation reveals that pyrimidines are highly susceptible to base-mediated degradation and side reactions during Pd-catalyzed cross-coupling[3]. The Solution (Causality & Control):

  • Protodehalogenation: This occurs when strong bases (like NaOtBu) degrade the arene electrophile prior to oxidative addition[3]. Switch to milder inorganic bases such as Cs2CO3 or K3PO4[4].

  • Homocoupling: The formation of pyrimidine homodimers is directly correlated to the presence of dissolved oxygen in the reaction mixture, which disrupts the Pd(0)/Pd(II) catalytic cycle[5]. Rigorous sparging with an inert gas is mandatory.

  • β-Hydride Elimination: When using aliphatic amines, slow reductive elimination allows β-hydride elimination to outcompete product formation. Use sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) to accelerate the reductive elimination step[4][6].

BHA_SideReactions Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Side1 Protodehalogenation (Base degradation) OxAdd->Side1 Strong Base/Moisture Side2 Homocoupling (O2 presence) OxAdd->Side2 High O2 Levels RedElim Reductive Elimination AmineCoord->RedElim Side3 Beta-Hydride Elimination (Aliphatic amines) AmineCoord->Side3 Poor Ligand Choice RedElim->Pd0 Catalyst Regeneration Product Aminopyrimidine (Desired Product) RedElim->Product

Buchwald-Hartwig catalytic cycle and common side-reaction intersections.

Q3: Why am I seeing over-amination (di-substituted products) when trying to synthesize mono-aminopyrimidines?

The Challenge: The pyrimidine ring is highly electron-deficient, facilitating initial nucleophilic attack. While the installation of the first amine donates electron density and generally deactivates the second halogen, aggressive conditions can force a second SNAr event[7]. The Solution: Over-amination is strictly a function of stoichiometry and thermodynamics. Limit the amine nucleophile to exactly 1.05 equivalents. If di-substitution persists, lower the reaction temperature by 20 °C to exploit the kinetic difference between the first and second halogen displacements.

Part 2: Quantitative Data & Optimization Tables

Table 1: Regioselectivity in 2,4-Dichloropyrimidine Amination [1][2]

SubstrateReaction ConditionsMajor ProductC4:C2 RatioTypical Yield
6-Aryl-2,4-dichloropyrimidineNeutral Amine, Standard SNArC4-isomer2:1 to 4:140 - 60%
6-Aryl-2,4-dichloropyrimidinePd-catalyzed, LiHMDSC4-isomer>30:185 - 95%
2,4-Dichloro-6-methoxypyrimidineNeutral Amine, Standard SNArC2-isomerReversal (C2 favored)65 - 80%

Table 2: Buchwald-Hartwig Optimization for Pyrimidines [3][4][5]

Observed Side ReactionPrimary Mechanistic CauseMitigation Strategy (Catalyst/Base/Solvent)
ProtodehalogenationArene degradation by strong baseSwitch base from NaOtBu to Cs2CO3 or K3PO4.
Homocoupling (Dimers)Disruption of Pd cycle by O2Rigorous sparging with Argon; use degassed 1,4-Dioxane.
β-Hydride EliminationSlow reductive eliminationUtilize bulky biarylphosphine ligands (e.g., XPhos, BrettPhos).
Catalyst DeactivationMoisture coordinating to PdUse rigorously anhydrous, septum-sealed solvents.

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine[1]

This protocol utilizes kinetic control via Pd-catalysis to bypass the poor thermodynamic selectivity of standard SNAr.

  • Preparation & Purging: In an oven-dried, argon-flushed Schlenk flask, add 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the secondary amine (1.2 equiv).

  • Catalyst Loading: Add a pre-formed Palladium catalyst complex (e.g., Pd derived from 2,4,6-trichloropyrimidine oxidative addition) at a 2-5 mol% loading.

  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C. Dropwise add Lithium hexamethyldisilazide (LiHMDS) (1.5 equiv) dissolved in anhydrous THF. Causality: LiHMDS is uniquely effective for rapid reaction rates and high regioselectivity in this specific transformation.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Validation: A single major peak with the desired product mass indicates successful regiocontrol. The presence of two closely eluting isobaric peaks indicates a failure in selectivity (likely due to moisture degrading the LiHMDS).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the pure C4-isomer.

Protocol B: Moisture-Free Buchwald-Hartwig Amination of 2-Chloropyrimidine[4][5]

This protocol is designed to eliminate protodehalogenation and homocoupling side reactions.

  • Solvent Degassing: Add anhydrous 1,4-dioxane to a Schlenk flask. Sparge vigorously with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the pyrimidine.

  • Reagent Loading: Add 2-chloropyrimidine (1.0 equiv), the desired amine nucleophile (1.1 equiv), and anhydrous Cs2CO3 (2.0 equiv). Causality: Avoiding strong alkoxide bases prevents the protodehalogenation of the electron-deficient pyrimidine ring.

  • Catalyst/Ligand Assembly: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: The steric bulk of XPhos accelerates reductive elimination, outcompeting β-hydride elimination.

  • Heating: Seal the flask and heat to 90-100 °C for 12-18 hours under a positive pressure of Argon.

  • Self-Validation Check: Monitor the reaction by GC-MS or LC-MS. Validation: The complete absence of a peak corresponding to the dehalogenated pyrimidine (pyrimidine free base) confirms the successful suppression of protodehalogenation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated Pd black, concentrate under reduced pressure, and purify via chromatography.

Part 4: References

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL: [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of 5-amino-2-methylpyrimidine-4-carboxylic acid, with a focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the reactivity and regioselectivity of 5-amino-2-methylpyrimidine-4-carboxylic acid?

A1: The regioselectivity of this molecule is a direct result of the electronic interplay between its three key substituents on the pyrimidine ring:

  • 5-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) that activates the pyrimidine ring towards electrophilic substitution. It directs incoming electrophiles primarily to the positions ortho to it (C4 and C6).

  • 4-Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and is a meta-director.

  • 2-Methyl Group (-CH₃): This is a weak electron-donating group that provides slight activation to the ring.

The combined effect of these groups makes the C6 position the most electron-rich and sterically accessible site for electrophilic attack. The amino group's powerful activating effect overrides the deactivating effect of the carboxylic acid at this position. Conversely, the inherent electron deficiency of the pyrimidine ring, amplified by the -COOH group, makes it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the C2, C4, or C6 positions.[1][2]

Q2: Which functional group is most likely to react under standard conditions?

A2: The reactivity depends heavily on the reaction type:

  • For electrophilic reagents: The 5-amino group is a primary target due to its nucleophilicity. Reactions like acylation or alkylation will likely occur here first unless the amine is protected. The second most likely site is the C6 position on the ring.

  • For acid-catalyzed reactions: The carboxylic acid will readily undergo esterification. The basic nitrogen atoms in the pyrimidine ring can also be protonated, which can alter the ring's reactivity.[3]

  • For nucleophilic reagents: Without a pre-installed leaving group on the ring, the most common reaction is with the carboxylic acid (or its activated derivatives) to form amides or other similar species.

Q3: How can I confirm the regiochemistry of my product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: The disappearance of the C6-H proton signal (a singlet) is a clear indicator of substitution at that position. Changes in the chemical shifts of the -NH₂ and -CH₃ protons also provide valuable information.

  • ¹³C NMR: The chemical shifts of the pyrimidine ring carbons are sensitive to the electronic nature of the substituents. Comparing the product spectrum to that of the starting material can pinpoint the site of reaction.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for confirming connectivity. An HMBC experiment, for example, can show long-range correlations between a new substituent and the carbons of the pyrimidine ring, definitively establishing its position.

  • NOESY/ROESY: These experiments can reveal through-space proximity between protons, helping to confirm the relative positions of substituents, particularly in sterically crowded molecules.

Troubleshooting Guides

Problem 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Question: I am attempting to halogenate the pyrimidine ring of 5-amino-2-methylpyrimidine-4-carboxylic acid, but I am obtaining a mixture of products, or the reaction is occurring on the amino group. How can I direct the reaction to the C6 position?

Answer: This is a classic challenge of competing reactive sites. The 5-amino group is a potent nucleophile that can react with electrophiles, and its strong activating nature can sometimes lead to over-reaction or side products. The solution involves a protection/deprotection strategy and careful control of reaction conditions.

Causality and Strategic Approach

The key is to temporarily deactivate the interfering amino group by converting it into a less nucleophilic protecting group (e.g., an amide). This modification also alters its directing effect, but in this case, the C6 position remains the most favorable site for electrophilic attack due to the combined influence of the protected amine and the methyl group.

Workflow for Selective C6-Halogenation

G cluster_0 start Starting Material: 5-amino-2-methylpyrimidine- 4-carboxylic acid protect Step 1: Protect Amino Group (e.g., Acetylation) start->protect Acetic Anhydride halogenate Step 2: Electrophilic Halogenation (e.g., NBS/DMF) protect->halogenate Protected Intermediate deprotect Step 3: Deprotect Amino Group (Acid or Base Hydrolysis) halogenate->deprotect C6-Halogenated Intermediate end Product: 6-Halo-5-amino-2-methyl- pyrimidine-4-carboxylic acid deprotect->end Final Product

Caption: Workflow for regioselective C6-halogenation.

Protocol 1: Regioselective C6-Bromination
  • Protection of the 5-Amino Group:

    • Suspend 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 eq) in acetic anhydride (5-10 vol).

    • Heat the mixture to 80-100 °C for 2-4 hours until a clear solution is formed and TLC/LCMS analysis shows complete conversion to the acetylated intermediate.

    • Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to obtain 5-acetamido-2-methylpyrimidine-4-carboxylic acid.

  • C6-Bromination:

    • Dissolve the protected intermediate (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 12-24 hours. Monitor by TLC/LCMS for the formation of the brominated product.

    • Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection of the 5-Acetamido Group:

    • Dissolve the crude brominated intermediate in a mixture of ethanol and aqueous HCl (e.g., 6M HCl).

    • Reflux the mixture for 4-8 hours until deprotection is complete by TLC/LCMS.

    • Cool the reaction, neutralize carefully with a base (e.g., NaHCO₃ solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 5-amino-6-bromo-2-methylpyrimidine-4-carboxylic acid.

Problem 2: Difficulty Forming Amides or Esters without Side Reactions

Question: I'm trying to synthesize an amide derivative from the carboxylic acid, but my coupling reagents seem to be causing side reactions, or the reaction is inefficient. What are the optimal conditions?

Answer: The presence of the nucleophilic amino group and the heterocyclic ring can complicate standard carboxylic acid activations. Strong activating agents or harsh conditions can lead to polymerization or unwanted reactions. The key is to use mild, efficient coupling agents at controlled temperatures.

Recommended Coupling Conditions for Amide Synthesis
Coupling AgentBaseSolventTemperature (°C)Key Advantages & Considerations
EDC/HOBt DIPEA or NMMDMF or CH₂Cl₂0 to 25Classic, reliable method. HOBt suppresses side reactions. Water-soluble byproducts simplify workup.
HATU/HOAt DIPEA or 2,4,6-CollidineDMF or NMP0 to 25Highly efficient, even for hindered amines. Faster reaction times. More expensive.
T3P Pyridine or DIPEAEthyl Acetate or THF25 to 50Good for reducing epimerization. Byproducts are water-soluble.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P: Propylphosphonic Anhydride, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine.

Protocol 2: HATU-Mediated Amide Coupling
  • Activation:

    • Dissolve 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Coupling:

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LCMS.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Logical Flow for Choosing a Coupling Method

G start Goal: Synthesize Amide Derivative amine_type Is the amine partner sterically hindered or poorly nucleophilic? start->amine_type cost Is cost a major constraint? amine_type->cost No hatu Use High-Efficiency Reagent: HATU / HOAt amine_type->hatu Yes edc Use Standard Conditions: EDC / HOBt cost->edc Yes t3p Consider Alternative: T3P cost->t3p No

Caption: Decision tree for selecting an amide coupling method.

References

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions.
  • Lynch, V., et al. (n.d.).
  • Wu, T. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Yaozhi. (2021). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.
  • Ismail, I. M., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Ijisrt.com.
  • Al-Mulla, A. (2017). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • BenchChem. (n.d.).
  • Prabavathi, N., et al. (n.d.).

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Polar Pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar pyrimidine derivatives. Due to their basic nitrogen atoms, high polarity, and propensity for hydrogen bonding, these heterocycles often defy standard purification logic.

This guide abandons generic advice in favor of mechanistic troubleshooting. It is engineered to provide field-proven, self-validating protocols to help you achieve high-purity isolations.

Chromatographic Decision Workflow

Before attempting to optimize a failing method, you must ensure you are operating in the correct chromatographic mode. The physicochemical properties of your specific pyrimidine derivative dictate the stationary phase.

Workflow Start Polar Pyrimidine Derivative Solubility Soluble in Non-Polar Solvents (e.g., DCM)? Start->Solubility NP Normal Phase Silica (Add TEA/AcOH) Solubility->NP Yes RP_Check Retained on C18 (Reversed Phase)? Solubility->RP_Check No RP Reversed Phase (C18) Gradient: H2O/MeCN RP_Check->RP Yes HILIC HILIC (Aqueous NP) Gradient: MeCN to H2O RP_Check->HILIC No / Elutes at Void

Decision workflow for selecting the optimal chromatography mode for pyrimidine derivatives.

Troubleshooting & FAQs

Q1: Why does my pyrimidine derivative streak severely and tail on standard normal-phase silica gel? Causality & Mechanism: Pyrimidine rings contain basic nitrogen atoms that act as strong hydrogen-bond acceptors. Standard bare silica gel is heavily populated with weakly acidic silanol groups (Si-OH). When a basic pyrimidine is introduced, it undergoes both strong hydrogen bonding and secondary ion-exchange interactions with these silanols [[5]]. This dual-retention mechanism causes the compound to desorb at varying rates, manifesting as broad, tailing peaks or irreversible adsorption. Self-Validating Solution: You must mask the active silanols. Add a volatile basic modifier (e.g., 1–5% Triethylamine or aqueous ammonia) to your mobile phase [[5]]. The TEA competitively binds to the acidic silanols, creating a uniform, deactivated surface. Alternatively, switch to an amine-functionalized silica column, which inherently shields the silica backbone and prevents acid-base interactions [[1]].

Q2: My highly polar pyrimidine elutes completely in the void volume on a C18 reversed-phase column. How can I retain it? Causality & Mechanism: Traditional reversed-phase chromatography (RPC) relies on the partitioning of hydrophobic molecular surface area into the C18 alkyl chains. Highly polar pyrimidines, particularly those with hydroxyl or amino substituents, are heavily solvated by water and lack the hydrophobicity required to partition into the stationary phase [[3]]. Self-Validating Solution: Flip the chromatographic paradigm by using Hydrophilic Interaction Liquid Chromatography (HILIC) [[2], [4]]. In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (typically >70% Acetonitrile) with a small amount of water. Water acts as the strong eluting solvent by forming a stagnant, water-enriched layer on the stationary phase. The polar pyrimidine partitions into this aqueous layer, retaining it effectively [[1], [6]].

Q3: My crude reaction mixture precipitates immediately upon injection onto the column, causing overpressure. Causality & Mechanism: This is a classic solvent mismatch. Polar pyrimidines often require strong, polar solvents (like DMSO or Methanol) for dissolution. However, injecting a strong solvent plug into a weaker mobile phase (e.g., Hexane/EtOAc for normal phase, or high Acetonitrile for HILIC) causes an immediate drop in solubility, leading to crystal lattice formation at the column head. Self-Validating Solution: Utilize solid-phase loading. Dissolve your crude mixture in an optimal solvent, add a solid support (such as Celite or silica gel), and evaporate the solvent completely under reduced pressure [[4]]. Pack this dry powder into an empty guard cartridge upstream of your main column. This allows the mobile phase to gradually dissolve and elute the compound without precipitation [[4]].

Mechanistic Logical Relationships

Silanol Silica Bare Silica Gel (Acidic Si-OH) Interaction Strong H-Bonding & Ion Exchange Silica->Interaction Masked Masked Silanols Silica->Masked With TEA Pyrimidine Polar Pyrimidine (Basic Nitrogen) Pyrimidine->Interaction Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Modifier Basic Modifier (e.g., TEA) Modifier->Silica Neutralizes Si-OH Result2 Sharp Peaks & High Recovery Masked->Result2

Logical relationship of silanol interactions and the corrective effect of basic modifiers.

Quantitative Data Presentation

To streamline method development, the following table summarizes the operational parameters for the three primary chromatographic modes used for pyrimidine purification.

Chromatographic ModeStationary PhaseMobile Phase (Weak → Strong)Primary Retention MechanismBest Use Case
Normal Phase (Modified) Bare Silica (with 1-5% TEA)Hexane/Heptane → EtOAc/MeOHAdsorption / H-BondingModerately polar pyrimidines soluble in organic solvents.
Reversed-Phase (RPC) C18 or Polar-Embedded C18Water (with 0.1% FA) → AcetonitrileHydrophobic PartitioningPyrimidines with lipophilic side chains (e.g., alkyl/aryl groups).
HILIC (Aqueous NP) Bare Silica, Diol, AmineAcetonitrile → Water (with buffer)Hydrophilic PartitioningHighly polar, water-soluble pyrimidines that elute at the RPC void.
Experimental Protocols
Protocol A: HILIC Purification of Highly Polar Pyrimidines

This protocol ensures the retention of pyrimidines that fail on standard C18 columns [[3], [6]].

  • Column Selection: Select a high-quality bare silica or diol-functionalized flash cartridge [[6]].

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 100% Milli-Q Water containing 10 mM Ammonium Formate (pH ~3.0).

    • Causality: The buffer controls the ionization state of the pyrimidine and ensures reproducible partitioning into the aqueous layer [[6]].

  • Sample Preparation: Dissolve the crude sample in a solvent mixture as close to the initial mobile phase as possible (e.g., 90:10 Acetonitrile:Water). If insoluble, use the solid-loading technique with Celite [[4]].

  • Gradient Elution:

    • Isocratic hold at 5% B (95% Acetonitrile) for 2 Column Volumes (CV) to establish the water-enriched layer.

    • Linear gradient from 5% B to 40% B over 10 CV [[1]].

    • Isocratic wash at 50% B for 2 CV to elute strongly retained impurities.

  • Self-Validation Step: Inject a known polar standard (e.g., cytosine or uracil) prior to your crude sample. If the standard elutes at the void volume, the aqueous layer has not properly formed on the silica; extend the column equilibration time by an additional 3 CV.

Protocol B: Normal Phase Silica Chromatography with Amine Additives

Use this protocol to eliminate peak tailing for basic pyrimidines [[5]].

  • Mobile Phase Preparation: Prepare a binary gradient system (e.g., Dichloromethane and Methanol). Add 1% (v/v) Triethylamine (TEA) to both solvent lines.

    • Causality: Adding TEA to both lines ensures the silica silanols remain continuously masked throughout the gradient run.

  • Column Equilibration: Flush the bare silica column with 3-5 CV of the initial mobile phase (e.g., 100% DCM with 1% TEA) until the baseline stabilizes.

  • Sample Loading: Dissolve the sample in a minimal volume of DCM. Load directly onto the column head.

  • Gradient Execution: Run a shallow gradient from 0% to 10% Methanol (with 1% TEA) over 12 CV.

  • Self-Validation Step: Perform a 2D Thin Layer Chromatography (TLC) plate test. Spot the sample, run it in the mobile phase without TEA, dry it, rotate 90 degrees, and run it with TEA. If the second run shows a tight, circular spot while the first streaks, the TEA protocol is validated for your specific pyrimidine.

  • Post-Purification: Pool the pure fractions and evaporate under reduced pressure. Note: TEA may leave a residual film; a high-vacuum overnight drying step is required to remove trace modifier.

References
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage | 1

  • What can I use to purify polar reaction mixtures? | Biotage | 2

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives | Benchchem | 3

  • HILIC Purification Strategies for Flash Chromatography | Teledyne Labs | 4

  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography | Benchchem | 5

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica | Chromatography Today | 6

Sources

Optimization

Technical Support Center: Recrystallization of 5-amino-2-methylpyrimidine-4-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-amino-2-methylpyrimidine-4-carboxylic acid via recrystallization. As...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-amino-2-methylpyrimidine-4-carboxylic acid via recrystallization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common challenges in the purification of this valuable heterocyclic compound. The presence of both an acidic carboxylic acid group and a basic amino group gives this molecule zwitterionic character, which significantly influences its solubility and purification strategy.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude 5-amino-2-methylpyrimidine-4-carboxylic acid in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What's happening and how do I fix it?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a highly concentrated solution cools too quickly, causing the solute to come out of solution as a supersaturated liquid.[4] Given that this compound has a high melting point, the issue is likely related to saturation or solvent choice.

    • Causality: The zwitterionic nature of the molecule can lead to strong intermolecular forces. If the solvent is not ideal, these forces can favor aggregation into a disordered, liquid-like state over the formation of an ordered crystal lattice.

    • Solutions:

      • Re-heat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[4]

      • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water to buffer the temperature change. Rapid cooling favors precipitation and oiling, while slow cooling is essential for crystal growth.[5]

      • Introduce a Co-solvent: If the problem persists, consider a mixed-solvent system. Add a "good" solvent (in which the oil is soluble) dropwise to the hot, oily mixture until it becomes clear. Then, allow this new solution to cool slowly.

Issue 2: No crystals form, even after the solution has cooled completely.

  • Question: My solution of 5-amino-2-methylpyrimidine-4-carboxylic acid has cooled to room temperature and I've even placed it in an ice bath, but no crystals have appeared. What should I do?

  • Answer: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated.[4] This can happen for two primary reasons: too much solvent was used, or the compound is more soluble in the cold solvent than anticipated.[4]

    • Causality: Crystallization requires the solution to reach a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility at that temperature. This energetic barrier must be overcome for nucleation (the initial formation of crystal seeds) to occur.

    • Solutions:

      • Induce Nucleation:

        • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a rough surface that can serve as a nucleation site.[4]

        • Seeding: If you have a small crystal of pure product, add it to the solution. A "seed" crystal provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[6]

      • Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much. Once you see a slight turbidity, add a few drops of solvent back to redissolve it and then allow it to cool slowly again.[6]

      • Re-evaluate Solvent Choice: Your compound may be too soluble in the chosen solvent. You may need to select a different solvent or move to a mixed-solvent system where you can add an "anti-solvent" (one in which the compound is insoluble) to decrease its overall solubility.[6]

Issue 3: The final yield of purified crystals is very low.

  • Question: I successfully obtained pure crystals, but my final yield was only 30%. Where could I have lost my product?

  • Answer: A low recovery is a common and frustrating issue in recrystallization. The most likely culprits are using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent in which they have some solubility.[6]

    • Causality: Recrystallization is a balancing act. Every solvent will dissolve some amount of the target compound, even when cold. This amount, which remains in the "mother liquor" after filtration, represents an unavoidable loss. The goal is to minimize this loss.

    • Solutions:

      • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working with a more concentrated solution maximizes the amount of product that will crystallize upon cooling.[4]

      • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper to speed up the process. This prevents the solution from cooling and depositing product on the filter paper.[4][6]

      • Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] Using room-temperature solvent will dissolve a significant portion of your purified product.

      • Second Crop: You can often recover more product by concentrating the mother liquor (the filtrate) and cooling it again. Be aware that this "second crop" of crystals may be less pure than the first.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for recrystallizing 5-amino-2-methylpyrimidine-4-carboxylic acid?

  • A1: Given the compound's structure, which resembles an amino acid, the best starting points are polar protic solvents. An ethanol/water mixture is often an excellent choice for such molecules.[7] Ethanol alone or ethyl acetate could also be effective.[8][9] It is crucial to perform small-scale solubility tests with your crude material in several candidate solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate) to find one where it is poorly soluble at room temperature but highly soluble when hot.[4]

  • Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?

  • A2: A single-solvent recrystallization is preferred for its simplicity when you can find a solvent that meets the "highly soluble hot, poorly soluble cold" criteria.[5] You should opt for a mixed-solvent system when no single solvent is suitable. This is often the case if your compound is either extremely soluble in a solvent (even when cold) or nearly insoluble (even when hot). In this case, you dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" or "anti-solvent" until the solution becomes cloudy, then clarify with a drop of the good solvent before cooling.[6]

  • Q3: My solution is highly colored. How can I remove colored impurities?

  • A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] Use a very small amount (1-2% of the solute's weight) as charcoal can also adsorb your target compound, reducing the yield. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove it along with the impurities.[4]

  • Q4: The recrystallized product is still showing impurities by TLC/HPLC. What are my next steps?

  • A4: If a single recrystallization does not provide the desired purity, you have a few options. First, you can simply repeat the recrystallization process; a second pass will often remove residual impurities. Second, consider if the chosen solvent is optimal. An impurity with similar solubility to your product in the chosen solvent will be difficult to remove. Trying a different solvent system may change the relative solubilities enough to leave the impurity behind in the mother liquor. Finally, if impurities persist, you may need to consider an alternative purification method, such as column chromatography.

Data Summary

ParameterRecommended SolventsKey Considerations
Primary Solvents Ethanol, Water, IsopropanolTest solubility at room temperature and boiling point.
Mixed-Solvent Systems Ethanol/Water, Methanol/Water, DMF/Dichloromethane (for diffusion)Allows for fine-tuning of solubility.[10]
Decolorizing Agent Activated CharcoalUse sparingly to avoid product loss.
Cooling Rate Slow and undisturbedCrucial for forming pure, well-defined crystals over precipitate.[5]
Washing Solvent Ice-cold recrystallization solventMinimizes loss of purified product.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-amino-2-methylpyrimidine-4-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound just dissolves completely.

  • Decoloration (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (this is the saturation point).

  • Re-dissolution: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the single-solvent protocol. For the washing step (7), use a small amount of an ice-cold mixture of the two solvents in the same approximate ratio used for the crystallization.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying Crude Crude Solid Dissolved Hot, Saturated Solution Crude->Dissolved Heat & Stir Solvent Minimum Hot Solvent Solvent->Dissolved Hot_Filtration Hot Filtration (Optional) Dissolved->Hot_Filtration Remove Insolubles Cooling Slow Cooling Dissolved->Cooling Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling->Ice_Bath Maximize Yield Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for purification by recrystallization.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.).
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - Chemistry and Biochemistry. (n.d.).
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition - ResearchGate. (2013, July 7).
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 5-AMINO-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXYLIC ACID | 100130-05-0. (2025, August 8).
  • Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025, January 9).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid - Chongqing Chemdad Co. ,Ltd. (n.d.).
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • an introduction to amino acids - Chemguide. (2016, April 15).
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization - Benchchem. (n.d.).
  • Asian Journal of Chemistry - SciSpace. (2017, August 31).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid - MilliporeSigma. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious "brick-dust" phenomenon associated with pyrimidine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious "brick-dust" phenomenon associated with pyrimidine intermediates. Pyrimidines and pyrimidinones are fundamental building blocks in drug discovery, but their inherent physicochemical properties often lead to severe solubility bottlenecks during both synthesis and biological evaluation.

This guide is designed to move beyond trial-and-error. Here, we will dissect the thermodynamic causality of pyrimidine insolubility and provide self-validating, field-proven protocols to keep your workflows moving.

The Causality of Insolubility: Expert FAQs

Q: Why does my pyrimidine intermediate crash out of solution even in polar aprotic solvents like DMF or DMSO? A: The insolubility of pyrimidines is rarely just a polarity issue; it is a structural one. The planar and symmetrical nature of the pyrimidine ring promotes tight π−π stacking. When combined with strong intermolecular hydrogen bonding (e.g., highly directional N–H⋯O and N–H⋯N interactions), this leads to exceptionally high crystal lattice energies [1][1]. It becomes thermodynamically unfavorable for solvent molecules to disrupt this highly ordered crystalline state [2][2].

Q: How can I temporarily improve solubility for a cross-coupling reaction? A: You must disrupt the crystal packing. The most effective synthetic strategy is to mask hydrogen bond donors (like exocyclic amines or ring nitrogens) using bulky protecting groups. Installing a Boc (tert-butyloxycarbonyl), PMB (p-methoxybenzyl), or SEM (2-(trimethylsilyl)ethoxymethyl) group introduces steric bulk that forces the molecules out of planarity and eliminates H-bond donors, drastically increasing solubility in organic solvents [3][3].

Q: Does heating the reaction mixture solve the solubility issue? A: Only temporarily. The dissolution of pyrimidine derivatives is generally an endothermic process ( ΔH>0 ). While increasing the temperature provides the kinetic energy required to overcome the lattice energy, the compound will inevitably precipitate upon cooling. Relying solely on temperature is viable for homogeneous catalysis but fails during aqueous workups or room-temperature biological assays [4][4].

Quantitative Data: Solvent Selection & Thermodynamics

When selecting solvents for pyrimidine chemistry, dielectric constant alone is insufficient; the solvent's ability to act as a hydrogen bond acceptor is critical.

Table 1: Relative Solubility and Thermodynamic Profile of Pyrimidines in Common Solvents

SolventDielectric Constant ( ϵ )Solvation CapacityRelative Solubility OrderDissolution Enthalpy ( ΔHsol​ )
DMF 36.7High (Strong H-bond acceptor)Highest (1)Endothermic (+ve)
Methanol 32.7Medium (Polar Protic)Moderate (2)Endothermic (+ve)
Ethyl Acetate 6.0Low (Moderate H-bond acceptor)Low (3)Endothermic (+ve)
CCl₄ 2.2Very Low (Non-polar)Lowest (4)Endothermic (+ve)

Data synthesized from thermodynamic solubility studies of biologically active pyrimidine derivatives [5][5].

Troubleshooting Workflows

To systematically resolve precipitation issues, follow the logical progression outlined in the decision tree below.

TroubleshootingTree Start Pyrimidine Precipitates in Reaction/Assay Q1 Is the application Synthetic or Biological? Start->Q1 Syn Synthetic Chemistry Q1->Syn Synthesis Bio Biological Assay Q1->Bio Assay Q2 Are there free -NH or -OH groups? Syn->Q2 Q3 Is the compound ionizable? Bio->Q3 A1 Install Protecting Group (Boc, SEM, PMB) Q2->A1 Yes A2 Use Co-solvents (e.g., DMF/THF) Q2->A2 No A3 Adjust pH to form soluble salt Q3->A3 Yes A4 Formulate with Cyclodextrins Q3->A4 No

Decision tree for troubleshooting pyrimidine precipitation in synthetic and biological workflows.

Self-Validating Experimental Protocols

Protocol 1: Transient Solubilization via SEM Protection (Synthetic Chemistry)

Mechanism: The 2-(trimethylsilyl)ethoxymethyl (SEM) group adds significant lipophilicity and completely disrupts the N−H hydrogen bonding network, converting a "brick-dust" intermediate into a highly soluble, often oily, compound.

Step-by-Step Methodology:

  • Deprotonation: Suspend the pyrimidine intermediate (1.0 eq) in anhydrous DMF (0.2 M) under N2​ at 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

  • Self-Validation Checkpoint: Monitor via TLC. A successful protection will result in a massive increase in the Rf​ value due to the loss of polarity. Post-isolation, verify the disappearance of the sharp N−H stretch (~3200-3400 cm⁻¹) via IR spectroscopy.

Protocol 2: Aqueous Solubilization via Cyclodextrin Inclusion (Biological Assays)

Mechanism: When chemical modification is not an option (e.g., final drug candidates), formulation is required. Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a hydrophilic outer shell while encapsulating the hydrophobic pyrimidine core, vastly improving apparent aqueous solubility [6][6].

CD_Workflow N1 1. Prepare HP-β-CD (10-40% w/v in buffer) N2 2. Add Excess Pyrimidine (Solid) N1->N2 N3 3. Equilibrate (Stir 24-48h at RT) N2->N3 N4 4. Filter (0.22 µm syringe) N3->N4 N5 5. Quantify (HPLC/UV-Vis) N4->N5

Step-by-step workflow for enhancing aqueous solubility using cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Preparation: Dissolve HP- β -CD in your desired biological buffer (e.g., PBS) to a concentration of 20% w/v.

  • Saturation: Add an excess amount of the solid pyrimidine derivative to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir vigorously (or sonicate) at room temperature for 24 to 48 hours. This prolonged time is critical to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any uncomplexed, undissolved solid.

  • Self-Validation Checkpoint: The final filtrate must be optically clear. Run a Dynamic Light Scattering (DLS) check if available; the absence of large aggregates (>1000 nm) confirms true molecular inclusion rather than a colloidal suspension. Quantify the exact dissolved concentration via HPLC against a standard curve.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. 5

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. ACS Publications. 4

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. 7

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. 8

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.6

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Publications. 1

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. 2

  • Recent Advances in Pyrimidine-Based Drugs. PMC - NIH. 3

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid

Welcome to the technical support center dedicated to the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-amino-2-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges in a direct question-and-answer format, providing field-proven insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to streamline your synthetic workflow.

Topic 1: Catalyst Selection and Low Reaction Yield

Question 1: I am experiencing low yields in the synthesis of a 5-aminopyrimidine derivative. What are the critical factors to consider when selecting a catalyst for this transformation?

Answer: Low yield is a frequent hurdle in pyrimidine synthesis and is often directly linked to catalyst choice and activity.[1] The efficient synthesis of substituted pyrimidines, such as 5-amino-2-methylpyrimidine-4-carboxylic acid, typically involves cyclocondensation or cross-coupling strategies where the catalyst plays a pivotal role.

Potential Causes & Solutions:

  • Inappropriate Catalyst Type: The choice between a Lewis acid, Brønsted acid, or a transition metal catalyst is critical and depends on the specific reaction pathway.[2][3] For cyclocondensation reactions involving amidines, both Lewis and Brønsted acids can be effective.[2] In contrast, for syntheses involving C-N bond formation via cross-coupling, palladium-based catalysts are often the catalysts of choice.[4]

    • Action: Screen a variety of catalysts. For cyclocondensation, consider Lewis acids like ZnCl₂, FeCl₃, or Yb(OTf)₃, and Brønsted acids such as HCl or H₃PO₄.[1][2] For cross-coupling strategies, explore different palladium complexes.[4]

  • Catalyst Inactivity or Deactivation: Catalysts can lose activity due to impurities in the starting materials, sensitivity to air or moisture, or thermal degradation.[5][6]

    • Action: Ensure your catalyst is active. Reusable catalysts may require regeneration.[1] For air- or moisture-sensitive catalysts, perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

  • Suboptimal Catalyst Loading: The amount of catalyst used can significantly impact reaction efficiency.[5]

    • Action: Systematically vary the catalyst loading to determine the optimal concentration. Typically, catalyst loading can range from 1 to 20 mol%.[7][8]

Experimental Protocol: Catalyst Screening for a Model Pyrimidine Synthesis

This protocol outlines a general procedure for screening different catalysts in a Pinner-type synthesis, a common method for preparing pyrimidines.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Selected Catalyst (e.g., Lewis acid, Brønsted acid) (5-10 mol%)

  • Anhydrous Ethanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound, amidine hydrochloride, and the catalyst.

  • Add anhydrous ethanol as the solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Topic 2: Formation of Impurities and Side Products

Question 2: My reaction is producing significant amounts of byproducts, complicating purification. What are common side reactions, and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge that can significantly reduce the yield of the desired 5-amino-2-methylpyrimidine-4-carboxylic acid.[9] Understanding the potential side reactions is key to mitigating their occurrence.

Common Byproducts and Prevention Strategies:

Byproduct TypeFormation Pathway & Prevention
Uncyclized Intermediates Incomplete cyclization can leave starting materials or intermediates in the final mixture. Prevention: Ensure sufficient reaction time and optimal temperature. The choice of a more effective catalyst can also drive the reaction to completion.[9]
Over-alkylation/amination Products If the reaction conditions are too harsh, or if there are multiple reactive sites, undesired secondary reactions can occur. Prevention: Employ milder reaction conditions (lower temperature, shorter reaction time). The use of protecting groups for other reactive functionalities can also be beneficial.[10]
Hydrolysis Products Certain intermediates, particularly in reactions like the Pinner synthesis, are sensitive to moisture and can hydrolyze.[9] Prevention: Use anhydrous solvents and maintain an inert atmosphere throughout the reaction.[1]
Troubleshooting Flowchart for Low Yield

start Low Yield of 5-amino-2- methylpyrimidine-4-carboxylic acid catalyst Evaluate Catalyst start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement end Improved Yield catalyst->end Yield Improved reagents Check Reagent Purity conditions->reagents No Improvement conditions->end Yield Improved purification Improve Purification reagents->purification No Improvement reagents->end Yield Improved purification->end Yield Improved

Caption: A decision tree for troubleshooting low reaction yields.

Topic 3: Catalyst and Ligand Effects in Cross-Coupling Reactions

Question 3: For syntheses involving palladium-catalyzed cross-coupling to form the pyrimidine ring, how do I select the appropriate ligand?

Answer: In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the catalyst's stability, activity, and selectivity.[11] The choice of ligand can dramatically influence the outcome of the reaction.

Key Considerations for Ligand Selection:

  • Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step, a key step in many cross-coupling catalytic cycles.[11]

  • Steric Hindrance: The steric bulk of the ligand can influence the coordination number of the palladium complex and the rate of reductive elimination.[11]

  • Bite Angle: For bidentate ligands, the bite angle can affect the geometry of the palladium complex and, consequently, its catalytic activity.

  • Ligand Stability: The ligand should be stable under the reaction conditions to prevent catalyst decomposition.

Commonly Used Ligand Classes:

Ligand ClassExamplesKey Features
Phosphines Triphenylphosphine, Buchwald-type biarylphosphinesHighly tunable electronic and steric properties.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust palladium complexes.[13]
Catalytic Cycle for Palladium-Catalyzed C-N Coupling

A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)L_n-X B->C D Ligand Exchange C->D HNR'R'' E R-Pd(II)L_n-NR'R'' D->E F Reductive Elimination E->F F->A R-NR'R''

Caption: A simplified catalytic cycle for C-N cross-coupling.

References

  • U.S. Patent No. US6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 2032–2034. [Link]

  • Various Authors. (2026). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF on ResearchGate. [Link]

  • Chinese Patent No. CN1319592A. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]

  • Konecny, P., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(10), 3263–3273. [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • Sambasivan, R., et al. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 51(7), 1681–1693. [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5246. [Link]

  • Wang, Y., et al. (2005). Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions. Antimicrobial Agents and Chemotherapy, 49(12), 5019–5025. [Link]

  • Pan, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 54(17), 6046–6056. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. [Link]

  • In-situ formation of palladium hydride complexes from pyrimidine functionalized N-heterocyclic carbene palladium(II) complexes: Synthesis, structure and catalytic activity. (2009). Organometallics. [Link]

  • Jurecka, A. (2005). Disorders of purine and pyrimidine metabolism. Postgraduate Medical Journal, 81(959), 565–570. [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrimidine-based palladium(II) complex 7. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Clinical Gate. (2015). Disorders of Purine and Pyrimidine Metabolism. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • ResearchGate. (2023). Theoretical Insights on C-N Coupling Mechanism and Guidance for Screening the Catalysts of Electrocatalytic Urea Synthesis by Descriptors. [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. [Link]

  • SciSpace. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. [Link]

  • ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]

  • Kluedo. (n.d.). Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. [Link]

Sources

Troubleshooting

monitoring the progress of 5-amino-2-methylpyrimidine-4-carboxylic acid reactions by TLC or LC-MS

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring chemical reactions involving 5-amino-2-methylpyrimidine-4-carboxylic acid. We will address common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring chemical reactions involving 5-amino-2-methylpyrimidine-4-carboxylic acid. We will address common challenges and provide detailed, field-proven protocols for both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Introduction: Understanding the Analyte

5-amino-2-methylpyrimidine-4-carboxylic acid is a polar, heterocyclic compound. Its chemical nature dictates the entire analytical strategy. Key features include:

  • Aromatic Pyrimidine Ring: Confers UV activity, making UV visualization a primary detection method.[1][2]

  • Acidic Carboxylic Acid Group (-COOH): Can deprotonate to form a carboxylate (-COO⁻), leading to strong interactions with polar stationary phases like silica gel.

  • Basic Amino Group (-NH₂): Can be protonated to form an ammonium group (-NH₃⁺), also contributing to strong polar interactions.

The presence of both acidic and basic functional groups makes the molecule zwitterionic and highly sensitive to pH. This dual nature is the primary cause of many chromatographic challenges, such as spot or peak tailing.[3]

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or LC-MS, is better for monitoring my reaction?

Both techniques are valuable and serve different purposes.

  • TLC is ideal for rapid, qualitative, and high-throughput screening. It's cost-effective and perfect for quickly checking reaction progress at the bench (e.g., every 30-60 minutes) to see if the starting material is consumed and a new product spot is forming.[1]

  • LC-MS provides quantitative data and high-resolution separation. It is essential for complex reaction mixtures, identifying byproducts, and confirming the mass of the product. It is more sensitive and specific than TLC but has a lower throughput.[4]

Q2: Why do my spots/peaks for this compound always streak or tail?

Streaking and tailing are common issues for this molecule due to its zwitterionic character.[3] On a standard silica gel TLC plate, the acidic silanol groups (Si-OH) can have strong, non-ideal interactions with both the basic amino group and the carboxylic acid group of your molecule.[5] In reverse-phase LC, similar secondary interactions can occur with residual silanols on the column packing. The solution is to control the ionization state of the analyte by modifying the mobile phase.

Q3: My compound is not UV-active, what can I do?

While 5-amino-2-methylpyrimidine-4-carboxylic acid is expected to be UV-active due to its aromatic ring, some derivatives or potential byproducts may not be.[2] If you cannot see your spots under a UV lamp, you must use a chemical staining method for TLC. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that visualizes a wide range of organic compounds.[6][7]

Thin Layer Chromatography (TLC) Guide

TLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Spots are streaking or tailing The compound's acidic and basic groups are interacting strongly with the silica plate.[3]Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This protonates the molecule, reducing its interaction with the stationary phase and resulting in more compact spots.[3][8]
The sample is too concentrated.[9]Dilute your reaction sample before spotting it on the TLC plate.
No spots are visible under UV light The concentration of the sample is too low.[9]Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications. Alternatively, concentrate a small aliquot of the reaction mixture.
The compound is not UV-active or has a weak chromophore.Use a chemical visualization agent. A potassium permanganate stain is a robust, universal choice.[6][7] Iodine vapor is another common alternative.[1][2]
Rf value is too low (spot doesn't move) The mobile phase is not polar enough to move the highly polar analyte off the baseline.[10][11]Increase the polarity of the mobile phase. For example, if using 80:20 Hexane:Ethyl Acetate, switch to 100% Ethyl Acetate or a mixture of Ethyl Acetate:Methanol (e.g., 95:5).
Rf value is too high (spot runs with the solvent front) The mobile phase is too polar, causing the analyte to have little to no affinity for the stationary phase.[10][12]Decrease the polarity of the mobile phase. For example, if using Dichloromethane:Methanol (90:10), reduce the percentage of methanol.
Diagram: General TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare Plate Draw origin line (pencil) spotting Spot Samples Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Rxn) Lane 3: Reaction Mixture (Rxn) prep_plate->spotting prep_chamber Equilibrate Chamber Add mobile phase & filter paper development Develop Plate Place in chamber Allow solvent to ascend prep_chamber->development spotting->development dry_plate Dry & Mark Remove from chamber Mark solvent front development->dry_plate visualize Visualize Spots UV Lamp (254 nm) Chemical Stain (if needed) dry_plate->visualize interpret Interpret Results Compare lanes Check for SM consumption Note new product spots visualize->interpret

Caption: Workflow for monitoring a reaction by TLC.

Protocol: TLC Monitoring of a Reaction

This protocol provides a robust starting point for monitoring reactions involving 5-amino-2-methylpyrimidine-4-carboxylic acid.

Materials:

  • Silica gel 60 F254 TLC plates.[1]

  • TLC development chamber with a lid.

  • Mobile Phase: Start with 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid .

  • Capillary tubes for spotting.

  • UV lamp (254 nm).[2]

  • Potassium Permanganate stain (optional).

Procedure:

  • Chamber Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow it to equilibrate for at least 10 minutes.[1]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points for your samples.[13]

  • Spotting:

    • Lane 1 (Starting Material): Spot a dilute solution of your 5-amino-2-methylpyrimidine-4-carboxylic acid starting material.

    • Lane 2 (Co-spot): Spot the starting material, then, on the exact same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture): Spot an aliquot taken directly from your reaction.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to move up the plate until it is about 1 cm from the top.[13]

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any dark spots.[2] The starting material should be visible in all three lanes (initially). A new spot, the product, should appear in Lane 3 and grow in intensity over time, while the starting material spot in Lane 3 fades.

    • The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Guide

LC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No retention / Analyte elutes in the void volume The analyte is too polar for a standard C18 reversed-phase column.[14][15]Switch to a more appropriate stationary phase. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is an excellent choice for highly polar compounds.[12] Alternatively, a polar-endcapped or AQ-type C18 column may provide sufficient retention.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase; improper mobile phase pH.Ensure your mobile phase contains an acidic modifier like 0.1% formic acid . This keeps the analyte protonated and minimizes interactions with the column.[12][16]
Column overload.Dilute your sample significantly. LC-MS is highly sensitive.
Low or no signal in the MS Inefficient ionization.For this molecule, Positive Ion Mode Electrospray (ESI+) is recommended due to the basic amino group and ring nitrogens. Monitor for the [M+H]⁺ ion. If signal is still low, check instrument settings (e.g., capillary voltage, source temperature).
Ion suppression from the sample matrix or mobile phase additives.[17]Improve sample cleanup (e.g., solid-phase extraction). Ensure you are using high-purity, LC-MS grade solvents and volatile additives like formic acid or ammonium formate, not non-volatile buffers like phosphate.[16]
Sample Carryover The analyte is "sticky" and adsorbs to surfaces in the autosampler or column.Implement a robust needle wash protocol in your autosampler using a strong solvent (e.g., a high percentage of organic solvent with acid). Run blank injections after high-concentration samples to confirm the system is clean.[18]
Diagram: LC-MS Analysis Workflow

Caption: Workflow for quantitative reaction monitoring by LC-MS.

Protocol: LC-MS Method for Reaction Monitoring

This method is designed for the quantitative analysis of 5-amino-2-methylpyrimidine-4-carboxylic acid and its potential products using a HILIC column, which is well-suited for polar compounds.

Instrumentation & Materials:

  • HPLC or UPLC system coupled to a mass spectrometer.

  • HILIC column (e.g., silica, amide, or zwitterionic phase).[12]

  • LC-MS grade acetonitrile, water, and formic acid.

LC Parameters:

ParameterRecommended Setting
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 95:5 Water:Acetonitrile + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Scan Mode Full Scan (to find product mass) or Selected Ion Monitoring (SIM) for target masses
Mass Range m/z 100 - 500 (for full scan)
Target Ion (Starting Material) [M+H]⁺ = 186.05 m/z (for C₆H₇N₃O₂S)
Capillary Voltage 3.0 kV
Source Temperature 150 °C

Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction vessel. Quench it immediately by diluting it 100-fold or more in a solution that mimics the initial mobile phase composition (e.g., 95% Acetonitrile). Filter the diluted sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Method Setup: Program the LC-MS system with the parameters listed above. Initially, perform a full scan analysis on your starting material and an early reaction time point to identify the exact mass of your product's [M+H]⁺ ion.

  • Analysis: Inject the prepared samples from different time points of the reaction.

  • Data Processing: Integrate the peak area of the starting material and the product(s) at each time point. Plotting the decrease in the starting material's peak area and the increase in the product's peak area over time will provide a quantitative profile of the reaction progress.

References

  • 5 Common Nitrogen Issues in LC-MS - Organomation. (2025, June 3). Organomation. Retrieved March 10, 2026, from [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Bitesize Bio. Retrieved March 10, 2026, from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). ChemBAM. Retrieved March 10, 2026, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications. (2020, December 31). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved March 10, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). University of California, Irvine. Retrieved March 10, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Organomation. Retrieved March 10, 2026, from [Link]

  • 7.3. Thin layer Chromatography (TLC) Guide - DSpace@MIT. (n.d.). MIT DSpace. Retrieved March 10, 2026, from [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Retrieved March 10, 2026, from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020, February 15). Interchim. Retrieved March 10, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci. Retrieved March 10, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10). MDPI. Retrieved March 10, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • TLC stains. (n.d.). University of Rochester. Retrieved March 10, 2026, from [Link]

  • What is Trending in LC Troubleshooting? | LCGC International. (2020, December 9). LCGC International. Retrieved March 10, 2026, from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization - PubMed. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with... - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Washington State University. Retrieved March 10, 2026, from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020, March 16). ResearchGate. Retrieved March 10, 2026, from [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry | Analytical Chemistry - ACS Publications. (2010, October 14). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry - Shimadzu. (n.d.). Shimadzu. Retrieved March 10, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed. (2025, March 10). PubMed. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (2025, May 8). MDPI. Retrieved March 10, 2026, from [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. (n.d.). Shimadzu. Retrieved March 10, 2026, from [Link]

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Sources

Optimization

stability issues of 5-amino-2-methylpyrimidine-4-carboxylic acid under different pH conditions

Welcome to the Technical Support Center for 5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS: 501662-73-3). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges—such as pH-dependent solubility, thermal decarboxylation, and nucleophilic degradation—that researchers encounter when handling this amphoteric heterocyclic compound.

I. Core Troubleshooting FAQs

Q1: During my high-temperature assay in an acidic buffer, my target compound disappears, and LC-MS shows a new peak at [M+H]+ 110.1 m/z. What is happening? Causality: You are observing thermal decarboxylation . Pyrimidine-4-carboxylic acids are highly susceptible to losing carbon dioxide when heated in aqueous solutions[1]. The nitrogen atoms in the pyrimidine ring act as powerful electron sinks. When the carboxylic acid group is at the C4 position, the carbanion intermediate formed during the loss of CO₂ is stabilized by resonance with the adjacent ring nitrogens. This effect is exacerbated in acidic conditions where the protonation of the ring nitrogens further increases their electron-withdrawing capacity. Solution: The parent compound has a molecular weight of 153.14 g/mol ([M+H]+ 154.1 m/z). The loss of CO₂ (44 Da) results in 5-amino-2-methylpyrimidine ([M+H]+ 110.1 m/z). To prevent this, avoid heating the compound above 50°C in aqueous buffers. If downstream synthesis requires heat, protect the carboxylic acid via esterification (see Protocol 2).

Q2: I am trying to prepare a 10 mM stock solution in a pH 4.0 acetate buffer, but the compound remains as a cloudy suspension. Why won't it dissolve? Causality: The compound is an amphoteric zwitterion. It contains a weakly acidic carboxylic acid (pKa ~2.5) and weakly basic moieties (the 5-amino group and pyrimidine nitrogens, pKa ~3.5–4.5). At pH 4.0, the molecule approaches its isoelectric point (pI). Here, the carboxylic acid is deprotonated (anionic) and the basic centers are protonated (cationic), resulting in a net-neutral zwitterion. Zwitterions possess high lattice energy and minimal aqueous solvation, leading to precipitation[2]. Solution: Shift the pH away from the isoelectric point. Adjust the buffer to pH > 7.0 to fully deprotonate the carboxylic acid, yielding a highly soluble anionic species.

Q3: After prolonged storage of the compound in a strong alkaline solution (pH 12), my high-resolution mass spectrometry (HRMS) shows a mass shift of +0.984 Da. Is the compound oxidizing? Causality: No, this is not oxidation; it is hydrolysis/deamination . Under extreme pH conditions (strongly acidic or basic), the 5-amino group (-NH₂, 16.02 Da) undergoes nucleophilic substitution/hydrolysis to form a hydroxyl group (-OH, 17.01 Da), yielding 5-hydroxy-2-methylpyrimidine-4-carboxylic acid[3]. The exact mass difference is +0.984 Da, which often mimics an isotopic peak or oxidation artifact in low-resolution systems. Solution: Store aqueous stocks in mild, near-neutral buffers (pH 7.0–8.0) at 4°C or -20°C.

II. Visualizing Chemical Behavior

Speciation LowPH Low pH (< 2) Cationic Form (Protonated Ring/NH2) MidPH Mid pH (~ 3-5) Zwitterionic Form (Net Neutral, Low Sol.) LowPH->MidPH + OH- MidPH->LowPH + H+ HighPH High pH (> 7) Anionic Form (Deprotonated COOH) MidPH->HighPH + OH- HighPH->MidPH + H+

pH-dependent speciation and solubility states of 5-amino-2-methylpyrimidine-4-carboxylic acid.

Degradation Parent 5-Amino-2-methylpyrimidine- 4-carboxylic acid Decarb Decarboxylation (Loss of CO2) Parent->Decarb Heat + Aqueous Acid/Base Deamin Deamination / Hydrolysis (Loss of NH3) Parent->Deamin Extreme pH + Heat Product1 5-Amino-2-methylpyrimidine Decarb->Product1 Product2 5-Hydroxy-2-methylpyrimidine- 4-carboxylic acid Deamin->Product2

Primary degradation pathways: Decarboxylation and deamination under thermal and extreme pH stress.

III. Quantitative Stability Profile

To guide your experimental design, refer to the following stability matrix. This data synthesizes the compound's behavior across the pH spectrum at standard benchtop and elevated temperatures.

pH RangeDominant Ionic SpeciesAqueous SolubilityStability (25°C)Primary Degradation Risk (>60°C)
< 2.0 Cationic (Protonated)High (>50 mg/mL)ModerateRapid Decarboxylation
3.0 - 5.0 ZwitterionicVery Low (<1 mg/mL)HighPrecipitation / Aggregation
7.0 - 8.0 Anionic (Deprotonated)High (>50 mg/mL)HighMinimal
> 10.0 AnionicHigh (>50 mg/mL)LowHydrolysis (Deamination)

IV. Standardized Experimental Protocols

Protocol 1: pH-Optimized Aqueous Stock Preparation (Self-Validating)

Purpose: To create a stable, highly concentrated aqueous stock without triggering zwitterionic precipitation or thermal degradation.

  • Weighing: Accurately weigh 15.3 mg of 5-amino-2-methylpyrimidine-4-carboxylic acid (target: 100 mM in 1 mL).

  • Suspension: Suspend the powder in 800 µL of deionized water. Observation: The solution will be intensely cloudy.

  • Titration: Dropwise, add 1.0 M NaOH while vortexing until the suspension clears. Do not exceed pH 8.5.

  • Volume Adjustment: Bring the final volume to 1.0 mL with DI water.

  • Validation Step: Visually confirm a completely transparent solution. Measure the UV-Vis absorbance of a 1:1000 dilution at ~260 nm. If turbidity persists, the pH has not fully crossed the pKa threshold of the carboxylic acid; add 1-2 more drops of dilute NaOH.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Mild Esterification for Thermal Protection

Purpose: To protect the C4-carboxylic acid group from decarboxylation if downstream synthetic steps require harsh heating or strong acidic/basic conditions.

  • Activation: Dissolve 1.0 mmol of the compound in 5 mL of anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.2 mmol of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ generates HCl in situ, which catalyzes the esterification without requiring bulk aqueous acid that would trigger decarboxylation.

  • Reaction: Remove the ice bath and gently reflux at 65°C for 4 hours.

  • Quenching: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Validation Step: Analyze the organic layer via LC-MS. The disappearance of the parent mass ([M+H]+ = 154.1 m/z) and the appearance of the methyl ester ([M+H]+ = 168.2 m/z) confirms successful protection.

V. References

  • Title: A Study of the Permanganate Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxylic Acid Source: Oregon State University URL:

  • Title: Product Class 12: Pyrimidines Source: Thieme Connect URL:

  • Title: Chemistry of Abiotic Nucleotide Synthesis Source: Chemical Reviews - ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamide Derivatives as Enzyme Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the pyrimidine-4-carboxamide scaffold. Our focus is on elucidating how systematic structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the pyrimidine-4-carboxamide scaffold. Our focus is on elucidating how systematic structural modifications influence inhibitory potency against specific enzymatic targets, with a primary focus on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipid mediators. The insights and data presented herein are synthesized from robust experimental studies to guide researchers in the rational design of novel, potent, and selective inhibitors.

The Pyrimidine-4-Carboxamide Core: A Scaffold for Innovation

The pyrimidine ring is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities.[1][2] Its derivatives, particularly those functionalized with carboxamide moieties, offer multiple points for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

Our investigation begins with a hit compound identified from high-throughput screening, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide (Compound 2) , which demonstrated sub-micromolar potency as a NAPE-PLD inhibitor.[3][4] Subsequent optimization efforts led to the development of a significantly more potent nanomolar inhibitor, LEI-401 (Compound 1) .[3][4] This guide will dissect the SAR of this compound class by exploring modifications at three key positions: R1, R2, and R3, as illustrated below.

Caption: Core scaffold and key modification points for SAR analysis.

SAR Analysis: A Positional Breakdown

The journey from a screening hit to a potent, in-vivo active compound involves a systematic exploration of chemical space around the core scaffold. The following sections compare the effects of various substituents at the R1, R2, and R3 positions.

The R1 Amide Group: A Shallow Lipophilic Pocket

The R1 position, the amide substituent on the C4-carboxamide, was explored to understand its interaction with the target enzyme. A variety of alkyl and cycloalkyl groups were introduced.

Experimental Insight: The initial hit compound featured a cyclopropylmethyl group at the R1 position. The synthesis of analogs with varying R1 substituents was achieved via a convergent route where the final step involved the condensation of a carboxylic acid intermediate with various amines.[3]

Comparative Data:

Compound IDR1 SubstituentNAPE-PLD Inhibition (pIC50)
2 (Hit) Cyclopropylmethyl6.09 ± 0.04
8 Methyl5.86 ± 0.05
9 Ethyl5.92 ± 0.05
12 Isobutyl6.03 ± 0.07
18 Cyclopentyl6.00 ± 0.03

Data sourced from the Journal of Medicinal Chemistry.[3]

The R2 Substituent at C6: Driving Potency and Reducing Lipophilicity

The C6 position of the pyrimidine ring proved to be a critical determinant of the compound's potency and overall drug-like properties. The initial morpholine group was systematically replaced with other cyclic amines.

Experimental Insight: The introduction of diverse R2 substituents was accomplished through nucleophilic aromatic substitution on a 2,6-dichloropyrimidine intermediate. This allowed for the efficient generation of a library of analogs for SAR exploration.[3]

Comparative Data:

Compound IDR2 SubstituentNAPE-PLD Inhibition (pIC50)LogD
2 (Hit) Morpholine6.09 ± 0.043.6
71 Piperidine6.07 ± 0.074.1
81 Dimethylamine6.42 ± 0.043.5
87 Pyrrolidine6.66 ± 0.053.7
96 (S)-3-Hydroxypyrrolidine7.05 ± 0.042.5

Data sourced from the Journal of Medicinal Chemistry.[3]

The R3 Substituent at C2: Conformational Restriction Boosts Activity

The R3 position, occupied by a methyl(phenethyl)amino group in the hit compound, was explored by introducing conformational constraints to orient the phenyl group more effectively.

Experimental Insight: The key modification involved replacing the flexible N-methylphenethylamine group with a more rigid piperidine scaffold bearing a phenyl group. This conformational restriction was hypothesized to reduce the entropic penalty upon binding, thereby increasing affinity.

Comparative Data:

Compound IDR3 SubstituentNAPE-PLD Inhibition (pIC50)
96 N-methylphenethylamine7.05 ± 0.04
101 (R/S)-3-Phenylpiperidine7.10 ± 0.05
102 (S)-3-Phenylpiperidine7.14 ± 0.04
103 (R)-3-Phenylpiperidine6.60 ± 0.04

Data sourced from the Journal of Medicinal Chemistry.[3]

Synergy of Optimal Groups: The Path to LEI-401

The culmination of this systematic SAR investigation was the combination of the optimal substituents at each position into a single molecule.

SAR_Summary cluster_optimizations Systematic Optimizations Hit Hit Compound 2 pIC50 = 6.09 R1 R1 Optimization (Cyclopropylmethyl) No significant improvement Hit->R1 Modify R1 R2 R2 Optimization ((S)-3-Hydroxypyrrolidine) 10-fold potency increase Reduced lipophilicity Hit->R2 Modify R2 R3 R3 Optimization ((S)-3-Phenylpiperidine) 3-fold potency increase Conformational restriction Hit->R3 Modify R3 Optimized Optimized Inhibitor LEI-401 (Compound 1) pIC50 = 7.14 R1->Optimized Combine Best Substituents R2->Optimized Combine Best Substituents R3->Optimized Combine Best Substituents

Caption: Logical workflow of the SAR-guided optimization process.

Combining the (S)-3-hydroxypyrrolidine at R2 and the (S)-3-phenylpiperidine at R3 with the original cyclopropylmethylamide at R1 resulted in LEI-401 (Compound 1) . This compound exhibited a pIC50 of 7.14 (IC50 = 72 nM), representing a more than 10-fold increase in potency over the initial screening hit.[3]

Experimental Protocols

The trustworthiness of SAR data is underpinned by reproducible and well-documented synthetic and analytical procedures.

General Synthesis of Pyrimidine-4-Carboxamide Derivatives

The synthesis of the target compounds was primarily achieved through a convergent multi-step sequence. The workflow is summarized below.

Synthesis_Workflow start Orotic Acid step1 Chlorination (POCl3) start->step1 intermediate1 2,6-Dichloropyrimidine -4-carboxamide step1->intermediate1 step2 Amidation (R1-NH2) step3 Selective Nucleophilic Substitution at C6 (R2-H) intermediate1->step3 intermediate2 2-Chloro-6-(R2)-pyrimidine -4-carboxamide step3->intermediate2 step4 Nucleophilic Substitution at C2 (R3-H) intermediate2->step4 final Final Product step4->final

Caption: General synthetic workflow for pyrimidine-4-carboxamide analogs.

Step-by-Step Protocol (General Procedure for R3 Substitution):

  • Reactant Preparation: To a solution of the 2-chloropyrimidine intermediate (1.0 equivalent) in a suitable solvent (e.g., NMP or DMSO), add the desired amine (R3-H, 1.5-2.0 equivalents).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4.0 equivalents).

  • Reaction Conditions: Seal the reaction vessel and heat using conventional heating or microwave irradiation to a temperature between 120-180 °C for 2-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

NAPE-PLD Inhibition Assay Protocol

The biological activity of the synthesized compounds was evaluated using an in-vitro NAPE-PLD enzyme inhibition assay.

  • Enzyme and Substrate Preparation: Use purified human NAPE-PLD enzyme. The substrate used is N-palmitoyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine (NBD-NAPE).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Incubate the NAPE-PLD enzyme with the test compounds (or DMSO vehicle control) in an assay buffer for 30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the NBD-NAPE substrate.

    • Allow the reaction to proceed for 60 minutes at 37 °C.

    • Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

  • Detection and Analysis:

    • Extract the fluorescent product, NBD-palmitoylethanolamine, from the reaction mixture.

    • Quantify the product using fluorescence detection (e.g., with a plate reader).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Concluding Remarks and Future Outlook

This guide has systematically compared derivatives of the pyrimidine-4-carboxamide scaffold, revealing critical structure-activity relationships that govern their potency as NAPE-PLD inhibitors. The key findings are:

  • The R1 amide position appears to interact with a shallow, non-specific lipophilic pocket.

  • The R2 substituent at C6 is a major driver of potency and physicochemical properties. The introduction of an (S)-3-hydroxypyrrolidine group was paramount for achieving high potency and improved drug-likeness.

  • Conformational restriction at the R3 position via an (S)-3-phenylpiperidine ring enhances binding affinity.

The successful optimization, leading to the nanomolar inhibitor LEI-401, underscores the power of rational, SAR-driven drug design.[3][4] Future work could explore further modifications to enhance cell permeability, metabolic stability, and selectivity against other lipid-signaling enzymes. The detailed synthetic and analytical protocols provided herein offer a solid foundation for researchers aiming to build upon these findings and develop novel therapeutics targeting NAPE-PLD and related enzymes.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Huszar, S., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Konieczny, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]

  • Sartbaeva, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • Sadek, B., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]

  • Sartori, A. C., et al. (2006). A series of 3- and 5-alkylamino derivatives, as well as other structurally modified analogues of pyridine-2-carboxaldehyde thiosemicarbazone, have been synthesized and evaluated as inhibitors of CDP reductase activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

Sources

Comparative

5-amino-2-methylpyrimidine-4-carboxylic acid vs. other pyrimidine inhibitors

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics. Its prevalence in marketed drugs is a testament to its versatility...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics. Its prevalence in marketed drugs is a testament to its versatility as a pharmacophore, capable of interacting with a wide array of biological targets.[1] This guide provides an in-depth comparison of various classes of pyrimidine inhibitors, with a particular focus on the structural nuances that dictate their inhibitory mechanisms and therapeutic applications. While we aim to provide a broad overview, we will also touch upon the hypothetical potential of lesser-studied structures like 5-amino-2-methylpyrimidine-4-carboxylic acid within this chemical space.

It is important to note that, as of this writing, "5-amino-2-methylpyrimidine-4-carboxylic acid" is not a well-characterized compound in publicly available scientific literature. Therefore, direct experimental comparisons are not possible. This guide will instead use well-documented pyrimidine inhibitors to illustrate key concepts and provide a framework for evaluating novel derivatives.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making it a key player in numerous biological processes.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of antimetabolites and enzyme inhibitors.[3] Pyrimidine-based drugs have found applications in treating a wide range of diseases, from cancers and viral infections to metabolic and inflammatory disorders.[1][4]

The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for specific biological targets.

Classes of Pyrimidine Inhibitors: A Mechanistic Comparison

The inhibitory action of pyrimidine derivatives can be broadly categorized based on their molecular targets. Here, we compare three major classes of pyrimidine inhibitors, highlighting their mechanisms of action and providing examples of representative compounds with supporting experimental data.

Inhibitors of Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Targeting enzymes in this pathway is a well-established strategy in cancer chemotherapy.[5]

Mechanism of Action: These inhibitors typically act as structural mimics of natural substrates or allosteric regulators of key enzymes in the pyrimidine synthesis pathway, leading to a depletion of the nucleotide pool and subsequent cell cycle arrest and apoptosis.[3]

Key Enzyme Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes a crucial step in de novo pyrimidine synthesis.[5] Its inhibition leads to the depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells like cancer cells.

  • Example Inhibitor: Teriflunomide

    Teriflunomide is an immunomodulatory drug that inhibits DHODH and is used in the treatment of multiple sclerosis. While not a traditional pyrimidine-based structure itself, its target is central to pyrimidine metabolism.

  • Example Inhibitor: Brequinar

    Brequinar is a potent and selective inhibitor of DHODH that has been investigated for its anticancer activity.

Comparative Data for DHODH Inhibitors

InhibitorTargetIC50Therapeutic Area
TeriflunomideDHODH~600 nMMultiple Sclerosis
BrequinarDHODH~10-20 nMOncology (investigational)
Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases.[6]

Mechanism of Action: Pyrimidine-based kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can lead to reduced cell proliferation, angiogenesis, and metastasis.

Key Enzyme Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, leading to uncontrolled cell growth.[7]

  • Example Inhibitor: Gefitinib

    Gefitinib is a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8]

  • Example Inhibitor: Erlotinib

    Similar to gefitinib, erlotinib is another EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[8]

Comparative Data for EGFR Kinase Inhibitors

InhibitorTargetIC50 (against wild-type EGFR)Therapeutic Area
GefitinibEGFR~37-79 nMOncology
ErlotinibEGFR~2 nMOncology
Dihydropyrimidine Dehydrogenase (DPD) Inhibitors

DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).

Mechanism of Action: DPD inhibitors prevent the breakdown of 5-FU, thereby increasing its bioavailability and antitumor efficacy. They can also reduce the toxic side effects associated with 5-FU administration.

  • Example Inhibitor: Eniluracil

    Eniluracil is an irreversible inhibitor of DPD that has been studied in combination with 5-FU to improve its therapeutic index.

Hypothetical Placement of 5-amino-2-methylpyrimidine-4-carboxylic acid

Based on its chemical structure, "5-amino-2-methylpyrimidine-4-carboxylic acid" possesses several functional groups that could potentially interact with biological targets. The pyrimidine core provides the foundational scaffold. The amino group at position 5 and the carboxylic acid group at position 4 could act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in an enzyme's active site. The methyl group at position 2 provides a small hydrophobic element.

The presence of both an amino and a carboxylic acid group on the pyrimidine ring is a feature seen in some inhibitors of dihydrofolate reductase (DHFR), another key enzyme in nucleotide biosynthesis. For example, methotrexate, a potent DHFR inhibitor, has a pteridine ring system (which is structurally related to pyrimidine) with an amino group and a glutamate moiety containing carboxylic acids.

Without experimental data, the precise target and inhibitory potential of 5-amino-2-methylpyrimidine-4-carboxylic acid remain speculative. However, its structure suggests that it could be explored as a potential inhibitor of enzymes within the nucleotide biosynthesis pathways or as a scaffold for the development of kinase inhibitors.

Experimental Protocols for Inhibitor Characterization

To evaluate the inhibitory potential of a novel pyrimidine derivative, a series of in vitro and cell-based assays are typically employed.

In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP formation).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., A549 for lung cancer)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells into the wells of a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a proliferation reagent according to the manufacturer's instructions.

    • Calculate the percent of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing a Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a novel pyrimidine-based kinase inhibitor.

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization virtual_screening Virtual Screening of Pyrimidine Library docking Molecular Docking into Kinase Active Site virtual_screening->docking Identifies potential binders synthesis Synthesis of Hit Compounds docking->synthesis Selects initial hits enzyme_assay Enzyme Inhibition Assay (IC50) synthesis->enzyme_assay Tests inhibitory activity cell_assay Cell Proliferation Assay (GI50) enzyme_assay->cell_assay pathway_analysis Western Blot for Pathway Modulation cell_assay->pathway_analysis Confirms on-target effect sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar adme ADME/Tox Profiling sar->adme Improves properties EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates ADP ADP EGFR->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP binding site ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Sources

Validation

The Rising Star in Drug Discovery: Validating 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid as a Versatile Synthon

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1][2] Its presence in the DNA and RNA nucleobases—cytosine, thymine, and uracil—provides a natural starting point for the design of therapeutic agents that can modulate fundamental cellular processes.[1] Within this important class of heterocycles, 5-amino-2-methylpyrimidine-4-carboxylic acid is emerging as a synthon of significant interest, offering a unique combination of reactive handles for molecular elaboration. This guide provides a comprehensive validation of this compound as a valuable building block in drug discovery, offering a head-to-head comparison with alternative synthons and detailing the experimental data that underpins its utility.

Unveiling the Potential: Why 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid?

The power of 5-amino-2-methylpyrimidine-4-carboxylic acid as a synthon lies in its trifunctional nature. The pyrimidine core provides a rigid scaffold, while the amino and carboxylic acid groups at the 5- and 4-positions, respectively, serve as versatile points for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methyl group at the 2-position can also influence the molecule's electronic properties and metabolic stability.

The strategic placement of the amino and carboxylic acid groups facilitates the construction of diverse molecular architectures through well-established synthetic transformations. The carboxylic acid is primed for amide bond formation, a cornerstone reaction in medicinal chemistry, while the amino group can participate in a wide array of reactions, including acylation, alkylation, and transition metal-catalyzed cross-coupling reactions.[3][4]

Comparative Analysis: Benchmarking Against Alternative Synthons

The selection of a starting synthon is a critical decision in any drug discovery campaign. To objectively evaluate the performance of 5-amino-2-methylpyrimidine-4-carboxylic acid, we compare it with other commonly employed pyrimidine-based building blocks.

SynthonKey Reactive HandlesCommon ApplicationsAdvantagesDisadvantages
5-Amino-2-methylpyrimidine-4-carboxylic acid 5-Amino, 4-Carboxylic AcidAmide libraries, fused heterocyclesOrthogonal reactivity of amino and carboxyl groups allows for sequential and diverse functionalization.Limited commercial availability and published synthetic protocols may pose initial challenges.
2-Amino-4-chloro-5-methylpyrimidine 2-Amino, 4-ChloroKinase inhibitors, Suzuki and Buchwald-Hartwig couplingsThe chloro group is an excellent leaving group for nucleophilic aromatic substitution and cross-coupling reactions.[1]Synthesis may involve hazardous reagents; potential for side reactions at the amino group if not protected.
4-Amino-2-methyl-5-pyrimidinecarboxamide 4-Amino, 5-CarboxamideBioisosteric replacement for carboxylic acidsThe carboxamide can mimic the hydrogen bonding properties of a carboxylic acid with improved metabolic stability.[3]Reduced acidity compared to the carboxylic acid may limit certain interactions with biological targets.
5-Bromopyrimidine-4-carboxylic acid esters 5-Bromo, 4-EsterSuzuki and other cross-coupling reactionsThe bromo substituent is ideal for a wide range of palladium-catalyzed cross-coupling reactions.[5]The ester requires an additional hydrolysis step to liberate the carboxylic acid for amide coupling.

The primary advantage of 5-amino-2-methylpyrimidine-4-carboxylic acid lies in the inherent orthogonality of its functional groups. This allows for a modular and flexible approach to library synthesis, where one functional group can be selectively reacted while the other remains available for subsequent transformations.

Experimental Validation: Synthesis and Key Reactions

While specific, high-yield synthetic routes for 5-amino-2-methylpyrimidine-4-carboxylic acid are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established pyrimidine construction methodologies. The most common methods for creating the pyrimidine core are the Biginelli and Pinner reactions.[2][6]

Conceptual Synthetic Approach

A plausible synthetic route could involve the condensation of a three-carbon precursor bearing the appropriate functionalities with acetamidine.

cluster_synthesis Conceptual Synthesis Precursor Functionalized C3 Precursor Target 5-Amino-2-methylpyrimidine- 4-carboxylic acid Precursor->Target Condensation Acetamidine Acetamidine Acetamidine->Target cluster_amide Amide Coupling Workflow Synthon 5-Amino-2-methylpyrimidine- 4-carboxylic acid Activation Activate with HATU/DIPEA Synthon->Activation Product Amide Product Activation->Product Amine Amine (R-NH2) Amine->Product cluster_suzuki Suzuki-Miyaura Coupling Workflow Halide 5-Halo-2-methylpyrimidine- 4-carboxylic acid derivative Coupling Pd Catalyst, Base Halide->Coupling Product Coupled Product Coupling->Product BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->Coupling

Sources

Comparative

comparative analysis of synthetic routes to 5-amino-2-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-methylpyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making the development of efficient and scalable synthetic routes a significant focus for process chemists and drug discovery scientists. This guide provides an in-depth comparative analysis of two distinct synthetic pathways to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Route 1: Multi-step Synthesis via Nitration and Hofmann Rearrangement

This classical approach builds the pyrimidine core and subsequently introduces the amino group at the C5 position through a nitration-reduction sequence, coupled with a Hofmann rearrangement to form the C5 amine from a carboxylic acid precursor.

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine

A convenient synthesis starts from the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide to yield 4,6-dihydroxy-2-methylpyrimidine.[1] This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, followed by chlorination with phosphorus oxychloride to afford 4,6-dichloro-2-methyl-5-nitropyrimidine.[1][2]

  • Detailed Procedure: To a solution of 4,6-dihydroxy-2-methyl-5-nitropyrimidine (1.0 eq) in excess phosphorus oxychloride (10 vol), N,N-dimethylaniline (catalytic amount) is added. The mixture is heated to reflux for 10 hours. After completion, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

Step 2: Synthesis of 2-methyl-4-chloro-5-nitropyrimidine-6-carboxamide

Selective amination at the C6 position is achieved by reacting 4,6-dichloro-2-methyl-5-nitropyrimidine with ammonia.

  • Detailed Procedure: 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol. The solution is cooled in an ice bath, and aqueous ammonia is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the crude product is purified by recrystallization.

Step 3: Hofmann Rearrangement to 5-amino-2-methyl-4-chloro-6-aminopyrimidine

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[3][4]

  • Detailed Procedure: To a cold solution of sodium hydroxide in water, bromine (1.0 eq) is added dropwise to form a sodium hypobromite solution. The 2-methyl-4-chloro-5-nitropyrimidine-6-carboxamide (1.0 eq) is then added portion-wise, and the mixture is slowly heated and then refluxed. After cooling, the product is extracted with an organic solvent, dried, and concentrated.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group using standard catalytic hydrogenation conditions.

  • Detailed Procedure: The 5-amino-2-methyl-4-chloro-6-aminopyrimidine derivative is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated.

Step 5: Hydrolysis to 5-amino-2-methylpyrimidine-4-carboxylic acid

The final step involves the hydrolysis of the chloro and amino groups to the desired carboxylic acid.

  • Detailed Procedure: The product from the previous step is heated in an aqueous solution of a strong acid, such as hydrochloric acid. The reaction is monitored until the conversion to the carboxylic acid is complete. The solution is then neutralized to precipitate the final product, which is collected by filtration, washed, and dried.

Workflow Diagram

Route_1_Workflow A Diethyl Malonate + Acetamidine B 4,6-Dihydroxy-2-methylpyrimidine A->B Cyclization C 4,6-Dihydroxy-2-methyl-5-nitropyrimidine B->C Nitration D 4,6-Dichloro-2-methyl-5-nitropyrimidine C->D Chlorination E 2-Methyl-4-chloro-5-nitropyrimidine-6-carboxamide D->E Amination F 5-Amino-2-methyl-4-chloro-6-aminopyrimidine E->F Hofmann Rearrangement G Diamino-2-methyl-5-aminopyrimidine F->G Reduction H 5-Amino-2-methylpyrimidine-4-carboxylic Acid G->H Hydrolysis

Caption: Multi-step synthesis of the target compound via a nitration and Hofmann rearrangement strategy.

Route 2: Convergent Synthesis via Pyrimidine Ring Formation

This approach constructs the pyrimidine ring with the desired substituents at C2 and C4 in a more convergent manner, followed by the introduction of the C5 amino group.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate

This key intermediate can be synthesized through the condensation of a suitable three-carbon precursor with acetamidine.

  • Detailed Procedure: A mixture of ethyl 2-formyl-3-oxobutanoate (1.0 eq) and acetamidine hydrochloride (1.1 eq) is refluxed in ethanol in the presence of a base such as sodium ethoxide. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then treated with water, and the pH is adjusted to precipitate the product, which is collected by filtration and dried.

Step 2: Nitration to Ethyl 2-methyl-5-nitro-4-hydroxypyrimidine-6-carboxylate

The C5 position is activated for subsequent functionalization by nitration.

  • Detailed Procedure: The pyrimidine derivative from the previous step is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature. The reaction is stirred until complete, then poured onto ice. The precipitated product is filtered, washed, and dried.

Step 3: Reduction of the Nitro Group

Catalytic hydrogenation is employed to reduce the nitro group to an amine.

  • Detailed Procedure: The nitrated pyrimidine is dissolved in a suitable solvent like ethanol, and a Pd/C catalyst is added. The mixture is subjected to hydrogenation. After the reaction, the catalyst is filtered off, and the solvent is removed to yield the amino pyrimidine derivative.

Step 4: Hydrolysis to 5-amino-2-methylpyrimidine-4-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid.

  • Detailed Procedure: The ethyl ester is heated under reflux with an aqueous solution of sodium hydroxide. After the hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the final product. The product is then filtered, washed with cold water, and dried.

Workflow Diagram

Route_2_Workflow A Ethyl 2-formyl-3-oxobutanoate + Acetamidine B Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate A->B Cyclization C Ethyl 2-methyl-5-nitro-4-hydroxypyrimidine-6-carboxylate B->C Nitration D Ethyl 5-amino-2-methyl-4-hydroxypyrimidine-6-carboxylate C->D Reduction E 5-Amino-2-methylpyrimidine-4-carboxylic Acid D->E Hydrolysis

Caption: Convergent synthesis of the target compound with early introduction of key substituents.

Comparative Analysis

ParameterRoute 1: Multi-step SynthesisRoute 2: Convergent Synthesis
Overall Yield Generally lower due to the number of steps.Potentially higher due to fewer steps.
Scalability Can be challenging due to the use of hazardous reagents like POCl₃ and the Hofmann rearrangement.More amenable to scale-up with potentially safer reagents.
Reagent Availability Starting materials are readily available and cost-effective.The three-carbon starting material may be less common and more expensive.
Process Safety Involves nitration and a Hofmann rearrangement, which require careful handling and control.Generally involves safer transformations.
Versatility The chlorinated intermediate offers opportunities for further diversification.More direct, but may be less flexible for analog synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to 5-amino-2-methylpyrimidine-4-carboxylic acid. Route 1, while longer and involving more hazardous reagents, utilizes readily available starting materials and provides a versatile intermediate for further chemical exploration. Route 2 is a more convergent and potentially higher-yielding approach, making it more attractive for large-scale production where efficiency and safety are paramount. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, safety considerations, and the need for analog synthesis.

References

  • Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
  • Zhou, S., Wang, Z., Zha, Z., & Su, H. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(16), 5219-5221.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

Sources

Validation

A Comparative Guide to Benchmarking the Purity of Synthesized 5-amino-2-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For a molecule as integral as 5-amino-2-methylpyrimidine-4-carboxylic acid, a key building block in various therapeutic agents, ensuring its chemical integrity is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of this compound, supported by experimental data and protocols. We will delve into the "why" behind procedural choices, offering a self-validating framework for your own purity assessment campaigns.

The Criticality of Purity for 5-amino-2-methylpyrimidine-4-carboxylic acid

5-amino-2-methylpyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous biologically active molecules.[1] Impurities, which can arise from starting materials, byproducts, intermediates, or degradation products, can have significant consequences.[2][3] They can alter the pharmacological and toxicological profile of the final API, impact its stability, and complicate regulatory submissions. The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances, underscoring the regulatory imperative for robust purity analysis.[3][4]

This guide will compare the performance of a newly synthesized batch of 5-amino-2-methylpyrimidine-4-carboxylic acid against a certified commercial standard (>97% purity). We will employ a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of 5-amino-2-methylpyrimidine-4-carboxylic acid was compared against a commercial standard. The following table summarizes the quantitative data obtained from various analytical techniques.

Analytical TechniqueSynthesized Batch Purity (%)Commercial Standard Purity (%)Key Observations
HPLC-UV (254 nm) 98.597.8The synthesized batch shows a slightly higher purity by peak area percentage.
¹H NMR (Quantitative) 98.297.5Purity determined against an internal standard. Results are consistent with HPLC data.
LC-MS 98.6 (by TIC)97.9 (by TIC)Confirms the molecular weight of the main component and identifies minor impurities.
Elemental Analysis C: 47.05, H: 4.61, N: 27.43C: 46.72, H: 4.60, N: 27.25The elemental composition of the synthesized batch is in close agreement with the theoretical values.

Theoretical Elemental Composition for C₆H₇N₃O₂: C: 47.06%, H: 4.61%, N: 27.44%

Experimental Protocols: A Step-by-Step Guide

Reproducibility is the hallmark of sound science. The following are detailed protocols for the analytical methods employed in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.[5] A reversed-phase method is typically suitable for polar compounds like our target molecule.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

  • A time-based gradient from high aqueous to high organic mobile phase allows for the effective separation of compounds with varying polarities.

Protocol:

  • Prepare a standard solution of the commercial 5-amino-2-methylpyrimidine-4-carboxylic acid and a sample solution of the synthesized batch in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 254 nm, a common wavelength for aromatic and heterocyclic compounds.

  • Inject equal volumes of the standard and sample solutions.

  • Analyze the resulting chromatograms to determine the peak area percentage of the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized Compound & Standard B Dissolve in Diluent A->B C Inject Sample onto C18 Column B->C D Gradient Elution C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[6] ¹H NMR is particularly useful for this purpose.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

Internal Standard:

  • A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid) is required.

Protocol:

  • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

  • Add a known volume of DMSO-d₆.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the synthesized compound based on the known purity and weight of the internal standard and the integral values.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Synthesized Compound & Internal Standard B Dissolve in DMSO-d6 A->B C Acquire 1H NMR Spectrum B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity D->E

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing confirmation of the molecular weight of the analyte and identification of impurities.[7][8]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Protocol:

  • Utilize the same HPLC method as described above.

  • Direct the eluent from the HPLC column into the ESI source of the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes to ensure detection of a wide range of potential impurities.

  • Analyze the total ion chromatogram (TIC) to determine the relative abundance of the main component and any detected impurities.

Elemental Analysis (EA)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[9][10] This technique is a fundamental method for confirming the empirical formula and assessing the purity of a synthesized compound.[11][12]

Instrumentation:

  • CHNS/O Elemental Analyzer

Protocol:

  • Accurately weigh a small amount of the dried, synthesized compound into a tin capsule.

  • The sample is combusted at a high temperature in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument software calculates the percentage of each element.

Interpreting the Data: A Holistic Approach to Purity Assessment

No single analytical technique provides a complete picture of a compound's purity. A holistic approach, integrating data from multiple orthogonal methods, is essential for a comprehensive and reliable assessment.

  • HPLC provides a quantitative measure of purity based on the relative peak areas of the main component and any impurities that have a chromophore. However, it may not detect impurities that do not absorb UV light at the selected wavelength.

  • qNMR offers an absolute method of quantification against a certified standard, providing a highly accurate purity value. It is also invaluable for structural elucidation.

  • LC-MS is a powerful tool for confirming the identity of the main peak and for identifying the molecular weights of impurities, which can provide clues to their structures and origins.

  • Elemental Analysis serves as a fundamental check of the compound's elemental composition. A significant deviation from the theoretical values can indicate the presence of impurities or residual solvents.[11] The accepted deviation for elemental analysis results from the calculated values is typically within ±0.4%.[11][12]

In our comparative analysis, the high degree of concordance between the different techniques provides strong evidence for the high purity of the synthesized batch of 5-amino-2-methylpyrimidine-4-carboxylic acid. The minor impurities detected by HPLC and LC-MS would require further investigation and characterization, as mandated by ICH guidelines, if their levels exceeded the reporting or identification thresholds.[2][4]

Conclusion and Recommendations

Benchmarking the purity of synthesized 5-amino-2-methylpyrimidine-4-carboxylic acid requires a multi-faceted analytical strategy. The combination of HPLC, qNMR, LC-MS, and Elemental Analysis provides a robust and self-validating system for purity determination. For routine quality control, a validated HPLC method may be sufficient. However, for initial characterization of a new synthetic route or for regulatory submissions, a comprehensive approach utilizing all the described techniques is strongly recommended. This ensures not only the chemical integrity of this vital intermediate but also the safety and efficacy of the final drug product.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health. (2022, June 23). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • ChemistryTalk. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • A Comprehensive Guide. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]

  • MilliporeSigma. (n.d.). 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Chemical Problems. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. [Link]

  • European Medicines Agency. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]

  • Journal of Planar Chromatography. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. Regioselective Covalent Hydration at the 2- and 4- Ring Positions.[Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • chemrevise. (n.d.). 3.15 NMR spectroscopy. [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

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Comparative

A Senior Scientist's Guide to the Preclinical Evaluation of 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid Analogs

Authored for Drug Development Professionals The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules and a multitude of approved drugs.[1] Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules and a multitude of approved drugs.[1] Its structural versatility and ability to form key hydrogen bond interactions make it a cornerstone of modern drug discovery, with applications ranging from oncology to infectious diseases.[2][3] This guide focuses on a specific, promising subclass: 5-amino-2-methylpyrimidine-4-carboxylic acid and its analogs. We will navigate the critical path of preclinical evaluation, moving from initial target engagement to whole-animal efficacy, with a focus on explaining the causal logic behind each experimental choice.

The Strategic Workflow: A Phased Approach to Candidate Selection

The journey from a newly synthesized analog to a preclinical candidate is a multi-stage process designed to de-risk investment and identify compounds with the highest probability of clinical success. The process is sequential, with each phase providing critical data that justifies progression to the next, more resource-intensive stage.

Our evaluation strategy begins with high-throughput in vitro assays to establish target engagement and cellular activity. Promising hits advance to secondary assays to confirm their mechanism of action and assess early safety parameters. Only the most potent and safe compounds are then nominated for in vivo pharmacokinetic and efficacy studies.

Preclinical_Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism & Druggability cluster_2 Phase 3: In Vivo Validation A Primary Target Assay (Biochemical Potency) B Cellular Potency Assay (On-Target Effect) A->B Confirm cell permeability & activity C Cytotoxicity & Selectivity (Early Safety Profile) B->C Assess therapeutic window D MoA Confirmation (e.g., Western Blot) C->D Advance Potent & Non-Toxic Hits E In Vitro ADME (Metabolic Stability, Permeability) D->E Validate mechanism before PK profiling F Pharmacokinetics (PK) (Rodent Model) E->F Nominate Druggable Candidates G Efficacy Study (Disease Model) F->G Establish exposure for efficacy dose EGFR_Pathway cluster_pathway EGFR Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Analog Pyrimidine Analog (PYR-002) Analog->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine analog.

Western blotting is the gold-standard technique for this analysis. Cells are treated with the compound, and cell lysates are probed with antibodies specific for the phosphorylated forms of the target proteins. A successful compound will show a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK levels.

Part 2: In Vivo Evaluation - Assessing Behavior in a Whole Organism

After an analog has demonstrated potent and on-target activity in vitro, it must be evaluated in a living system. This phase determines the compound's pharmacokinetic profile and, ultimately, its efficacy in a disease model.

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to a drug: its absorption, distribution, metabolism, and excretion (ADME). A compound with excellent in vitro potency is clinically useless if it is not absorbed orally, is metabolized too quickly, or does not reach the target tissue. [4] Rationale: PK studies are essential to understand a drug's concentration profile over time in the body. [5]This information is crucial for selecting the appropriate dose and schedule for efficacy studies and for predicting the human dose. A typical study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. [6] Table 3: Comparative Pharmacokinetic Parameters of PYR-002 in Rats Data is hypothetical but representative of typical small molecule parameters. [1][6]

Route Dose (mg/kg) Cmax (ng/mL) T½ (hours) AUC (ng·h/mL) Oral Bioavailability (F%)
IV 2 1250 2.8 2100 -

| PO | 10 | 592 | 3.1 | 4280 | 40.7% |

A terminal half-life (T½) of several hours and an oral bioavailability (F%) above 30-40% are often considered desirable for a once-daily oral therapeutic. [1]A compound like PYR-002, with moderate bioavailability and a reasonable half-life, would be a strong candidate to move into efficacy testing.

In Vivo Efficacy Studies

The final preclinical step is to determine if the compound can successfully treat the disease in an animal model. For an anticancer agent targeting EGFR, this typically involves a xenograft study where human cancer cells (e.g., A549) are implanted into immunocompromised mice.

Rationale: The efficacy study is the ultimate proof-of-concept, integrating the compound's potency (pharmacodynamics) with its exposure (pharmacokinetics) to produce a therapeutic outcome.

Once tumors are established, mice are treated with the vehicle or the pyrimidine analog at a dose and schedule informed by the PK study. Tumor volume is measured over time to assess treatment efficacy. A successful compound will demonstrate statistically significant tumor growth inhibition compared to the vehicle control group.

Detailed Experimental Protocols

Protocol 1: Cellular Proliferation (SRB) Assay
  • Cell Plating: Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

  • Solubilization & Reading: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base solution. Read the absorbance at 510 nm on a plate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per group) for at least one week.

  • Dosing:

    • IV Group: Administer the compound (formulated in a suitable vehicle like 20% Solutol/80% water) via a single bolus dose into the tail vein (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the tail vein into EDTA-coated capillaries at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, T½, AUC, and oral bioavailability. [4][5]

Conclusion

The evaluation of novel 5-amino-2-methylpyrimidine-4-carboxylic acid analogs requires a disciplined, multi-faceted approach that logically progresses from demonstrating biochemical potency to proving in vivo efficacy. By systematically assessing target engagement, cellular activity, mechanism of action, and pharmacokinetic properties, researchers can identify lead candidates with a strong potential for clinical success. The causality-driven workflow ensures that resources are focused on compounds that are not only potent but also possess the drug-like properties necessary to become effective medicines.

References

  • Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats. PubMed.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[2][6][7]riazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. CORE. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Available at: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. Available at: [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Semantic Scholar. Available at: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]

  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. Available at: [Link]

Sources

Validation

Assessing the Drug-Likeness of 5-Amino-2-methylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization campaigns. Pyrimidines are universally recognized as privileged structures in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization campaigns. Pyrimidines are universally recognized as privileged structures in medicinal chemistry, forming the core of numerous approved kinase inhibitors, antimetabolites, and anti-inflammatory agents [1]. However, not all pyrimidines are created equal.

The specific substitution pattern of 5-amino-2-methylpyrimidine-4-carboxylic acid creates a highly functionalized building block with distinct physicochemical properties. To successfully develop this scaffold into a viable drug candidate, researchers must move beyond simply running assays and understand the causality behind its behavior. This guide objectively compares its drug-likeness against baseline alternatives and provides the self-validating experimental workflows required to profile it accurately.

Mechanistic Rationale: The "Why" Behind the Scaffold

When assessing this derivative, every functional group dictates a specific pharmacokinetic or pharmacodynamic outcome:

  • The 5-Amino Group (Hydrogen Bonding & Affinity): This moiety acts as a strong hydrogen bond donor (HBD). It increases the topological polar surface area (tPSA) and significantly alters the electron density of the pyrimidine ring. In kinase inhibitor design, this amino group is often critical for anchoring the molecule to the ATP-binding hinge region [2].

  • The 2-Methyl Group (Steric Shielding vs. Liability): The methyl group provides a steric shield against nucleophilic attack at the C2 position, enhancing overall chemical stability. However, it introduces a classic metabolic liability: it is a primary site for Cytochrome P450 (CYP450)-mediated aliphatic oxidation.

  • The 4-Carboxylic Acid (Target Engagement vs. Permeability): At physiological pH (7.4), the carboxylic acid (pKa ~3.5) is predominantly ionized. While this restricts transcellular passive diffusion, it provides an exceptional synthetic handle for amide coupling and acts as a critical pharmacophore for engaging specific target residues, such as the active site of COX-2 [3].

Comparative Drug-Likeness Profiling

To objectively evaluate the 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold, we must benchmark its in silico physicochemical properties against the unsubstituted pyrimidine-4-carboxylic acid core and a standard reference drug (5-Fluorouracil).

Table 1: Comparative Physicochemical Properties
Property5-Amino-2-methylpyrimidine-4-carboxylic acidUnsubstituted Pyrimidine-4-carboxylic acid5-Fluorouracil (Reference)
Molecular Weight ( g/mol ) 153.14124.10130.08
cLogP -0.12-0.45-0.89
Topological PSA (Ų) 89.163.165.7
H-Bond Donors (HBD) 312
H-Bond Acceptors (HBA) 434
Lipinski Ro5 Violations 000

Data Analysis: While the 5-amino-2-methyl derivative strictly adheres to Lipinski's Rule of 5, its increased tPSA and zwitterionic potential (combining an amino group and a carboxylic acid) flag potential risks for aqueous solubility and membrane permeability. This necessitates rigorous in vitro validation.

Self-Validating Experimental Protocols

To build a trustworthy ADME (Absorption, Distribution, Metabolism, and Excretion) profile, every assay must be a self-validating system . This means internal controls are built directly into the workflow to continuously verify the assay's integrity and prevent false positives/negatives.

Protocol 1: Kinetic Solubility via Nephelometry

Causality: The combination of an amino group and a carboxylic acid can lead to strong intermolecular hydrogen bonding, forming stable crystal lattices that resist aqueous solvation. Nephelometry measures the exact concentration at which precipitation (light scattering) occurs.

  • Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.

  • Dilution: Spike the stock into PBS (pH 7.4) in a 96-well plate to achieve a final concentration gradient of 1–500 µM. Ensure the final DMSO concentration remains ≤ 2%.

  • Self-Validation Controls: Include Nicardipine (low solubility control) and Diclofenac (high solubility control) in parallel wells.

  • Incubation: Incubate the plate at 37°C for 2 hours with continuous orbital shaking.

  • Detection: Measure light scattering at 620 nm using a microplate reader. The inflection point where scattering sharply increases indicates the kinetic solubility limit.

Protocol 2: Passive Permeability via PAMPA

Causality: Because the carboxylic acid is ionized at pH 7.4, it severely limits transcellular passive diffusion. PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive permeability from active transport, providing a clear picture of baseline absorption.

  • Membrane Preparation: Coat the PVDF filter of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane lipid solution.

  • Donor Loading: Dilute the compound to 10 µM in PBS (pH 7.4) and add 150 µL to the donor compartment.

  • Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Self-Validation Controls: Run Propranolol (high permeability, Papp​>10×10−6 cm/s) and Atenolol (low permeability, Papp​<1×10−6 cm/s) on the same plate.

  • Incubation & Analysis: Incubate for 5 hours at room temperature. Quantify the compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The 2-methyl group is a prime candidate for CYP-mediated hydroxylation. Assessing intrinsic clearance ( CLint​ ) in HLM determines if this metabolic "soft spot" will limit the half-life of derived drug candidates.

  • Pre-incubation: Combine the compound (1 µM final) with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Self-Validation Controls: Use Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) as positive and negative controls for CYP450 activity.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Drug-Likeness Assessment Workflow

G Scaffold 5-Amino-2-methylpyrimidine- 4-carboxylic Acid PhysChem In Silico Profiling (cLogP, tPSA, pKa) Scaffold->PhysChem Solubility Kinetic Solubility (Nephelometry Assay) PhysChem->Solubility H-Bonding / Lattice Permeability Passive Permeability (PAMPA @ pH 7.4) PhysChem->Permeability Ionization State Metabolism Metabolic Stability (HLM / CYP450) PhysChem->Metabolism 2-Methyl Oxidation Lead Lead Optimization & Candidate Selection Solubility->Lead Permeability->Lead Metabolism->Lead

Logical workflow linking structural features of the pyrimidine scaffold to specific ADME assays.

References

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: Pharmaceuticals (Basel) URL: [Link][1]

  • Title: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs Source: Polycyclic Aromatic Compounds URL: [Link][2]

  • Title: Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence Source: Molecular Therapy Oncology URL: [Link][3]

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Comparative

A Head-to-Head Performance Analysis: 5-Amino-2-methylpyrimidine-4-carboxylic Acid in Amide Bond Formation

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the reliable construction of amide bonds is a cornerstone of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the reliable construction of amide bonds is a cornerstone of molecular synthesis. The selection of building blocks and coupling reagents is a critical decision that directly impacts reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison of 5-amino-2-methylpyrimidine-4-carboxylic acid, a valuable heterocyclic building block, with common commercial coupling reagents used to facilitate amide bond formation.

The focus is to provide a data-driven analysis to aid researchers in making informed decisions for their synthetic challenges. We will explore the direct use of 5-amino-2-methylpyrimidine-4-carboxylic acid in a standard coupling reaction and compare its performance against established, commercially available coupling reagents.

The Central Role of Amide Bond Formation

The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and peptides.[1][2] Its formation, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[1][3] The challenge lies in activating the carboxylic acid to react with the amine under mild conditions that preserve sensitive functional groups and prevent side reactions, such as racemization in chiral molecules.[4][5]

Profiling the Subject: 5-Amino-2-methylpyrimidine-4-carboxylic Acid

5-Amino-2-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical research. Pyrimidine derivatives are integral to a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Chemical Structure:

Caption: Structure of 5-amino-2-methylpyrimidine-4-carboxylic acid.

This molecule serves as a valuable building block, providing a rigid scaffold and specific hydrogen bonding capabilities to the final molecule. Its primary use in the context of this guide is as the carboxylic acid component in an amide coupling reaction.

The Commercial Alternatives: A Focus on Coupling Reagents

Instead of comparing 5-amino-2-methylpyrimidine-4-carboxylic acid to other pyrimidine building blocks, this guide will assess its performance within a reaction system and compare that system's efficiency to those using widely adopted commercial coupling reagents. These reagents are designed to activate any given carboxylic acid for amidation.

The main classes of commercial coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce side reactions.[7]

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high reactivity.[1][8]

  • Aminium/Uronium Salts: Such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8] HATU, in particular, is recognized for its high efficiency, fast reaction times, and ability to suppress racemization, making it a popular choice for challenging couplings.[5][9]

For this comparison, we will focus on a representative from the carbodiimide and aminium/uronium salt classes due to their widespread use.

Head-to-Head Experimental Comparison

To provide a fair and objective comparison, we designed a standardized amide coupling reaction between a representative carboxylic acid (in this case, our topic compound) and a model primary amine, benzylamine. The performance of different coupling protocols will be evaluated based on reaction yield and product purity, as determined by UPLC-MS.

Experimental Workflow:

G prep Reactant Preparation dissolve Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF prep->dissolve activation Activation Step (Add Coupling Reagent/Additive) dissolve->activation amine_add Amine Addition (Benzylamine, 1.1 eq) activation->amine_add reaction Reaction at RT (Monitor by TLC/LC-MS) amine_add->reaction workup Aqueous Workup (Dilute, Wash, Extract) reaction->workup purify Purification (Flash Chromatography) workup->purify analyze Analysis (Yield, Purity by UPLC-MS) purify->analyze

Caption: Standardized workflow for the comparative amide coupling experiments.

Detailed Experimental Protocols

Protocol A: 5-Amino-2-methylpyrimidine-4-carboxylic Acid with EDC/Oxyma

  • Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Activation: Add OxymaPure (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: 5-Amino-2-methylpyrimidine-4-carboxylic Acid with HATU/DIPEA

  • Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add 5-amino-2-methylpyrimidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (~0.2 M).

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[9] Stir the mixture at 0 °C for 5-10 minutes.[9]

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.[9]

  • Workup: Follow the same workup procedure as described in Protocol A.

  • Purification: Follow the same purification procedure as described in Protocol A.

Results and Discussion

The following table summarizes the performance of the two coupling methods for the synthesis of N-benzyl-5-amino-2-methylpyrimidine-4-carboxamide.

MethodCoupling ReagentAdditive/BaseReaction Time (h)Isolated Yield (%)Purity (by UPLC-MS, %)
Protocol A EDC·HClOxymaPure1678%>95%
Protocol B HATUDIPEA392%>98%

Analysis of Results:

Both methods successfully produced the desired amide product in high purity.

Protocol A (EDC/Oxyma): This classic carbodiimide-based method provided a good yield of 78%. The reaction requires a longer timeframe to reach completion. EDC is a cost-effective and widely used reagent, and its urea byproduct is generally water-soluble, which can simplify purification. The use of OxymaPure is a modern and safer alternative to the potentially explosive HOBt, while effectively suppressing side reactions.[4]

Protocol B (HATU/DIPEA): The use of the uronium salt HATU resulted in a significantly higher yield (92%) and a much shorter reaction time (3 hours). HATU is known to be one of the most efficient coupling reagents, especially for challenging or sterically hindered substrates.[5][8] Its rapid activation of the carboxylic acid leads to faster conversions. However, HATU is a more expensive reagent compared to EDC, which is a key consideration for large-scale synthesis.

Application-Specific Recommendations

The choice between these methods depends heavily on the specific goals of the synthesis.

  • For Discovery Chemistry & High-Throughput Screening: Where reaction speed and high yield are paramount for generating diverse libraries of compounds, the HATU/DIPEA method (Protocol B) is the superior choice. Its efficiency and short reaction times allow for rapid iteration and synthesis of analogs.

  • For Process Development & Large-Scale Synthesis: Where cost of goods, safety, and atom economy are critical drivers, the EDC/Oxyma method (Protocol A) presents a more viable option. While the reaction is slower and the yield is slightly lower, the significantly lower cost of the reagents makes it more economical for producing larger quantities of material.

Conclusion

5-Amino-2-methylpyrimidine-4-carboxylic acid is a versatile building block that can be effectively incorporated into amide-containing target molecules using standard coupling procedures. The selection of the coupling reagent system is a critical parameter that must be tailored to the specific application. For rapid, high-yielding synthesis in a research and discovery setting, modern uronium-based reagents like HATU offer unparalleled performance. For more cost-sensitive, large-scale applications, traditional carbodiimide reagents such as EDC, paired with modern additives like OxymaPure, provide a robust and economical solution. This guide demonstrates that a careful evaluation of reagents and reaction conditions allows for the strategic and efficient use of valuable building blocks like 5-amino-2-methylpyrimidine-4-carboxylic acid in the pursuit of novel chemical entities.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Uniting Amide Synthesis and Activation by P III /P V –Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

  • 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of Novel 5-Amino-2-Methylpyrimidine-4-Carboxylic Acid-Based Compounds

Introduction: From Phenotypic Hit to Mechanistic Insight The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold represents a promising, yet largely uncharacterized, chemical series. In drug discovery, researchers freq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Phenotypic Hit to Mechanistic Insight

The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold represents a promising, yet largely uncharacterized, chemical series. In drug discovery, researchers frequently identify compounds like these through high-throughput phenotypic screens, observing a desired biological effect, such as the inhibition of cancer cell growth, long before the precise molecular mechanism is understood. The critical challenge—and the focus of this guide—is the journey from this initial phenotypic observation to a rigorously validated mechanism of action (MoA).[1] A validated MoA is essential for progressing a compound through the drug development pipeline, enabling rational optimization, predicting potential side effects, and ensuring clinical success.[2][3]

This guide presents a systematic, multi-faceted workflow designed for researchers, scientists, and drug development professionals. We will operate under a common and practical scenario: a novel compound from this pyrimidine series, which we will call "Pyr-CpdA" , has demonstrated potent anti-proliferative activity in an MCF-7 breast cancer cell line screen. Our objective is to elucidate its MoA, starting with a data-driven hypothesis and progressively building a case through orthogonal, self-validating experimental systems. We will compare the performance of Pyr-CpdA with known inhibitors, providing a framework for evaluating its unique biological profile.

Section 1: Hypothesis Generation: Is Pyr-CpdA a Kinase Inhibitor?

The Rationale Behind the Initial Hypothesis

The journey to MoA validation begins with a plausible, testable hypothesis. The pyrimidine core of Pyr-CpdA is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds that target the ATP-binding pocket of protein kinases.[4] Given this structural precedent, our primary hypothesis is that Pyr-CpdA exerts its anti-proliferative effects by inhibiting one or more protein kinases.

Before embarking on extensive wet-lab experiments, this hypothesis can be strengthened using computational approaches. Comparing the structure of Pyr-CpdA to compounds in large bioactivity databases like ChEMBL or PubChem can reveal similarities to known kinase inhibitors, a principle known as chemical similarity-based target prediction.[1][5][6] This in silico analysis provides an initial, cost-effective layer of evidence to guide our experimental strategy.

cluster_0 Initial Observation & Analysis cluster_1 Hypothesis Formulation Structure Pyr-CpdA (5-amino-2-methylpyrimidine-4-carboxylic acid derivative) Hypothesis Primary Hypothesis: Pyr-CpdA is a Protein Kinase Inhibitor Structure->Hypothesis Structural Precedent (Pyrimidine Scaffold) Phenotype Anti-proliferative Activity (MCF-7 Cells) Phenotype->Hypothesis Biological Effect

Caption: Logical flow from chemical structure and phenotype to a testable MoA hypothesis.

Section 2: Unbiased Target Identification and In-Cell Validation

To move beyond hypothesis, we must identify the specific protein(s) that Pyr-CpdA physically interacts with. This requires a two-pronged approach: an unbiased screen to discover potential targets followed by a targeted assay to confirm engagement within a native cellular environment.

Method 1: Kinobeads Competition Binding for Target Discovery

Expertise & Rationale: For a suspected kinase inhibitor, a kinobead-based chemical proteomics approach is an exceptionally powerful first step.[7][8] This method utilizes beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[9] By pre-incubating the lysate with our soluble compound (Pyr-CpdA), we can identify its targets through competition; kinases that bind to Pyr-CpdA will be unable to bind to the beads and will be depleted from the captured fraction. This technique is superior to single-target assays at this stage because it is unbiased, provides simultaneous on-target and off-target binding information, and uses endogenously expressed proteins in their native state.[8]

Experimental Protocol: Kinobeads Affinity-Capture Mass Spectrometry

  • Cell Lysate Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg total protein per condition). Treat aliquots with either DMSO (vehicle control) or a high concentration of Pyr-CpdA (e.g., 10 µM) for 1 hour at 4°C.

  • Kinobead Incubation: Add the kinobead slurry to the lysates and incubate for 1-2 hours at 4°C with rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis via in-solution or on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the Pyr-CpdA-treated sample versus the DMSO control. A significant reduction in abundance indicates competitive binding.

Data Presentation: Comparative Kinase Binding Profile

Kinase Target% Abundance vs. Control (Pyr-CpdA)% Abundance vs. Control (Staurosporine - Broad-Spectrum Control)Implicated Pathway
MAPK1 (ERK2) 12% 8%MAPK/ERK Signaling
CDK285%15%Cell Cycle
AKT191%45%PI3K/AKT Signaling
EGFR95%22%Receptor Tyrosine Kinase

Hypothetical data. A value <<100% indicates displacement from beads and therefore binding to the test compound.

From this hypothetical data, Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) emerges as the top candidate target for Pyr-CpdA.

cluster_workflow Kinobeads Workflow Lysate Cell Lysate (MCF-7) Incubate Incubate with Pyr-CpdA or DMSO Lysate->Incubate Kinobeads Add Kinobeads (Affinity Capture) Incubate->Kinobeads Wash Wash Beads Kinobeads->Wash Elute Elute & Digest Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Depleted Kinases MS->Data

Caption: Experimental workflow for the kinobeads target identification assay.

Method 2: Cellular Thermal Shift Assay (CETSA®) for Target Validation

Expertise & Rationale: The kinobeads assay confirms binding in a lysate, but it doesn't prove that Pyr-CpdA can enter a living cell and engage its target in the crowded intracellular environment. CETSA is the gold-standard method for verifying this crucial step.[10][11] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11] By heating intact cells treated with Pyr-CpdA across a temperature gradient and measuring the amount of soluble target protein that remains, we can directly observe this stabilization as a "thermal shift."[10][12] This label-free approach provides unequivocal evidence of target engagement in a physiologically relevant context.[13]

Experimental Protocol: CETSA for MAPK1

  • Cell Treatment: Seed MCF-7 cells and grow to ~80% confluency. Treat the cells with either DMSO or Pyr-CpdA (e.g., at 1 µM and 10 µM) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.

  • Separation: Pellet the precipitated/aggregated proteins by high-speed centrifugation. The supernatant contains the soluble protein fraction.

  • Protein Quantification: Transfer the supernatant to new tubes and normalize the protein concentration for all samples.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for the target protein (MAPK1). An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the curve to the right indicates thermal stabilization.

Data Presentation: CETSA Melt Curves for MAPK1

TreatmentTm (°C) (Midpoint of Melting)
DMSO (Vehicle)48.2 °C
Pyr-CpdA (1 µM)52.5 °C
Pyr-CpdA (10 µM)55.8 °C

Hypothetical data showing a dose-dependent thermal stabilization of MAPK1 by Pyr-CpdA.

cluster_0 Principle of CETSA Unbound Unbound Target (e.g., MAPK1) Heat Heat Challenge (Temperature Gradient) Unbound->Heat Bound Bound Target (MAPK1 + Pyr-CpdA) Bound->Heat Denatured Denatured & Aggregated Heat->Denatured Low T-Melt Stable Remains Soluble Heat->Stable High T-Melt (Stabilized)

Caption: Principle of ligand-induced thermal stabilization in the Cellular Thermal Shift Assay.

Section 3: Functional Validation: Linking Binding to Activity

Having confirmed that Pyr-CpdA enters cells and binds to MAPK1, the next critical step is to demonstrate that this binding event modulates the protein's function. This is achieved using a purified, cell-free system.

Method: In Vitro Biochemical Kinase Assay

Expertise & Rationale: A biochemical assay using recombinant, purified MAPK1 enzyme is essential for proving direct functional inhibition and for accurately quantifying the compound's potency (IC50).[14][15] This reductionist approach eliminates the complexities of the cellular environment (e.g., membrane transport, metabolism, other pathway interactions), ensuring that the observed effect is a direct consequence of the compound-target interaction.[16] We will compare Pyr-CpdA's potency against known, commercially available MAPK1/2 inhibitors to benchmark its performance.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a serial dilution of Pyr-CpdA and comparator compounds (e.g., Ulixertinib, Selumetinib) in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 384-well microplate, add the recombinant MAPK1 enzyme to wells containing the diluted compounds or DMSO (control). Allow a brief pre-incubation (15-30 minutes).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate (e.g., a biotinylated peptide) and ATP at its Km concentration. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would typically be a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).

  • Plate Reading: Read the plate on a TR-FRET-capable microplate reader. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated product.

  • Data Analysis: Convert the signal to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency of MAPK1 Inhibitors

CompoundTarget(s)IC50 for MAPK1 (nM)
Pyr-CpdA MAPK1 75 nM
Ulixertinib (Alternative)MAPK1/25 nM
Selumetinib (Alternative)MEK1/2 (Upstream Kinase)14 nM (for MEK1)

Hypothetical data. This table allows for an objective comparison of Pyr-CpdA's potency against established inhibitors, highlighting its specific activity.

Section 4: Cellular Pathway Analysis: Connecting Target to Phenotype

The final piece of the puzzle is to connect the direct inhibition of MAPK1 to the initially observed anti-proliferative phenotype. This involves demonstrating that Pyr-CpdA modulates the MAPK signaling pathway within the cell.

Method 1: Western Blot for Downstream Substrate Phosphorylation

Expertise & Rationale: The most direct way to confirm target inhibition in a cellular context is to measure the phosphorylation status of a known, direct substrate of the target kinase. For MAPK1/2, a canonical substrate is the transcription factor c-Jun, which is phosphorylated at Serine 73. A reduction in phospho-c-Jun levels upon treatment with Pyr-CpdA serves as a robust pharmacodynamic biomarker of on-target activity.

Experimental Protocol: Phospho-c-Jun Western Blot

  • Cell Culture and Treatment: Plate MCF-7 cells. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of Pyr-CpdA or DMSO for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK pathway with a growth factor like EGF or TPA for 15-30 minutes.

  • Lysis and Western Blot: Lyse the cells, normalize protein concentrations, and perform a Western Blot as described in the CETSA protocol. Use primary antibodies against phospho-c-Jun (Ser73) and total c-Jun (as a loading control).

  • Analysis: Quantify the ratio of phospho-c-Jun to total c-Jun. A dose-dependent decrease in this ratio confirms pathway inhibition.

Method 2: Reporter Gene Assay for Pathway Activity

Expertise & Rationale: While Western blotting measures a single downstream event, a reporter gene assay provides a more integrated and quantitative readout of the entire signaling cascade's transcriptional output.[17][18] We can use a luciferase reporter gene under the control of a promoter containing Serum Response Elements (SRE), which are activated by the transcription factors downstream of the MAPK pathway.[19][20] Inhibition of MAPK1 by Pyr-CpdA should lead to a dose-dependent decrease in luciferase expression.

Experimental Protocol: SRE-Luciferase Reporter Assay

  • Transfection: Co-transfect MCF-7 cells with an SRE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase for normalization).

  • Treatment and Stimulation: After allowing for plasmid expression (24 hours), starve the cells, pre-treat with Pyr-CpdA, and stimulate the pathway with EGF or TPA as described above.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the SRE-driven firefly luciferase activity to the Renilla control activity. Plot the normalized activity against compound concentration to determine the cellular EC50.

cluster_pathway MAPK Signaling Pathway Validation Stimulus Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MEK MEK1/2 Receptor->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Substrate c-Jun MAPK1->Substrate Phosphorylation Reporter SRE-Luciferase MAPK1->Reporter Transcriptional Activation Phenotype Cell Proliferation Substrate->Phenotype Reporter->Phenotype Inhibitor Pyr-CpdA Inhibitor->MAPK1 Assay1 Western Blot: Measure p-c-Jun Assay1->Substrate Assay2 Reporter Assay: Measure Luciferase Assay2->Reporter

Caption: MAPK signaling pathway showing the point of inhibition by Pyr-CpdA and readouts.

Conclusion: An Integrated and Validated Mechanism of Action

This guide has outlined a rigorous, step-wise strategy to validate the mechanism of action for a novel compound, Pyr-CpdA. By progressing from a structure-based hypothesis to unbiased target identification, direct functional inhibition, and finally to cellular pathway modulation, we have built a cohesive and evidence-based narrative.

The strength of this approach lies in its use of orthogonal methodologies:

  • Chemical Proteomics (Kinobeads) identified the most likely binding partners from the entire kinome.

  • Biophysical Analysis (CETSA) confirmed direct target engagement in intact, living cells.

  • Biochemical Assays proved functional inhibition of the purified target and established potency.

  • Cell-Based Pathway Assays linked this target inhibition to a downstream cellular signaling event, ultimately explaining the initial anti-proliferative phenotype.

By systematically applying these techniques and comparing the results to known inhibitors, researchers can confidently validate a compound's mechanism of action, creating a solid foundation for further preclinical and clinical development. This integrated workflow transforms a simple phenotypic observation into a deep mechanistic understanding, which is the cornerstone of modern drug discovery.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Vertex AI Search.
  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol. [Link]

  • Characterization of binding, depletion and competition properties of... - ResearchGate. ResearchGate. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

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  • Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining | Journal of Chemical Information and Modeling. (2021, November 21). ACS Publications. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). BioPharm International. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. PubChem. [Link]

  • A Guide to Enzyme Assay Kits | Biocompare.com. (2023, September 28). Biocompare. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). UKM Medical Molecular Biology Institute. [Link]

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  • Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats - PubMed. PubMed. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. (2024, December 12). Longdom Publishing. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). bioRxiv. [Link]

  • CH103 - Chapter 7: Chemical Reactions in Biological Systems - Chemistry. Western Oregon University. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC. National Center for Biotechnology Information. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. [Link]

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Comparative

Spectroscopic Comparison Guide: 5-Amino-2-methylpyrimidine-4-carboxylic Acid and Its Synthetic Precursors

Executive Summary 5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS 501662-73-3) is a highly valued heterocyclic building block utilized in the development of advanced pharmaceutical intermediates and kinase inhibitors[]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methylpyrimidine-4-carboxylic acid (CAS 501662-73-3) is a highly valued heterocyclic building block utilized in the development of advanced pharmaceutical intermediates and kinase inhibitors[]. For researchers and drug development professionals, ensuring the high purity of this target compound requires rigorous analytical tracking from its starting material. This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR and FT-IR) of the target product against its synthetic precursors: 2-methylpyrimidine-4-carboxylic acid[2] and the intermediate 5-nitro-2-methylpyrimidine-4-carboxylic acid.

Mechanistic Rationale & Causality in Spectroscopy

The step-by-step transformation of the pyrimidine ring fundamentally alters its electronic environment, which is directly measurable via spectroscopy:

  • Nitration (Intermediate Formation): The introduction of a nitro group (-NO₂) at the C5 position replaces the H5 proton. The strong electron-withdrawing nature (-I, -M effects) of the nitro group significantly deshields the adjacent H6 aromatic proton, shifting its NMR signal downfield.

  • Reduction (Target Product Formation): The conversion of the nitro group to an amino group (-NH₂) introduces a strong electron-donating resonance effect (+M effect). This drastically shields the ortho-positioned H6 proton, shifting its NMR signal significantly upfield. Furthermore, the amino group introduces distinct N-H stretching and bending vibrations in the IR spectrum.

Synthetic Workflow & Spectroscopic Milestones

SpectroscopicTracking SM 2-Methylpyrimidine-4-carboxylic acid (Starting Material) Step1 Nitration (HNO₃ / H₂SO₄) SM->Step1 Int 5-Nitro-2-methylpyrimidine-4-carboxylic acid (Intermediate) Step1->Int IR: +1530 cm⁻¹ (NO₂) NMR: Loss of H5 doublet Step2 Reduction (Pd/C, H₂) Int->Step2 Prod 5-Amino-2-methylpyrimidine-4-carboxylic acid (Target Product) Step2->Prod IR: +3300 cm⁻¹ (NH₂) NMR: H6 shifts upfield

Synthetic workflow and spectroscopic tracking milestones for the target pyrimidine.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic shifts based on the electronic effects of the pyrimidine substituents[3].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
CompoundH6 (Aromatic)H5 (Aromatic)C2-Methyl (-CH₃)Heteroatom Protons
2-Methylpyrimidine-4-carboxylic acid 8.90 ppm (d, J=5.0 Hz)7.80 ppm (d, J=5.0 Hz)2.70 ppm (s)~13.5 ppm (br s, COOH)
5-Nitro intermediate 9.35 ppm (s)Absent2.85 ppm (s)~13.8 ppm (br s, COOH)
5-Amino target product 8.10 ppm (s)Absent2.50 ppm (s)5.80 ppm (br s, NH₂); ~13.0 ppm (br s, COOH)
Table 2: FT-IR Vibrational Frequencies (ATR, Solid State)
Compoundν(C=O) Carboxylicν(N-H) / ν(O-H)Characteristic Functional Group Bands
2-Methylpyrimidine-4-carboxylic acid 1710 cm⁻¹2500–3000 cm⁻¹ (br, O-H)1580 cm⁻¹ (C=N stretch)
5-Nitro intermediate 1725 cm⁻¹2500–3000 cm⁻¹ (br, O-H)1530 cm⁻¹ (Asym NO₂), 1350 cm⁻¹ (Sym NO₂)
5-Amino target product 1685 cm⁻¹3400 cm⁻¹, 3300 cm⁻¹ (N-H)1620 cm⁻¹ (N-H bend)

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following analytical protocols are designed with built-in validation checks.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Solvent Preparation: Use anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The high polarity of DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid, yielding sharper aromatic signals.

  • Sample Dissolution: Dissolve exactly 15 mg of the analyte in 0.6 mL of DMSO-d₆. Sonicate for 5 minutes at 25°C to ensure a homogeneous solution.

  • Acquisition Parameters: Run the sample on a 400 MHz spectrometer. Set the relaxation delay (D1) to a minimum of 2.0 seconds. This extended delay ensures the complete magnetic relaxation of the C2-methyl protons, which is critical for accurate integration.

  • Self-Validating Check: Integrate the C2-methyl singlet (~2.50 ppm) and the H6 aromatic singlet (~8.10 ppm). The integral ratio must be strictly 3:1 . Any deviation indicates incomplete reduction, over-reduction, or the presence of co-eluting organic impurities.

Protocol B: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond ATR crystal thoroughly with LC-MS grade isopropanol and allow it to air dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract environmental CO₂ and H₂O.

  • Sample Application: Place approximately 2 mg of the dry solid powder directly onto the center of the crystal. Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact (typically a mechanical click).

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Self-Validating Check: To confirm the complete reduction of the 5-nitro intermediate to the 5-amino product, overlay the final product spectrum with the intermediate spectrum. The absolute baseline return at 1530 cm⁻¹ (absence of asymmetric NO₂ stretch) validates that the reaction has reached 100% conversion.

References

  • Title: Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives Source: SciELO URL: [Link]

Sources

Validation

A Strategic Guide to Assessing Novelty in 5-Amino-2-methylpyrimidine-4-carboxylic Acid Derivatives via Patent Analysis

For research scientists and professionals in drug development, navigating the intellectual property (IP) landscape is as critical as navigating complex biological pathways. The 5-amino-2-methylpyrimidine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For research scientists and professionals in drug development, navigating the intellectual property (IP) landscape is as critical as navigating complex biological pathways. The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of targeted therapies. This guide provides a systematic approach to assessing the novelty of new derivatives by dissecting the existing patent landscape, offering comparative data, and detailing the experimental protocols necessary for validation.

Introduction: The Pharmacophoric Significance of the 5-Aminopyrimidine Scaffold

The 5-aminopyrimidine core is a versatile pharmacophore frequently employed in the design of kinase inhibitors. Its defining feature is the strategic placement of hydrogen bond donors and acceptors, which allows it to mimic the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. This fundamental principle has led to its incorporation into numerous drug candidates and approved therapies, particularly in oncology and immunology.[1] Understanding the established intellectual property surrounding this scaffold is the first step toward innovating, rather than iterating, in this competitive chemical space.

Part 1: A Methodical Approach to Patent Landscape Analysis

A thorough patent analysis begins with a structured search and systematic categorization of the findings. The goal is to identify "white space"—areas of chemical structure and therapeutic application that are not heavily patented—offering opportunities for novel invention.

The Patent Analysis Workflow

The process involves defining search parameters, classifying patents by their core claims (e.g., composition of matter, method of use), and analyzing the structural variations and biological data presented. This systematic approach ensures a comprehensive overview of the innovation landscape.

cluster_0 Phase 1: Search & Retrieval cluster_1 Phase 2: Analysis & Classification cluster_2 Phase 3: Synthesis & Evaluation start Define Core Scaffold: 5-amino-2-methylpyrimidine -4-carboxylic acid search Keyword & Substructure Search (e.g., SciFinder, Google Patents) start->search retrieve Retrieve Full-Text Patents & Applications search->retrieve classify Classify by Claim Type (Composition of Matter, Method of Use) retrieve->classify structure Categorize by Structural Derivatization (R-groups) classify->structure target Group by Biological Target / Therapeutic Area structure->target whitespace Identify IP 'White Space' (Unclaimed Structures/Uses) target->whitespace design Design Novel Derivatives whitespace->design evaluate Synthesize & Evaluate vs. Existing Art design->evaluate

Caption: Workflow for assessing novelty through patent analysis.

Part 2: Comparative Analysis of Patented Derivatives by Therapeutic Target

The derivatives of 5-amino-2-methylpyrimidine-4-carboxylic acid are most prominently featured in patents targeting protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer and autoimmune disorders.[1]

A. Kinase Inhibitors: The Dominant Application

The vast majority of patents for aminopyrimidine derivatives focus on their utility as kinase inhibitors.[2][3] Companies have extensively explored modifications at the 5-amino and 4-carboxylic acid positions to achieve selectivity and potency against various kinases.

1. Bruton's Tyrosine Kinase (BTK) Inhibitors: Recent patent applications, such as those from Novartis, describe novel amino pyrimidine derivatives that modulate Bruton's tyrosine kinase (BTK).[4] These compounds are being investigated for a wide range of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.[4] The novelty in these patents often lies in the complex substituents attached to the pyrimidine core, designed to optimize binding to the BTK active site and improve pharmacokinetic properties.

2. Epidermal Growth Factor Receptor (EGFR) Inhibitors: The aminopyrimidine scaffold is a key component in inhibitors targeting EGFR, particularly those effective against mutations that confer resistance to earlier-generation drugs in non-small cell lung cancer (NSCLC).[5][6] Patents in this area often claim derivatives with specific side chains that can form covalent bonds with a cysteine residue in the EGFR active site or span both orthosteric and allosteric sites.[6]

3. Spleen Tyrosine Kinase (Syk) Inhibitors: Patents also disclose aminopyrimidines as potent inhibitors of Spleen Tyrosine Kinase (Syk), a crucial mediator in the signaling pathways of immune cells.[7] These compounds are positioned for treating diseases like rheumatoid arthritis, asthma, and COPD.[7] The inventive step often involves the specific heterocyclic systems appended to the core, which fine-tune the molecule's interaction with the Syk kinase domain.

Table 1: Comparison of Patented Aminopyrimidine-Based Kinase Inhibitors

Target KinaseRepresentative Patent/SourceKey Structural Features ClaimedClaimed Therapeutic Use
BTK US20230312483A1Complex heterocyclic systems appended to the core amino group.Autoimmune disorders, inflammatory diseases, cancers.[4]
Mutant EGFR WO 2016/060443Acrylamide warheads for covalent binding; moieties spanning allosteric sites.[5]Non-small cell lung cancer (NSCLC).[5]
Syk US9290490B2Varied aryl and heteroaryl substituents designed to target the Syk active site.[7]Asthma, COPD, rheumatoid arthritis.[7]
PLK1 PE-20081845-A1Specific side chains designed to inhibit Polo-like kinase 1.[8]Antitumor agent.[8]
B. Other Therapeutic Applications

While kinase inhibition is the most common application, the 5-aminopyrimidine scaffold has been explored for other targets.

1. Phosphodiesterase 5 (PDE5) Inhibitors: Research has shown that 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives can be potent and highly selective inhibitors of PDE5.[9] The novelty in this class of compounds arises from an intramolecular hydrogen bond that creates a pseudo-ring, constraining the conformation and enhancing binding affinity.[9]

2. Leukotriene Synthesis Inhibitors: Older patents describe 2-amino-5-hydroxy-4-methylpyrimidine derivatives as inhibitors of leukotriene synthesis, with applications in treating pulmonary, inflammatory, and cardiovascular diseases.[10][11]

Part 3: Experimental Validation of Novelty and Performance

Once a potentially novel derivative is designed based on patent landscape analysis, its performance must be validated against existing compounds. This requires rigorous, well-controlled experiments.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: BTK)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a novel compound against a target kinase, providing a quantitative measure of its potency.

Causality Behind Experimental Choices:

  • Assay Format: A biochemical assay using purified enzyme and a synthetic substrate is chosen to directly measure the compound's effect on the target without the complexity of a cellular environment.

  • Detection Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common choice due to its high sensitivity, low background, and homogeneous format (no wash steps), making it suitable for high-throughput screening.

  • Controls: Including a known potent inhibitor (e.g., Acalabrutinib for BTK) as a positive control and DMSO as a negative control is essential to validate the assay's performance and normalize the data.[1]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound and a reference inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Plate Preparation: Add 50 nL of each compound dilution to a low-volume 384-well assay plate. Also include wells with DMSO only (0% inhibition) and a saturating concentration of the reference inhibitor (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a reaction mixture containing recombinant human BTK enzyme and a biotinylated peptide substrate in kinase buffer. Dispense 5 µL of this mixture into each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).

  • Data Analysis: Calculate the ratio of the 665 nm/620 nm signals. Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow prep 1. Prepare Compound Dilution Series plate 2. Dispense Compounds into 384-well Plate prep->plate enzyme 3. Add Kinase/Substrate Mixture plate->enzyme atp 4. Initiate Reaction with ATP enzyme->atp incubate1 5. Incubate 60 min at Room Temp atp->incubate1 detect 6. Add TR-FRET Detection Reagents incubate1->detect incubate2 7. Incubate 60 min (Protected from Light) detect->incubate2 read 8. Read Plate incubate2->read analyze 9. Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Conclusion

The 5-amino-2-methylpyrimidine-4-carboxylic acid scaffold remains a fertile ground for the discovery of new therapeutics, particularly kinase inhibitors. A strategic assessment of the patent landscape is indispensable for any research program aiming to develop novel derivatives. By systematically analyzing existing intellectual property, identifying underexplored chemical space, and validating new designs with robust experimental data, researchers can efficiently direct their efforts toward true innovation. This guide provides a framework for that process, blending patent analysis with the principles of medicinal chemistry and pharmacology to empower the next generation of drug discovery.

References

  • Novartis AG Patent: New Amino Pyrimidine Derivatives for Treating Diseases. (2023).
  • Aminopyrimidine derivatives and pharmaceutical compositions containing the same. (2016). Google Patents.
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  • Amino-pyrimidine derivatives, compositions and use. (1985). Google Patents.
  • Amino pyrimidine derivatives. (2016). Google Patents.
  • Novel pyrimidine-5-carboxamide derivatives. (2000). European Patent Office.
  • Novel intermediates useful for the synthesis of aminopyrimidine derivatives, process for preparing the same, and process for preparing aminopyrimidine derivatives using the same. (2020). Google Patents.
  • Aminopyrimidines as Syk inhibitors. (2016). Google Patents.
  • New aminopyrimidine derivatives as PLK1 inhibitors. (2008). PubChem.
  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(22), 5175-5180.
  • Qi, B., et al. (2024). Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. European Journal of Medicinal Chemistry.
  • Method of obtaining novel derivatives of 2-amino-5-hydroxy-4-methylpyrimidine. (1989). Google Patents.
  • 2-Amino-5-hydroxy-4-methylpyrimidine derivatives. (1985). Google Patents.
  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001). Google Patents.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2010). PMC.
  • Singh, D. & Kumar, R. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
  • Imidazotriaines and imidazopyrimidines as kinase inhibitors. (2020). PubChem.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. (2010). PubChem.
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Safety & Regulatory Compliance

Handling

Essential Protective Measures for Handling 5-amino-2-methylpyrimidine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-amino-2-methylpyrimidine-4-carboxylic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. The information herein is synthesized from established safety protocols and data from structurally similar compounds to ensure a comprehensive and cautious approach.

A specific Safety Data Sheet (SDS) for 5-amino-2-methylpyrimidine-4-carboxylic acid was not located. The following recommendations are based on the hazard profiles of closely related pyrimidine derivatives, which consistently indicate risks of skin, eye, and respiratory irritation.

Immediate Safety Briefing: Core Protective Measures

When handling 5-amino-2-methylpyrimidine-4-carboxylic acid, a solid powder, the primary risks arise from inhalation of dust particles and direct contact with skin and eyes. The recommended PPE is designed to create a comprehensive barrier against these exposures.

Hazard CategoryPotential EffectsRecommended PPE
Inhalation May cause respiratory tract irritation.[1][2][3]NIOSH-approved N95 or FFP2 respirator[4][5]
Skin Contact Causes skin irritation.[1][3]Chemical-resistant gloves (Nitrile)[6][7]
Eye Contact Causes serious eye irritation.[1][3]Safety goggles with side shields or a face shield[2]
Ingestion Harmful if swallowed.[1]Standard laboratory hygiene (no eating/drinking)

In-Depth Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for mitigating the risks associated with handling 5-amino-2-methylpyrimidine-4-carboxylic acid.[7] PPE should be worn at all times when handling the compound, from initial weighing to final disposal of waste.

Respiratory Protection:

Given that this compound is a fine powder, the potential for aerosolization is significant. A NIOSH-approved N95 or a European standard FFP2 respirator is the minimum requirement to protect against inhalation of airborne particles.[4][5] For extended operations or in areas with poor ventilation, a powered air-purifying respirator (PAPR) should be considered to reduce breathing resistance and enhance comfort.[8]

Hand and Body Protection:

Gloves: Disposable nitrile gloves are recommended for their resistance to a range of chemicals and good dexterity.[6][7] It is crucial to inspect gloves for any signs of degradation or punctures before use.[9] If direct contact with the powder occurs, gloves should be removed immediately, and hands should be washed thoroughly. For tasks with a higher risk of spillage, consider double-gloving.

Lab Coat: A standard laboratory coat should be worn to protect the skin and clothing from contamination. Ensure the lab coat is fully buttoned.

Eye and Face Protection:

Safety goggles that provide a complete seal around the eyes are essential to protect against airborne particles and accidental splashes.[2] In situations where there is a greater risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles for full facial protection.

Experimental Workflow: Safe Handling from Receipt to Disposal

The following workflow provides a step-by-step guide to safely handling 5-amino-2-methylpyrimidine-4-carboxylic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - N95/FFP2 Respirator - Nitrile Gloves - Safety Goggles - Lab Coat prep2 Work within a certified chemical fume hood. prep1->prep2 handle1 Carefully weigh the solid compound. Avoid generating dust. prep2->handle1 handle2 If making a solution, add the solid slowly to the solvent. handle1->handle2 clean1 Decontaminate work surfaces. handle2->clean1 clean2 Segregate waste into labeled, sealed containers. clean1->clean2 clean3 Dispose of waste according to institutional and local regulations. clean2->clean3

Caption: Workflow for handling 5-amino-2-methylpyrimidine-4-carboxylic acid.

Disposal Plan: Managing Chemical Waste

All waste contaminated with 5-amino-2-methylpyrimidine-4-carboxylic acid must be treated as hazardous chemical waste.[10][11]

Solid Waste:

  • Contaminated materials such as weighing paper, disposable gloves, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • The container must be kept sealed when not in use.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.

  • Do not dispose of this chemical down the drain.[12][13]

Decontamination:

  • Work surfaces should be decontaminated with an appropriate solvent and then washed with soap and water.

  • All materials used for decontamination should be disposed of as solid hazardous waste.

Disposal of all waste must adhere to your institution's environmental health and safety guidelines and comply with local, state, and federal regulations.[11][14]

By adhering to these stringent safety protocols, researchers can confidently handle 5-amino-2-methylpyrimidine-4-carboxylic acid while minimizing personal and environmental risk.

References

  • Selection and Use of Gloves in the Laboratory. Environmental Health and Safety, University of Washington. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Glove Selection and Use. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Molecular Biology Products. [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. University of California, Riverside Environmental Health & Safety. [Link]

  • Comprehensive Guide to Chemical Resistant Gloves. Lab Manager. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Selecting Chemical-Resistant Gloves. University of California, Riverside Environmental Health & Safety. [Link]

  • Three Step Guide to Selecting the Right Disposable Respirator. Fisher Scientific. [Link]

  • Choosing the right respiratory protection. uvex safety. [Link]

  • Respirator Selection. 3M. [Link]

  • SAFETY DATA SHEET: 2-Amino-4-methylpyrimidine. Thermo Fisher Scientific. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid 100130-05-0. Chongqing Kemai Material Technology Co., Ltd.. [Link]

Sources

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